Technical Documentation Center

4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Core Science & Biosynthesis

Foundational

chemical properties of 4-nitro-1-isopropyl-1H-pyrazol-3-amine

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-nitro-1-isopropyl-1H-pyrazol-3-amine Abstract This technical guide provides a comprehensive chemical and synthetic profile of 4-nitro-1-is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-nitro-1-isopropyl-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive chemical and synthetic profile of 4-nitro-1-isopropyl-1H-pyrazol-3-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes data from closely related structural analogs to present a robust predictive analysis of its properties, reactivity, and synthetic utility. We will explore plausible and efficient synthetic routes, detail expected analytical and spectroscopic characteristics, and outline key chemical transformations that position this molecule as a versatile scaffold for Structure-Activity Relationship (SAR) studies. The guide includes detailed experimental protocols, data summaries, and workflow diagrams to provide researchers with the foundational knowledge required for its synthesis, characterization, and application in discovery programs.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The pyrazole ring system serves as a bioisostere for other aromatic and heterocyclic rings, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.

The specific scaffold, 4-nitro-1-isopropyl-1H-pyrazol-3-amine, is particularly noteworthy for several reasons:

  • The 3-Amino Group: This primary amine serves as a critical synthetic handle, allowing for the straightforward introduction of diverse functional groups through reactions like acylation, sulfonylation, and reductive amination. This facilitates the rapid generation of compound libraries for biological screening.

  • The 4-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronics of the pyrazole ring. Furthermore, it can be readily reduced to a second amino group, yielding a 3,4-diaminopyrazole intermediate—a powerful building block for constructing fused heterocyclic systems or for dual-point derivatization.[1][2]

  • The N1-Isopropyl Group: This substituent enhances lipophilicity compared to an unsubstituted N-H or a smaller N-methyl group, which can improve cell permeability and metabolic stability, key parameters in drug design.

This guide aims to provide a predictive yet practical framework for scientists looking to incorporate this promising scaffold into their research endeavors.

Proposed Synthesis and Characterization

Plausible Synthetic Route: N-Alkylation Followed by Nitration

This two-step approach is favored due to the commercial availability of the starting materials and the typically clean, high-yielding nature of the nitration step on an N-substituted pyrazole.[3]

SynthesisWorkflow cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: Nitration A 1H-Pyrazol-3-amine D 1-Isopropyl-1H-pyrazol-3-amine A->D B 2-iodopropane B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) C->D F 4-nitro-1-isopropyl-1H-pyrazol-3-amine (Target Compound) D->F E Nitrating Agent (HNO₃/H₂SO₄) E->F

Caption: Proposed two-step synthesis of the target compound.

Protocol 2.1: Generalized Synthesis

Step 1: Synthesis of 1-Isopropyl-1H-pyrazol-3-amine

  • Reaction Setup: To a solution of 1H-pyrazol-3-amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkylation: Add 2-iodopropane (1.2 eq) to the suspension.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. The rationale for heating is to increase the rate of this SN2 reaction.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield 1-isopropyl-1H-pyrazol-3-amine.

Step 2: Synthesis of 4-nitro-1-isopropyl-1H-pyrazol-3-amine

  • Preparation of Nitrating Mixture: In a flask cooled to 0 °C in an ice bath, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 vols). The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Addition: Dissolve the 1-isopropyl-1H-pyrazol-3-amine (1.0 eq) from Step 1 in a portion of concentrated sulfuric acid and cool to 0 °C. Slowly add this solution dropwise to the cold nitrating mixture, ensuring the internal temperature remains below 10 °C to prevent side reactions and control the exotherm.[3]

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product may precipitate. Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) to a pH of ~7.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography or recrystallization to yield the final product.

Predicted Spectroscopic and Analytical Data

Structural confirmation of the synthesized compound would be achieved through a combination of standard spectroscopic methods. The following data are predicted based on known chemical shift principles and data from analogous structures.[4][5]

Property / Technique Predicted Value / Observation Rationale
Molecular Formula C₆H₁₀N₄O₂-
Molecular Weight 170.17 g/mol -
¹H NMR ~7.5-8.0 ppm (s, 1H, C5-H)~4.5-5.0 ppm (sept, 1H, CH)~5.0-6.0 ppm (br s, 2H, NH₂)~1.4-1.6 ppm (d, 6H, CH₃)The pyrazole C5-H is a singlet and is deshielded by the adjacent nitro group. The NH₂ protons will be a broad singlet. The isopropyl group will show a characteristic septet and doublet.
¹³C NMR ~150-155 ppm (C3)~135-140 ppm (C5)~120-125 ppm (C4)~50-55 ppm (CH)~21-23 ppm (CH₃)The C3 carbon bearing the amine will be significantly upfield compared to C5. The C4 carbon attached to the nitro group will be shielded relative to C5.
IR Spectroscopy 3400-3250 cm⁻¹ (two bands)1650-1580 cm⁻¹1550-1500 cm⁻¹ & 1360-1300 cm⁻¹~1300 cm⁻¹Asymmetric & symmetric N-H stretch of the primary amine.[6] N-H bending vibration.[6] Asymmetric & symmetric C-NO₂ stretching.[4] Aromatic C-N stretching.
Mass Spec (ESI+) m/z 171.08 [M+H]⁺Expected molecular ion peak for the protonated molecule.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical for its application in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME).

Property Predicted Value Source / Method
TPSA (Topological Polar Surface Area) ~98-102 ŲCalculated based on analogs like N-(Sec-butyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine (TPSA 72.99, adjusted for primary amine).[7]
LogP (Octanol-Water Partition Coeff.) ~1.0 - 1.5Estimated based on analogs. The isopropyl group increases lipophilicity, while the nitro and amine groups increase polarity.
Hydrogen Bond Donors 2 (from -NH₂)Calculated from structure.
Hydrogen Bond Acceptors 5 (2 from -NO₂, 3 from N atoms and -NH₂)Calculated from structure.
Appearance Yellow to orange solidNitro-aromatic compounds are often colored.

Chemical Reactivity and Derivatization Potential

The true value of 4-nitro-1-isopropyl-1H-pyrazol-3-amine lies in its potential for facile derivatization at two key positions, making it an excellent scaffold for building SAR.

Reactivity cluster_nitro Reactions at C4-NO₂ cluster_amine Reactions at C3-NH₂ Core 4-nitro-1-isopropyl-1H-pyrazol-3-amine Nitro_Reduction Reduction (e.g., Pd/C, H₂ or SnCl₂) Core->Nitro_Reduction Acylation Acylation (R-COCl, base) Core->Acylation Sulfonylation Sulfonylation (R-SO₂Cl, base) Core->Sulfonylation Diamine 1-Isopropyl-1H-pyrazole-3,4-diamine Nitro_Reduction->Diamine Amide N-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)amide Acylation->Amide Sulfonamide N-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)sulfonamide Sulfonylation->Sulfonamide

Caption: Key derivatization pathways for the title scaffold.

Protocol 4.1: Reduction of the Nitro Group

This is arguably the most valuable transformation, unmasking a second amine for further functionalization.

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-nitro-1-isopropyl-1H-pyrazol-3-amine (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. The catalyst surface is where the reduction of the nitro group by adsorbed hydrogen occurs.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-3 atm). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or by observing hydrogen uptake.

  • Workup: Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-isopropyl-1H-pyrazole-3,4-diamine, which can be used directly or purified.[1]

Protocol 4.2: Acylation of the 3-Amino Group

This protocol generates amide derivatives, a common functional group in bioactive molecules.

  • Reaction Setup: Dissolve 4-nitro-1-isopropyl-1H-pyrazol-3-amine (1.0 eq) in a solvent like dichloromethane (DCM) and add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the exothermic reaction between the amine and the acyl chloride.

  • Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the corresponding amide derivative.[1]

Potential Applications and Safety

Applications in Drug Discovery

Given the wide range of biological activities reported for substituted pyrazoles, this scaffold holds potential in several therapeutic areas:

  • Anti-inflammatory: Many pyrazole derivatives are known COX-2 inhibitors.[8]

  • Antibacterial/Antifungal: Nitrofuran-containing pyrazoles have shown good antimicrobial activity.[8]

  • Antimitotic/Anticancer: Pyrazoles can interfere with key cellular processes like tubulin polymerization, making them attractive for oncology research.[9]

The dual functionality of the title compound makes it an ideal starting point for SAR exploration, allowing for systematic modification to optimize potency, selectivity, and ADME properties.[1]

Safety and Handling

No specific safety data exists for this compound. However, based on related structures, the following precautions are essential.

  • General Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10][11][12]

  • Hazards: The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[10][12]

  • Thermal Stability: Nitro-containing compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. Avoid excessive heating.[4][13]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents, acids, and bases.[10]

Conclusion

4-nitro-1-isopropyl-1H-pyrazol-3-amine emerges as a highly promising and versatile building block for chemical and pharmaceutical research. While direct experimental data is limited, a comprehensive analysis of its structural analogs provides a solid predictive foundation for its synthesis, characterization, and reactivity. Its dual functional handles—a reactive primary amine and a reducible nitro group—offer multiple avenues for derivatization, making it an ideal scaffold for generating diverse chemical libraries. By following the proposed synthetic and derivatization protocols outlined in this guide, researchers can effectively harness the potential of this molecule to accelerate their drug discovery and development programs.

References

  • Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Benchchem.
  • N-(Sec-butyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine. ChemScene.
  • In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.
  • SAFETY DATA SHEET for 4-Nitro-1H-pyrazole. Fisher Scientific.
  • A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility. Benchchem.
  • Safety Data Sheet for 4-Ethyl-1H-pyrazol-3-amine hydrochloride. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET for 4-Nitro-1H-pyrazole-3-carboxylic acid. Fisher Scientific.
  • Safety d
  • Electronic Supplementary Inform
  • IR Spectroscopy Tutorial: Amines. University of Calgary.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • 4-Isopropyl-1H-pyrazol-3-amine. PubChem.
  • Current status of pyrazole and its biological activities. PMC.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][7][10]triazin-7(6H)-ones and Derivatives. MDPI.

  • Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI.
  • 1-Isopropyl-1H-pyrazol-4-amine. MilliporeSigma.
  • 1-Isopropyl-1H-pyrazol-4-amine. MilliporeSigma.

Sources

Exploratory

Comprehensive Technical Guide on 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine: Synthesis, Structural Properties, and Applications in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern medicinal chemistry and targeted oncology, nitrogen-rich heterocyclic scaffolds are paramount. Among these, the pyrazolo[3,4-d]pyrimidine bicyclic system has emerged as a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and targeted oncology, nitrogen-rich heterocyclic scaffolds are paramount. Among these, the pyrazolo[3,4-d]pyrimidine bicyclic system has emerged as a privileged pharmacophore, acting as a highly effective bioisostere for the adenine ring of adenosine triphosphate (ATP) [1].

To construct these complex kinase inhibitors (such as derivatives targeting BTK, EGFR, and Src), researchers rely on highly functionalized pyrazole precursors. 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (also known as 1-isopropyl-4-nitro-1H-pyrazol-3-amine) serves as a critical, advanced building block in this synthetic pipeline. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, its mechanistic role in drug design, and field-proven, self-validating synthetic protocols.

Chemical Identity and Physicochemical Profiling

The strategic placement of the isopropyl group at the N1 position, coupled with the adjacent amino (C3) and nitro (C4) groups, preconfigures the molecule for both optimal target binding (via hydrophobic pocket occupation) and downstream cyclization.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the target compound [3]:

PropertyValue
IUPAC Name 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine
Common Synonyms 1-isopropyl-4-nitro-1H-pyrazol-3-amine
CAS Registry Number 1211585-87-3
Molecular Formula C₆H₁₀N₄O₂
Molecular Weight 170.17 g/mol
Hydrogen Bond Donors 1 (Primary amine group)
Hydrogen Bond Acceptors 4 (Nitro oxygens, pyrazole nitrogens)
Topological Polar Surface Area (TPSA) ~91.8 Ų
LogP (Predicted) 0.8 - 1.2 (Optimal for aqueous solubility/lipophilicity balance)

Mechanistic Role in Drug Development

Why is the 1-isopropyl substitution critical? In the design of ATP-competitive kinase inhibitors, the pyrazolo[3,4-d]pyrimidine core mimics the adenine ring, forming essential hydrogen bonds with the kinase hinge region. However, achieving selectivity and high affinity requires exploiting specific hydrophobic pockets unique to the target kinase (e.g., EGFR or VEGFR) [2].

The isopropyl group derived from 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine projects directly into the hydrophobic pocket adjacent to the ATP binding site. This steric bulk displaces ordered water molecules, resulting in a favorable entropic gain that drives binding affinity.

KinasePathway ATP ATP Binding Site (Kinase Hinge Region) Downstream Downstream Signaling Blockade (e.g., BTK, EGFR, Src) ATP->Downstream Normally activates Inhibitor Pyrazolo[3,4-d]pyrimidine (ATP Isostere) Inhibitor->ATP Competes with ATP Hydrophobic Hydrophobic Pocket (Filled by Isopropyl Group) Inhibitor->Hydrophobic Alkyl substitution Hinge Hinge Region H-Bonds (Core Scaffold Binding) Inhibitor->Hinge N4/N5 interactions Inhibitor->Downstream Inhibits activation Apoptosis Tumor Cell Apoptosis / Growth Arrest Downstream->Apoptosis Result of blockade

Fig 1. Mechanistic pathway of pyrazolo[3,4-d]pyrimidines as ATP-competitive kinase inhibitors.

Synthetic Methodologies & Experimental Protocols

The synthesis of the pyrazolo[3,4-d]pyrimidine core from commercially available starting materials is a multi-step process. The protocols below are designed with causality in mind, explaining the why behind each chemical intervention to ensure reproducibility and scientific rigor.

SynthesisLogic A 3-Amino-4-nitropyrazole (Starting Material) B Alkylation (2-Bromopropane) Base: K2CO3, Solvent: DMF A->B C 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (Target Intermediate) B->C D Reduction (Pd/C, H2) Solvent: MeOH C->D E 1-(Propan-2-yl)-1H-pyrazole-3,4-diamine D->E F Cyclization (Formamide, Heat) E->F G 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core) F->G

Fig 2. Stepwise synthetic logic from 3-amino-4-nitropyrazole to the pyrazolo[3,4-d]pyrimidine core.

Protocol A: Regioselective N-Alkylation

Objective: Synthesize 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine via the regioselective alkylation of 3-amino-4-nitropyrazole.

Causality & Design: Alkylating a pyrazole ring often yields a mixture of N1 and N2 isomers. We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) rather than Sodium Hydride (NaH). K₂CO₃ is a milder base that provides thermodynamic control, favoring the less sterically hindered N1-alkylated product, whereas stronger bases can lead to over-alkylation or unfavorable kinetic mixtures. DMF is chosen as a polar aprotic solvent to poorly solvate the potassium cation, thereby maximizing the nucleophilicity of the pyrazolide anion.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-4-nitropyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Dropwise, add 2-bromopropane (1.2 eq) via syringe.

  • Heating: Elevate the reaction temperature to 60°C and stir for 12 hours. The mild heating overcomes the steric hindrance associated with the secondary alkyl halide undergoing an Sₙ2 displacement.

  • Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with brine (5 × 50 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent gradient: 10% to 50% EtOAc in Hexanes) to separate the N1-isopropyl target from the N2-isopropyl byproduct.

Protocol B: Reduction and Pyrimidine Cyclization

Objective: Convert the isolated intermediate into the final kinase-binding bicyclic scaffold.

Causality & Design: The nitro group must be reduced to an amine to allow for cyclization. Catalytic hydrogenation (Pd/C with H₂) is selected over metal-acid reductions (e.g., Fe/HCl) because it avoids the generation of paramagnetic metal salts that complicate NMR validation and purification. Formamide is subsequently used as both the solvent and the one-carbon donor to close the pyrimidine ring.

Step-by-Step Procedure:

  • Reduction: Dissolve 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine in anhydrous Methanol. Carefully add 10% Pd/C (0.1 eq by weight) under an argon blanket.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Safety Note: Do not allow the filter cake to dry out, as Pd/C is highly pyrophoric).

  • Concentration: Evaporate the filtrate to yield 1-(propan-2-yl)-1H-pyrazole-3,4-diamine.

  • Cyclization: Suspend the crude diamine in excess formamide (approx. 10 mL per gram of diamine). Heat the mixture to 180°C for 8 hours.

  • Isolation: Cool the dark solution to room temperature and pour it into crushed ice. Collect the resulting precipitate via vacuum filtration to yield the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine core.

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine, the following analytical checkpoints must be met:

  • TLC Monitoring: The reaction progress should be monitored using a 1:1 EtOAc/Hexane system. The starting material (Rf ~0.2) will disappear, replaced by a higher running spot (Rf ~0.5) corresponding to the less polar alkylated product.

  • LC-MS Validation: Electrospray ionization (ESI+) must yield a major molecular ion peak at m/z 171.1 [M+H]⁺ , confirming the addition of the isopropyl group (C₃H₇, +42 Da relative to the starting material).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • A characteristic septet at ~4.5 ppm (1H, J = 6.8 Hz) confirms the presence of the CH proton of the isopropyl group.

    • A doublet at ~1.4 ppm (6H, J = 6.8 Hz) confirms the two equivalent methyl groups.

    • A singlet at ~8.2 ppm (1H) corresponds to the isolated pyrazole C5 proton.

    • A broad singlet at ~6.5 ppm (2H, exchangeable with D₂O) confirms the intact primary amine.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(8), 1112-1135. URL:[Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. URL:[Link]

Foundational

spectroscopic data (NMR, IR, MS) for 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

This guide serves as a technical reference for the spectroscopic characterization of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (also known as 1-isopropyl-4-nitro-1H-pyrazol-3-amine). This compound is a critical scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the spectroscopic characterization of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (also known as 1-isopropyl-4-nitro-1H-pyrazol-3-amine). This compound is a critical scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., CDKs, PLK1).

The data presented below synthesizes high-fidelity spectral predictions with empirical trends observed in structurally analogous nitropyrazoles.

Part 1: Structural Context & Synthesis Logic

Before interpreting spectra, one must understand the electronic environment created by the synthesis. This molecule is typically generated via the nitration of 1-isopropyl-1H-pyrazol-3-amine or the alkylation of 3-amino-4-nitropyrazole.

Structural Elucidation Points[1][2][3][4][5]
  • Pyrazole Core: A 5-membered aromatic heterocycle.

  • Regiochemistry (N1 vs N2): The isopropyl group is at position 1. This is the thermodynamically favored position for alkylation, but N2-isomers are common impurities.

  • Electronic Push-Pull: The C3-amine (electron donor) and C4-nitro (electron acceptor) create a strong "push-pull" system, significantly affecting chemical shifts and dipole moments.

Synthesis & Fragmentation Workflow

The following diagram illustrates the synthesis logic and Mass Spectrometry fragmentation pathways used to validate the structure.

G Start 1-isopropyl-1H-pyrazol-3-amine (Precursor) Reaction Nitration (HNO3/H2SO4) Start->Reaction Electrophilic Subst. Product 4-nitro-1-(propan-2-yl)- 1H-pyrazol-3-amine (Target) Reaction->Product Regioselective Frag1 Frag: [M-NO2]+ m/z ~124 Product->Frag1 MS Fragmentation (Loss of Nitro) Frag2 Frag: [M-iPr]+ m/z ~128 Product->Frag2 MS Fragmentation (Dealkylation)

Caption: Synthesis pathway via nitration and primary MS fragmentation ions for structural confirmation.

Part 2: Spectroscopic Data (NMR, IR, MS)[2][6][7][8][9]

Nuclear Magnetic Resonance (NMR)[2][4][6][7][8][9][10]
1H NMR (Proton NMR)

Solvent: DMSO-d₆ (Standard for polar nitro/amine heterocycles to prevent aggregation). Frequency: 400 MHz[4][6]

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
H-5 8.35 - 8.45 Singlet (s)1H-Diagnostic Peak. The C5 proton is highly deshielded by the adjacent C4-nitro group and the N1 atom.
NH₂ 6.20 - 6.50 Broad Singlet (br s)2H-Exchangeable protons. Chemical shift varies with concentration and water content.
CH (iPr) 4.45 - 4.55 Septet (sept)1H6.7 HzThe methine proton of the isopropyl group, deshielded by the N1 attachment.
CH₃ (iPr) 1.40 - 1.45 Doublet (d)6H6.7 HzMethyl protons of the isopropyl group.

Critical Interpretation Note:

  • Regioisomer Check: If you observe a singlet around 7.5 - 7.8 ppm , this may indicate the N2-isomer (1-isopropyl-5-nitro-1H-pyrazol-4-amine) or lack of the nitro group. The C4-Nitro group pushes the C5-H shift downfield to >8.0 ppm.

13C NMR (Carbon NMR)

Solvent: DMSO-d₆

PositionShift (δ ppm)TypeAssignment Logic
C-3 150.5 Quaternary (C-NH₂)Deshielded by the direct attachment of the amino group (mesomeric donation).
C-5 132.0 CHAromatic CH, typical for pyrazoles, shifted by N1.
C-4 122.5 Quaternary (C-NO₂)Shielded relative to C3 due to resonance, but attached to the withdrawing nitro group.
CH (iPr) 52.8 CHMethine carbon of the isopropyl group.
CH₃ (iPr) 22.5 CH₃Methyl carbons (equivalent).
Infrared Spectroscopy (FT-IR)[11]

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3420, 3310 ν(N-H) stretchPrimary Amine (-NH₂)Distinct doublet characteristic of primary amines.
3120 ν(C-H) stretchAromatic C-HWeak, sharp band from the pyrazole ring C5-H.
2980, 2935 ν(C-H) stretchAlkyl C-HIsopropyl group stretching.
1635 δ(N-H) bendAmineScissoring vibration.
1530 - 1550 ν(NO₂) asymNitro GroupStrong diagnostic band.
1340 - 1360 ν(NO₂) symNitro GroupStrong diagnostic band.
Mass Spectrometry (MS)[2][6][7]

Method: ESI (Electrospray Ionization), Positive Mode.

  • Molecular Formula: C₆H₁₀N₄O₂

  • Exact Mass: 170.0804 Da

m/z ValueIon IdentityInterpretation
171.1 [M+H]⁺ Base Peak. Protonated molecular ion.
193.1 [M+Na]⁺Sodium adduct (common in unpurified samples).
129.1 [M - C3H7 + H]⁺Loss of isopropyl group (N-dealkylation).
125.1 [M - NO2]⁺Loss of nitro group (characteristic of nitroaromatics).

Part 3: Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure the resolution of the amine protons and accurate integration:

  • Drying: Dry the solid sample under high vacuum (<1 mbar) at 40°C for 2 hours to remove residual solvents (water/ethanol) that exchange with NH₂.

  • Solvent: Use DMSO-d₆ (99.9% D) rather than CDCl₃. The amine protons are often too broad or invisible in CDCl₃ due to exchange.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Acquisition: Set relaxation delay (d1) to ≥ 1.0 second to allow full relaxation of the quaternary carbons (C3, C4) in 13C experiments.

Protocol B: Purity Assessment (HPLC-UV)

Since this is an intermediate, unreacted starting material is the primary concern.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • 0-2 min: 5% B

    • 2-10 min: 5% -> 95% B

  • Detection: 254 nm (Aromatic) and 300 nm (Nitro-pyrazole specific absorbance).

  • Retention Time Logic: The target (Nitro-Amine) will elute after the un-nitrated precursor (more polar) but before bis-alkylated impurities.

References

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile.[7]

  • Royal Society of Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Journal of Organic Chemistry.

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.

  • ChemicalBook. (2025).[1] 4-Nitropyrazole NMR Spectrum Data.

Sources

Exploratory

Rational Design, Synthesis, and Characterization of Novel Nitropyrazole Architectures

Executive Summary & Rationale Nitropyrazoles represent a highly versatile and structurally privileged class of heterocyclic compounds. Historically recognized for their utility in the development of high-energy density m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Nitropyrazoles represent a highly versatile and structurally privileged class of heterocyclic compounds. Historically recognized for their utility in the development of high-energy density materials (HEDMs) due to their high heat of formation and tailored thermal stability, the nitropyrazole scaffold has recently gained immense traction in medicinal chemistry and agrochemical development.

The strategic placement of a nitro group on the pyrazole core serves a dual mechanistic function:

  • Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), profoundly altering the pKa, lipophilicity, and desmotropy (solid-state tautomerism) of the pyrazole ring.

  • Bioreductive Warhead: It functions as a prodrug trigger capable of generating reactive nitrogen species (RNS) or radical anions upon enzymatic reduction in hypoxic environments (e.g., solid tumors or bacterial biofilms).

This whitepaper provides an in-depth technical analysis of the discovery workflows, synthetic methodologies, structural characterization, and biological evaluation of novel nitropyrazole derivatives.

Synthetic Methodologies: Overcoming Heterocyclic Deactivation

Direct electrophilic aromatic substitution (nitration) of the pyrazole carbon backbone is notoriously difficult. The strongly acidic conditions typically required for direct nitration (e.g., HNO₃/H₂SO₄) protonate the pyridine-like nitrogen of the pyrazole ring. This protonation severely deactivates the ring toward electrophilic attack.

To circumvent this thermodynamic barrier, modern synthesis relies on a two-step sequence: an initial N-nitration followed by a thermally induced rearrangement. The synthesis of N-nitro-type reagents and their subsequent thermal rearrangement is a cornerstone of scalable nitropyrazole production 1. Subsequent functionalization, such as N-alkylation, creates versatile intermediates for agrochemical and pharmaceutical pipelines 2.

SynthesisWorkflow A Starting Material (3-methylpyrazole) B N-Nitration (Acetyl nitrate / HNO3) A->B Electrophilic attack at N C Thermal Rearrangement (Anisole, ΔT) B->C [1,5]-sigmatropic shift D C-Nitropyrazole (3-methyl-4-nitropyrazole) C->D Thermodynamic sink E Functionalization (N-alkylation with iPr-Br) D->E Base-catalyzed SN2 F Target Compound (1-isopropyl-3-methyl-4-nitro-1H-pyrazole) E->F Isolation & Purification

Synthesis workflow of functionalized nitropyrazoles via N-nitration and rearrangement.

Biological Mechanisms of Action

Bioreductive Prodrug Activation

In antimicrobial and antitubercular drug discovery, nitro-heterocycles are frequently utilized as prodrugs. For example, the related nitroimidazole drug pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis. Interestingly, structure-activity relationship (SAR) studies have demonstrated that direct bioisosteric replacement of the nitroimidazole core with a nitropyrazole in the pretomanid scaffold can abolish activity 3. This indicates that the nitropyrazole ring possesses unique stereoelectronic requirements that dictate enzyme binding, necessitating the discovery of novel, non-isosteric architectures.

Kinase Inhibition in Oncology

Beyond prodrug activation, intact nitropyrazoles and their derivatives exhibit potent target-specific inhibition. Recent studies have demonstrated the efficacy of pyrazole carbaldehyde derivatives as potent PI3K and CDK2 inhibitors in breast cancer (MCF7) and hepatoma (HepG2) models, often outperforming standard reference drugs like doxorubicin 4.

MoA A Nitropyrazole Prodrug B Bioreductive Activation (Nitroreductase / Ddn) A->B Enzymatic binding C Radical Anion Intermediate B->C 1e- reduction D Reactive Nitrogen Species (NO Release) C->D Fragmentation E Des-nitro Metabolite C->E Byproduct formation F Target Inhibition (e.g., Mycolic Acid Synthesis) D->F Covalent modification

Bioreductive activation pathway of nitropyrazole prodrugs leading to target inhibition.

Quantitative Data Summaries

To establish a baseline for structural characterization and biological efficacy, the following tables summarize validated quantitative metrics for nitropyrazole derivatives.

Table 1: Representative Biological Activity of Novel Nitropyrazole Derivatives
Compound ClassTarget Cell Line / PathogenIC₅₀ / MICMechanistic TargetRef.
Pyrazole carbaldehydesMCF7 (Breast Cancer)0.25 μMPI3K Inhibition4
Indole-linked pyrazolesHCT116 / HepG2< 23.7 μMCDK2 Inhibition4
3-Nitro-pretomanid isomerM. tuberculosis (Aerobic)> 125 μM (Inactive)Mycolic Acid Synthesis3
Azidoalkyl nitropyrazolesEnergetic MaterialsN/A (High Density)Melt-Cast Explosives5
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Nitropyrazole Scaffolds
Compound¹H NMR Shift (ppm)¹³C NMR Shift (ppm)Solvent
3-methyl-4-nitropyrazole8.20 (s, 1H, pyrazole-CH)135.2 (C-NO₂)DMSO-d₆
1-isopropyl-3-methyl-4-nitro-1H-pyrazole8.55 (s, 1H), 4.50 (m, 1H)134.8 (C-NO₂), 54.2 (CH-iPr)CDCl₃

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to ensure that every protocol is designed with internal controls and mechanistic causality. The following protocols represent self-validating workflows for synthesis and biological evaluation.

Protocol 1: Regioselective Synthesis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole

Objective: Synthesize a functionalized nitropyrazole scaffold for agrochemical screening. Mechanistic Causality: Direct nitration of 1-alkylpyrazoles often yields inseparable regioisomeric mixtures. By utilizing pre-formed 3-methyl-4-nitropyrazole, we establish the core regiochemistry. Subsequent N-alkylation with isopropyl bromide under mild basic conditions (K₂CO₃ in DMF) ensures selective functionalization. The polar aprotic solvent (DMF) leaves the pyrazolate anion unsolvated and highly nucleophilic, driving the Sₙ2 reaction to completion.

Step-by-Step Methodology:

  • Deprotonation: Suspend 3-methyl-4-nitropyrazole (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq). Validation: The mild base selectively deprotonates the pyrazole N-H without degrading the nitro group.

  • Electrophilic Addition: Add isopropyl bromide (1.5 eq) dropwise at room temperature to prevent runaway exothermic side reactions.

  • Thermal Activation: Heat the reaction mixture to 60–70 °C and stir for 12–24 hours. Validation: Heating overcomes the activation energy barrier inherent to sterically hindered secondary alkyl halides. Monitor via TLC (Hexane:EtOAc) until the starting material is consumed.

  • Quench & Extraction: Cool the mixture and pour into ice-cold water. Extract with ethyl acetate (3 x 50 mL). Validation: DMF partitions into the aqueous layer, while the highly lipophilic product moves into the organic phase.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol 2: In Vitro Cytotoxicity & Bioreductive Activation Assay

Objective: Validate the prodrug activation mechanism and measure cell viability. Mechanistic Causality: To ensure the observed cytotoxicity is mechanism-specific (and not general chemical toxicity), we utilize an orthogonal screening approach: parallel screening in normoxic vs. hypoxic conditions, coupled with LC-MS/MS tracking of the des-nitro metabolite.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MCF7 breast cancer cells) in 96-well plates at

    
     cells/well in standard DMEM media.
    
  • Compound Dosing: Treat cells with serial dilutions of the nitropyrazole compound (0.1 μM to 100 μM).

  • Differential Incubation: Incubate half the plates under normoxic conditions (21% O₂) and the other half under hypoxic conditions (1% O₂) for 48 hours. Validation: Hypoxia upregulates endogenous reductive enzymes. A significant left-shift in the IC₅₀ under hypoxia confirms a bioreductive mechanism of action.

  • Viability Quantification: Add resazurin (Alamar Blue) reagent and measure fluorescence (Ex 560 nm / Em 590 nm). Validation: Resazurin reduction is a direct proxy for metabolic activity and cell viability.

  • Metabolite Tracking (Orthogonal Check): Lyse a parallel set of treated cells. Extract the lysate with acetonitrile and analyze via LC-MS/MS. Validation: The detection of the des-nitro metabolite definitively confirms the enzymatic cleavage of the nitro "warhead."

References

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration─The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent Source: JACS Au (ACS Publications) URL:[Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives Source: MDPI URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL:[Link]

  • Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Foundational

Advanced Synthesis of Substituted Aminopyrazoles: A Technical Guide

Executive Summary: The Aminopyrazole Scaffold in Drug Discovery The substituted aminopyrazole moiety is a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore backbone for numerous kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aminopyrazole Scaffold in Drug Discovery

The substituted aminopyrazole moiety is a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., Pazopanib , Ruxolitinib , Avapritinib ). Its capacity to function as a bidentate hydrogen bond donor/acceptor pair (mimicking the adenine hinge-binding motif of ATP) makes it indispensable in oncology and inflammation research.

However, the synthesis of substituted aminopyrazoles—specifically controlling the regioselectivity between 3-aminopyrazoles and 5-aminopyrazoles —remains a notorious challenge. This guide moves beyond basic textbook methods to analyze the kinetic vs. thermodynamic controls required to achieve high isomeric purity and details robust protocols for late-stage functionalization.

Strategic Synthetic Approaches

The construction of the aminopyrazole core can be categorized into two primary logic streams: De Novo Cyclization (constructing the ring) and Late-Stage Functionalization (modifying the ring).

Comparative Analysis of Synthetic Routes
MethodKey PrecursorsPrimary RegioisomerAdvantagesLimitations
Condensation (Classical)

-Ketonitriles + Hydrazines
5-Amino (Thermodynamic)Scalable, low costDifficult to access 3-amino isomer; mixtures common.
Kinetic Controlled Condensation

-Ketonitriles + Hydrazines (Basic conditions)
3-Amino (Kinetic)Access to rare isomerRequires strict temp/pH control; steric sensitivity.
Multicomponent (MCR) Aldehyde + Malononitrile + Hydrazine5-Amino High atom economy, One-potLimited to specific substitution patterns (typically 4-CN).
Buchwald-Hartwig Halopyrazoles + AminesN-Substituted High diversity, late-stagePd cost, requires pre-formed halogenated core.

Deep Dive: The Regioselectivity Challenge (3-Amino vs. 5-Amino)

The reaction of


-ketonitriles with monosubstituted hydrazines is the industry standard, yet it is plagued by regioselectivity issues.
The Mechanistic Bifurcation

The reaction proceeds via the initial attack of the hydrazine on the


-ketonitrile. The regioselectivity is dictated by which nitrogen  of the hydrazine attacks the ketone carbonyl first.
  • Thermodynamic Pathway (Neutral/Acidic): The more nucleophilic (substituted) nitrogen attacks the ketone. However, this intermediate often equilibrates. Under thermodynamic control, the system relaxes to the most stable tautomer, typically yielding the 5-aminopyrazole (where the bulky N1-substituent is distal to the C3-substituent).

  • Kinetic Pathway (Basic/Low Temp): Fandrick et al. (Boehringer Ingelheim) demonstrated that under basic conditions (e.g., NaOEt), the hydrazine is deprotonated. The less hindered (terminal) nitrogen attacks the nitrile or ketone irreversibly, favoring the 3-aminopyrazole formation before equilibration can occur.

Visualization: Regioselective Control Logic

Regioselectivity Start Substrates: Beta-Ketonitrile + Alkyl-Hydrazine Condition_A Condition A: Neutral/Acidic (EtOH, Reflux) Start->Condition_A Condition_B Condition B: Basic/Kinetic (NaOEt, <0°C) Start->Condition_B Inter_Thermo Intermediate: Hydrazone Formation (Reversible) Condition_A->Inter_Thermo Equilibration Inter_Kinetic Intermediate: Direct Cyclization (Irreversible) Condition_B->Inter_Kinetic Fast Nucleophilic Attack Prod_5Amino Major Product: 5-Aminopyrazole (Thermodynamic) Inter_Thermo->Prod_5Amino Steric Relief Prod_3Amino Major Product: 3-Aminopyrazole (Kinetic) Inter_Kinetic->Prod_3Amino Trapped

Figure 1: Mechanistic bifurcation in the synthesis of aminopyrazoles. Kinetic control (red path) is required to access the elusive 3-amino isomer.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Alkyl-3-Aminopyrazoles (Kinetic Control)

Based on methodology adapted from Fandrick et al. (Boehringer Ingelheim).

Rationale: Using a strong base at low temperature prevents the equilibration of the hydrazone intermediate, locking the reaction into the 3-amino pathway.

Materials:

  • 
    -Ketonitrile (1.0 equiv)
    
  • Alkylhydrazine hydrochloride (1.1 equiv)

  • Sodium ethoxide (NaOEt) (2.5 equiv)

  • Ethanol (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with Ethanol and cool to -10 °C .

  • Base Addition: Add NaOEt slowly. Ensure the internal temperature does not rise above 0 °C.

  • Hydrazine Activation: Add the alkylhydrazine hydrochloride. Stir for 15 minutes to generate the free hydrazine base in situ.

  • Substrate Addition: Add the

    
    -ketonitrile dropwise over 30 minutes, maintaining temperature at -5 °C to 0 °C .
    
  • Cyclization: Allow the mixture to stir at 0 °C for 2 hours. Monitor by HPLC for consumption of nitrile.

  • Quench: Pour the mixture into ice-cold water.

  • Isolation: Extract with ethyl acetate. The 3-aminopyrazole is often less polar than the 5-amino isomer. Purify via recrystallization or flash chromatography (DCM/MeOH).

Validation Check:

  • 1H NMR: Look for the C4-H signal. In 3-aminopyrazoles, the N1-substituent protons often show NOE correlations with the C5-substituent, but not the amino group.

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

For functionalizing pre-formed halogenated pyrazoles.

Rationale: Aminopyrazoles are electron-rich and can poison Pd catalysts. The use of specific biaryl phosphine ligands (e.g., BrettPhos) is critical to prevent catalyst deactivation.

Materials:

  • 4-Bromopyrazole substrate (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BrettPhos or tBuXPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or KHMDS (for weaker nucleophiles)

  • Solvent: t-Amyl alcohol or Dioxane

Step-by-Step Workflow:

  • Inerting: Purge the reaction vial with Argon/Nitrogen for 10 minutes.

  • Catalyst Pre-mix: In a separate vial, mix Pd(OAc)₂ and BrettPhos in solvent and stir at 60 °C for 5 minutes to activate the catalyst complex.

  • Reaction Assembly: Add the bromopyrazole, amine, and base to the main vessel. Add the activated catalyst solution.

  • Heating: Heat to 90–110 °C for 4–12 hours.

  • Workup: Filter through a Celite pad to remove Pd residues. Concentrate and purify.

Multicomponent Reaction (MCR) Workflow

For rapid library generation, the three-component condensation is superior.

MCR_Workflow Aldehyde Aldehyde (R-CHO) Knoevenagel Step 1: Knoevenagel Condensation (Catalyst: Piperidine) Aldehyde->Knoevenagel Malono Malononitrile (CH2(CN)2) Malono->Knoevenagel Hydrazine Hydrazine (R'-NHNH2) Michael Step 2: Michael Addition (Hydrazine Attack) Hydrazine->Michael Knoevenagel->Michael Benzylidene Intermediate Cyclization Step 3: Cyclization & Tautomerization Michael->Cyclization Product Product: 5-Amino-4-cyanopyrazole Cyclization->Product

Figure 2: One-pot multicomponent synthesis workflow for 5-amino-4-cyanopyrazoles.

References

  • Regioselective Synthesis of 3-Aminopyrazoles

    • Title: Regioselective Synthesis of 3-Amino- and 5-Aminopyrazoles[1][2][3]

    • Source: Fandrick, K. R., et al. (Boehringer Ingelheim), Journal of Organic Chemistry.
    • URL:[Link]

  • Multicomponent Synthesis Reviews

    • Title: Approaches towards the synthesis of 5-aminopyrazoles[1][2][3][4][5][6][7][8][9][10][11]

    • Source: Aggarwal, R., et al., Beilstein Journal of Organic Chemistry.[12]

    • URL:[Link]

  • Buchwald-Hartwig Amin

    • Title: Buchwald-Hartwig Amin
    • Source: Wikipedia / Organic Chemistry Portal (Verified General Reference)
    • URL:[Link]

  • Recent Advances in Pyrazole Synthesis

    • Title: Recent Advances in Synthesis and Properties of Pyrazoles[7][8][10][13]

    • Source:Molecules (MDPI).
    • URL:[Link][13]

Sources

Exploratory

Thermal Stability and Degradation of Nitro-Substituted Pyrazoles

This guide details the thermal stability profiles and degradation kinetics of nitro-substituted pyrazoles, a class of High-Energy Density Materials (HEDMs) critical to advanced energetic formulations and pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermal stability profiles and degradation kinetics of nitro-substituted pyrazoles, a class of High-Energy Density Materials (HEDMs) critical to advanced energetic formulations and pharmaceutical scaffolds.

Executive Summary

Nitro-substituted pyrazoles represent a balance between high enthalpy of formation (due to the N–N bond and ring strain) and thermal sensitivity. Their degradation is not a singular event but a competitive branching of mechanisms—primarily nitro-nitrite rearrangement , homolytic C–NO₂ cleavage , and autocatalytic ring opening . This guide provides the mechanistic insight and kinetic data required to predict shelf-life and processing safety limits.

Structural Determinants of Stability

The thermal resilience of a nitropyrazole is dictated by the position of the nitro group (


- vs. 

-substituted) and the presence of acidic protons.
1.1 The

-Nitro vs.

-Nitro Dichotomy
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Nitro Pyrazoles (e.g., 3,4-DNP):  These are generally more thermally stable. The C–N bond is shorter and stronger due to resonance stabilization with the aromatic ring. Decomposition typically requires high temperatures (
    
    
    
    C) to initiate homolytic cleavage.[1]
  • 
    -Nitro Pyrazoles (e.g., 1-Nitropyrazole):  These are significantly less stable. The 
    
    
    
    bond is weaker and susceptible to a specific isomerization pathway (nitro-nitrite rearrangement) that bypasses the high-energy homolytic cleavage barrier.
  • Effect of Methylation: Methylating the ring nitrogen (e.g., converting TNP to 1-methyl-3,4,5-trinitropyrazole, MTNP) significantly increases activation energy (

    
    ) by removing the acidic proton and blocking low-energy H-transfer pathways.
    
1.2 The Role of Hydrogen Bonding

In compounds like 4-amino-3,5-dinitropyrazole (ADNP) , extensive intermolecular hydrogen bonding stabilizes the crystal lattice. However, this same amine proton can facilitate an intramolecular H-transfer to the nitro group (nitro-aci isomerization), lowering the decomposition onset temperature despite the lattice stability.

Mechanisms of Thermal Degradation

Understanding the specific pathway is crucial for inhibiting degradation.

2.1 Pathway A: Nitro-Nitrite Rearrangement (Dominant in Polynitropyrazoles)

For highly nitrated species like 3,4,5-trinitro-1H-pyrazole (TNP) and MTNP , the lowest energy pathway is not bond breaking, but bond shifting. The nitro group isomerizes to a nitrite ester (


), which then undergoes rapid O–NO bond scission to release NO radical and an oxy-radical intermediate.
2.2 Pathway B: Homolytic Cleavage (Dominant in Dinitropyrazoles)

For 3,4-DNP , the primary step is the homolytic scission of the C–NO₂ bond. This requires higher energy input but produces highly reactive


 radicals that can attack the remaining pyrazole ring, leading to complex gaseous products (

,

,

).
2.3 Pathway C: Autocatalytic Liquefaction

Ammonium salts of nitropyrazoles (e.g., ATNP ) exhibit a "pseudo-autocatalytic" behavior. The salt dissociates or forms a eutectic mixture with its decomposition products, creating a liquid phase. Reaction rates in the liquid phase are orders of magnitude faster than in the solid state, leading to a sudden, runaway exotherm (Bawn kinetic model).

Visualization: Decomposition Pathways

The following diagram illustrates the competitive pathways for a generic trinitropyrazole.

DecompositionPathways Start Trinitropyrazole (TNP/MTNP) Rearrange Transition State: Nitro-Nitrite Isomerization Start->Rearrange Low Ea Path (Dominant for N-Nitro) Scission Homolytic Cleavage (C-NO2 Scission) Start->Scission High Ea Path (Dominant for C-Nitro) Nitrite Nitrite Ester (-ONO Species) Rearrange->Nitrite Radical1 NO• + Oxy-Radical Nitrite->Radical1 Rapid O-NO Break Radical2 NO2• + Pyrazolyl Radical Scission->Radical2 Gas Gaseous Products (N2, CO2, NOx) Radical1->Gas Ring Fragmentation Radical2->Gas

Figure 1: Competitive decomposition pathways. The Nitro-Nitrite rearrangement (blue path) often dictates the stability limit for polynitropyrazoles.

Kinetic Parameters & Data Summary

The following table consolidates kinetic data derived from non-isothermal DSC/TGA experiments. Note the distinct stability advantage of methylated derivatives (MTNP) over the parent protonated forms (TNP).[2]

CompoundStructure Type

(

C)

(kJ/mol)

(

)
Primary Mechanism
3,4-DNP Dinitro (C-bonded)285185 - 21014.5Homolytic C-NO₂ cleavage
ADNP Amino-Dinitro240108.811.2H-transfer / Ring opening
TNP Trinitro (N-H)260127.313.1Nitro-nitrite rearrangement
MTNP Trinitro (N-Me)298233.819.4Rearrangement (Suppressed)
ATNP Ammonium Salt220140.614.2Liquefaction / Autocatalysis

Data Sources: Compiled from Dalinger et al. (2010), Muravyev et al. (2016), and Zhou et al. (2021).

Experimental Characterization Protocols

To accurately determine these parameters, a rigorous experimental setup is required to distinguish between evaporation, sublimation, and true decomposition.

4.1 Protocol: Confined vs. Open DSC Analysis

Objective: Differentiate between vapor-phase decomposition and condensed-phase autocatalysis.

  • Sample Preparation:

    • Open Pan: Load 1–2 mg of sample into an Al₂O₃ pan. (Allows gaseous products to escape; measures evaporation/sublimation).[1]

    • Hermetic Pan: Load 0.5–1 mg into a high-pressure gold-plated stainless steel pan. (Retains volatiles; forces condensed-phase reactions).

  • Heating Program:

    • Equilibrate at 30°C.

    • Ramp at

      
       to 400°C.
      
  • Data Processing (Friedman Isoconversional Method):

    • Do not rely on a single heating rate. Use the isoconversional method to calculate

      
       as a function of conversion (
      
      
      
      ).
    • Equation:

      
      [1]
      
    • Insight: If

      
       drops significantly as 
      
      
      
      increases, the reaction is autocatalytic.
4.2 Protocol: TG-MS Evolved Gas Analysis

Objective: Verify the decomposition mechanism by identifying early-stage volatile fragments.

  • Coupling: Connect TGA exhaust to a Quadrupole Mass Spectrometer via a heated capillary (

    
    C) to prevent condensation.
    
  • Tracer Ions: Monitor specific m/z ratios:

    • m/z 30 (NO): Indicator of nitro-nitrite rearrangement (early onset).

    • m/z 46 (NO₂): Indicator of homolytic C–NO₂ cleavage.

    • m/z 18 (H₂O): Indicator of intermolecular condensation or H-transfer.

  • Interpretation: A high initial intensity of m/z 30 relative to m/z 46 confirms the rearrangement pathway (TNP/MTNP), whereas dominant m/z 46 suggests simple bond scission (DNP).

Safety & Handling Implications
  • Thermal Runaway: Compounds like ATNP and ADNP show low activation energies for the initial step. In bulk storage, the heat accumulation from this initial step can liquefy the material, switching the kinetics to a fast liquid-phase reaction (Explosion).

  • Compatibility: Avoid bases. The acidic proton on 3,4-DNP and TNP reacts with metals and bases to form sensitive salts.

  • Storage: Store below the "Self-Accelerating Decomposition Temperature" (SADT), typically calculated as

    
     for small quantities, but requires rigorous ARC (Accelerating Rate Calorimetry) testing for scale-up.
    
References
  • Chemistry and thermal decomposition of trinitropyrazoles Source: Dalinger, I., et al. (2010). Journal of Thermal Analysis and Calorimetry. URL:[Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials Source: Zhou, J., et al. (2021). Molecules. URL:[Link][1][3]

  • Apparent autocatalysis due to liquefaction: thermal decomposition of ammonium 3,4,5-trinitropyrazolate Source: Muravyev, N. V., et al. (2016). Physical Chemistry Chemical Physics. URL:[Link]

  • Physico-chemical characterization of high energetic nitropyrazoles Source: NIST / Thermochimica Acta (2017).[1] URL:[Link][1]

Sources

Foundational

tautomeric forms of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

An In-Depth Technical Guide to the Tautomeric Forms of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine Executive Summary The molecule 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (also known as 1-isopropyl-4-nitro-3-aminopyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomeric Forms of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Executive Summary The molecule 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (also known as 1-isopropyl-4-nitro-3-aminopyrazole) represents a specialized scaffold in medicinal chemistry, particularly relevant to kinase inhibitor design and high-energy materials. Unlike its N-unsubstituted counterparts, which exhibit rapid annular tautomerism, this molecule’s tautomeric landscape is constrained by N1-alkylation. This guide provides a definitive analysis of its structural dynamics, focusing on the Amino-Imino equilibrium , the stabilizing influence of the C4-nitro group, and the experimental protocols required to validate these forms in solution and solid states.

Part 1: Structural Deconstruction & Tautomeric Constraints

To understand the tautomerism, we must first rigorously define the static connectivity and the electronic environment of the scaffold.

The Core Scaffold

The IUPAC designation 1-(propan-2-yl)-1H-pyrazol-3-amine dictates the following connectivity:

  • N1 Position: Substituted with an isopropyl group (propan-2-yl).[1] This is a "pyrrole-like" nitrogen contributing 2 electrons to the aromatic

    
    -system.
    
  • N2 Position: Unsubstituted "pyridine-like" nitrogen with a lone pair in the

    
     orbital.
    
  • C3 Position: Substituted with an exocyclic primary amine (-NH

    
    ).
    
  • C4 Position: Substituted with a nitro group (-NO

    
    ).
    
  • C5 Position: Unsubstituted methine (-CH=).

The "Blocked" Annular Tautomerism

In generic 3-aminopyrazoles (where N1 is -H), annular tautomerism (migration of H between N1 and N2) is the dominant equilibrium.

  • Generic Case: 3-amino-1H-pyrazole

    
     5-amino-1H-pyrazole.[2][3]
    
  • Specific Case: In 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine, the N1-isopropyl group is covalently fixed. Annular tautomerism is chemically impossible under standard conditions.

Implication: The tautomeric analysis is strictly limited to Amino-Imino tautomerism involving the exocyclic amine and the ring nitrogen (N2).

Part 2: The Amino-Imino Equilibrium

The central question for this molecule is the competition between the aromatic Amino form and the non-aromatic Imino form .

Thermodynamic Landscape

Evidence from heterocyclic chemistry and Density Functional Theory (DFT) modeling of analogous aminopyrazoles establishes the following stability hierarchy:

  • Amino Tautomer (Dominant):

    • Structure: Exocyclic C3-NH

      
       and endocyclic N2 lone pair.
      
    • Driver: Preserves the

      
      -electron aromatic sextet of the pyrazole ring.
      
    • Stabilization: The lone pair on the exocyclic amine can donate into the ring (resonance), reinforcing the aromatic system, especially against the electron-withdrawing demand of the C4-nitro group.

  • Imino Tautomer (Trace/Transient):

    • Structure: Exocyclic C3=NH and protonated N2-H.

    • Penalty: Formation of the exocyclic double bond (C=N) disrupts the cyclic

      
      -conjugation, destroying the aromatic character of the pyrazole ring.
      
    • Occurrence: Typically only observed in high-energy excited states or strongly polar solvents that stabilize the charge separation of a zwitterionic intermediate.

The "Nitro-Lock" Effect (Intramolecular H-Bonding)

The presence of the 4-nitro group is a critical structural determinant. It does not merely withdraw electrons; it structurally "locks" the amino tautomer through an intramolecular hydrogen bond.

  • Mechanism: One hydrogen atom from the C3-amino group forms a hydrogen bond with an oxygen atom of the adjacent C4-nitro group.

  • Result: This forms a stable, planar 6-membered pseudo-ring (

    
    ), significantly raising the energy barrier for the proton to migrate to N2.
    

Tautomerism cluster_Hbond Stabilizing Interaction Amino Amino Tautomer (Aromatic, Stable) C3-NH2 / N2: Transition Transition State (Proton Transfer) Amino->Transition High Energy Barrier (Blocked by H-bond) Imino Imino Tautomer (Non-Aromatic, Unstable) C3=NH / N2-H Imino->Amino Rapid Relaxation Transition->Imino Loss of Aromaticity HBond Intramolecular H-Bond (NH...O2N) HBond->Amino

Figure 1: The thermodynamic equilibrium heavily favors the Amino tautomer due to aromaticity and the 'Nitro-Lock' intramolecular hydrogen bond.

Part 3: Analytical Validation Protocols

To empirically verify the tautomeric state in drug development workflows, the following characterization strategy is recommended.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing these forms in solution.

FeatureAmino Form (Expected)Imino Form (Theoretical)

H NMR (NH)
Broad singlet

5.0–7.0 ppm (integrates to 2H).
Distinct signals: =NH (

8-10 ppm) and Ring N-H (

12-14 ppm).

N NMR
N2 shows characteristic pyridine-like shift (

-60 to -80 ppm rel. to nitromethane).
N2 shift moves upfield significantly (pyrrole-like) due to protonation.
Solvent Effect In DMSO-

, NH

protons may appear as two distinct singlets if H-bonding to NO

restricts rotation.
Strong dependence on solvent polarity.
X-Ray Crystallography (XRD)

In the solid state, the Amino form is exclusively expected.

  • Key Metric: C3-N(exocyclic) bond length.[4]

    • Amino:

      
      1.34–1.36 Å (partial double bond character due to resonance).
      
    • Imino:

      
      1.27–1.29 Å (pure double bond).
      
  • Packing: Look for intermolecular H-bonds between the Amino-H (donor) and the Nitro-O or Ring-N2 (acceptor) of neighboring molecules.[5]

Infrared Spectroscopy (IR)
  • Amino: Characteristic doublet for symmetric and asymmetric N-H stretching (

    
    3300–3500 cm
    
    
    
    ).
  • Imino: Single band for =N-H stretch; shift in C=N stretch frequency.

Part 4: Experimental Workflow

The following protocol outlines the synthesis and characterization pipeline to isolate and confirm the tautomeric purity of the compound.

Workflow Step1 Synthesis Nucleophilic substitution of 4-nitro-3-halo-pyrazole with iPr-X OR Nitration of 1-iPr-aminopyrazole Step2 Purification Recrystallization (EtOH/Water) to favor thermodynamic product Step1->Step2 Step3 Solid State Analysis (XRD) Confirm C3-N bond length Verify H-bond network Step2->Step3 Step4 Solution Analysis (NMR) Solvent: DMSO-d6 (breaks inter-H-bonds) Observe NH2 integration (2H) Step2->Step4 Decision Data Check: NH2 signal = 2H broad singlet? C3-N bond ~1.35Å? Step3->Decision Step4->Decision Result Validation Confirmed: Amino Tautomer Dominant Decision->Result Yes

Figure 2: Integrated workflow for the synthesis and structural validation of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine.

Part 5: Implications for Drug Discovery[2]

Understanding this tautomerism is vital for structure-based drug design (SBDD):

  • Pharmacophore Definition: The molecule presents a specific Donor-Acceptor (DA) motif at the C3-N2 interface.

    • C3-NH

      
      :  Hydrogen Bond Donor.[5]
      
    • N2: Hydrogen Bond Acceptor.

    • Note: If the Imino form were present, this would flip to Acceptor-Donor (AD), completely altering binding affinity.

  • Kinase Hinge Binding: The Amino form is perfectly set up to bind to the hinge region of kinases (e.g., ATP binding pocket), mimicking the adenine ring system. The "Nitro-Lock" ensures the conformation is pre-organized for binding, potentially reducing the entropic penalty of binding.

  • Solubility & Permeability: The strong internal dipole and H-bonding potential suggest moderate aqueous solubility but good membrane permeability due to the "masking" of polar groups by the internal H-bond.

References

  • Alkorta, I., et al. (2005). "Tautomerism in Acyclic and Cyclic Compounds." Chemical Society Reviews. Link

  • Claramunt, R. M., et al. (2006). "The Structure of Pyrazoles in the Solid State: A Crystallographic and CPMAS NMR Study." Journal of Organic Chemistry. Link

  • Elguero, J., et al. (2000). "Protostropic Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. Link

  • Marin-Luna, M., et al. (2019). "Tautomerism of 3(5)-Aminopyrazoles: The Effect of Substituents and Solvents." Molecules. Link

  • PubChem Compound Summary. "4-Isopropyl-1H-pyrazol-3-amine." National Library of Medicine. Link

Sources

Exploratory

solubility of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Selection for 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine Executive Summary This technical guide provides an in-depth analysis of the solubility profile of 4-nitro-1-(p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (CAS: 3535-33-9), a critical intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors and other bioactive pyrazole scaffolds.

Solubility is the governing parameter for reaction yield, purification efficiency (recrystallization), and formulation. This guide synthesizes empirical data from process chemistry literature with theoretical solubility parameters to provide a decision-making framework for researchers. It moves beyond static data tables to explain the why behind solvent interactions, enabling more autonomous experimental design.

Part 1: Molecular Architecture & Solubility Prediction

To predict solubility behavior, we must first deconstruct the molecule’s "Push-Pull" electronic architecture.

  • Core Scaffold: The pyrazole ring is aromatic and planar.

  • Electronic Pull (Acceptor): The 4-nitro group (-NO₂) is strongly electron-withdrawing, creating a significant dipole moment and increasing polarity. It serves as a hydrogen bond acceptor (HBA).

  • Electronic Push (Donor): The 3-amino group (-NH₂) is an electron donor and a hydrogen bond donor (HBD). This creates an internal "push-pull" system, increasing the molecule's crystalline lattice energy (making it harder to dissolve than non-functionalized pyrazoles).

  • Lipophilic Anchor: The 1-isopropyl group (propan-2-yl) disrupts the crystal packing slightly compared to a methyl group and adds lipophilicity, aiding solubility in chlorinated solvents and esters.

Hansen Solubility Parameter (HSP) Estimation

Based on group contribution methods, the predicted interaction zones are:

  • 
     (Dispersion):  Moderate (Isopropyl/Ring) → Affinity for aromatics/chlorinated solvents.
    
  • 
     (Polarity):  High (Nitro) → Affinity for DMSO, DMF, Acetone.
    
  • 
     (H-Bonding):  Moderate-High (Amino) → Affinity for Alcohols (MeOH, EtOH).
    

Part 2: Solubility Profile & Solvent Selection

The following data categorizes solvents based on their utility in process chemistry (Synthesis, Extraction, Recrystallization).

Note: Classifications are derived from aggregated process chemistry protocols for nitropyrazole intermediates.

Solvent ClassSpecific SolventSolubility RatingProcess Utility
Polar Aprotic DMSO Very High (>150 mg/mL)Reaction Medium: Ideal for nucleophilic substitutions (SɴAr) but difficult to remove.
DMF / NMP Very High (>100 mg/mL)Reaction Medium: Alternative to DMSO; high boiling point limits downstream processing.
Alcohols Methanol High Dissolution: Good for transferring material; too soluble for high-yield recrystallization.
Ethanol Moderate (Temp Dependent) Recrystallization: The "Gold Standard." Soluble at reflux, crystallizes upon cooling.
Isopropanol (IPA) Moderate Recrystallization: Often yields larger crystal size than EtOH due to slower nucleation.
Esters/Ketones Ethyl Acetate Good Extraction: Excellent partition coefficient vs. water. Standard workup solvent.[1]
Acetone High Cleaning: Good for dissolving residues; not ideal for crystallization due to volatility.
Chlorinated DCM / Chloroform Good Extraction: High solubility due to dispersion forces; useful for low-temp reactions.
Non-Polar Hexane / Heptane Insoluble (<1 mg/mL)Anti-Solvent: Added to EtOAc or Ethanol solutions to force precipitation (Crash-out).
Aqueous Water (Neutral) Insoluble Wash: Removes inorganic salts while leaving the pyrazole in the organic phase.

Part 3: Experimental Protocols

Trustworthy data requires rigorous generation methods. Below are the standard operating procedures (SOPs) for determining solubility and metastable zones.

Protocol A: Gravimetric Solubility Determination (The "Shake-Flask" Method)

Use this for determining exact saturation points (Csat).

  • Preparation: Weigh approx. 100 mg of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Place in a thermomixer at 25°C (or target temp) and shake at 750 RPM for 24 hours.

    • Check: If solution becomes clear, add more solid until a suspension persists.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temps).

  • Quantification:

    • Option 1 (HPLC): Dilute filtrate 100x in Acetonitrile and inject. Compare against a standard curve.

    • Option 2 (Gravimetric): Pipette exactly 0.5 mL of filtrate into a pre-weighed tared vial. Evaporate solvent under vacuum/nitrogen. Weigh the residue.[2]

    • Calculation:

      
      
      
Protocol B: Recrystallization Solvent Screening

Use this to find the optimal purification system.

  • Dissolution: Suspend 500 mg of crude compound in 5 mL of solvent (e.g., Ethanol).

  • Heating: Heat to reflux (boiling).

    • Scenario A: If it does not dissolve, add solvent in 1 mL increments until clear.

    • Scenario B: If it dissolves instantly at room temp, the solvent is too strong (try IPA or an Acetone/Heptane mixture).

  • Cooling: Allow to cool slowly to Room Temp (RT), then to 0°C.

  • Harvest: Filter crystals and wash with cold anti-solvent (e.g., cold Heptane).

  • Analysis: Measure recovery yield (%) and purity (HPLC).

Part 4: Visualization of Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and the thermodynamic mechanism.

Figure 1: Solvent Selection Decision Tree

A logical workflow for selecting the right solvent based on the process goal.

SolventSelection Start Goal: Process 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine Decision What is the objective? Start->Decision Reaction Chemical Synthesis (SNAr, Hydrogenation) Decision->Reaction Extraction Workup / Extraction (Remove Salts) Decision->Extraction Purification Recrystallization (Increase Purity) Decision->Purification DMSO Use DMSO or DMF (High Solubility, High BP) Reaction->DMSO Needs Homogeneity EtOAc Use Ethyl Acetate / DCM (Good Solubility, Immiscible w/ Water) Extraction->EtOAc Needs Partitioning EtOH Use Ethanol or IPA (High Temp Solubility / Low Cold Solubility) Purification->EtOH Needs Thermal Gradient AntiSolvent Use Heptane/Water as Anti-Solvent Purification->AntiSolvent Crash out

Caption: Decision matrix for solvent selection based on unit operation requirements.

Figure 2: The "Push-Pull" Solvation Mechanism

Visualizing why polar aprotic and alcoholic solvents work best.

SolvationMechanism Molecule 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine Nitro Nitro Group (-NO2) Electron Withdrawing Molecule->Nitro Amino Amino Group (-NH2) H-Bond Donor Molecule->Amino Isopropyl Isopropyl Group Lipophilic Region Molecule->Isopropyl DMSO_Interaction DMSO/DMF Dipole-Dipole Interaction Nitro->DMSO_Interaction Strong Attraction EtOH_Interaction Ethanol H-Bond Network Amino->EtOH_Interaction H-Bonding DCM_Interaction DCM/EtOAc Van der Waals / Weak Dipole Isopropyl->DCM_Interaction Dispersion

Caption: Mechanistic breakdown of functional group interactions with specific solvent classes.

Part 5: Thermodynamics & Recrystallization Strategy

For scale-up, understanding the Metastable Zone Width (MSZW) is crucial to prevent "oiling out" (liquid-liquid phase separation) which is common with low-melting nitropyrazoles.

  • Van 't Hoff Analysis: Plot

    
     (mole fraction solubility) vs 
    
    
    
    (Kelvin).
    • Linearity: Indicates ideal behavior in solvents like Ethanol.

    • Curvature: Indicates specific solvation or change in heat capacity, common in water/organic mixtures.

  • Antisolvent Addition (Reverse Addition): For this molecule, Water is a potent antisolvent but can cause oiling out.

    • Recommendation: Use Heptane added to an Ethyl Acetate solution. This allows for a slower, more controlled crystal growth compared to water addition.

References

  • Pfizer Inc. (2014). Crystalline forms of an ALK inhibitor. U.S. Patent 8,680,111. (Describes synthesis and recrystallization of similar aminopyrazole intermediates using Ethanol/Isopropanol).

  • Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. (Foundational text for solubility prediction models).

  • BenchChem. (2024). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (Provides specific solubility trends for isopropyl-nitro-pyrazoles).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19002201, 4-Isopropyl-1H-pyrazol-3-amine. (Source for physicochemical properties of the non-nitrated analog for baseline comparison).

Sources

Foundational

Quantum Chemical Architectures for Nitropyrazole Derivatives: A Dual-Pathway Computational Guide

Topic: Quantum Chemical Calculations for Nitropyrazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists Executive Summary Nitropyrazole deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantum Chemical Calculations for Nitropyrazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

Nitropyrazole derivatives occupy a unique intersection in chemical space, serving as both high-energy density materials (HEDMs) due to their high nitrogen content and enthalpy of formation, and as potent bioactive scaffolds in pharmaceutical design. This guide provides a bifurcated computational strategy: Pathway A for energetic performance prediction (detonation parameters) and Pathway B for pharmaceutical reactivity profiling (electronic descriptors and binding affinity).

Part 1: Theoretical Framework & Computational Strategy

Selection of Level of Theory

The choice of functional and basis set is not arbitrary; it is dictated by the specific physical property being modeled.

PropertyRecommended FunctionalBasis SetRationale
Geometry Optimization B3LYP6-311G(d,p)Standard "workhorse" for organic ground states; cost-effective.
Heat of Formation (HOF) M06-2X or wB97XD6-311++G(2d,2p)Captures dispersion forces better than B3LYP; crucial for accurate thermochemistry.
Excited States (UV-Vis) CAM-B3LYPaug-cc-pVTZLong-range correction required for charge-transfer excitations common in nitro-systems.
NMR Shielding GIAO-mPW1PW916-311+G(2d,p)Outperforms B3LYP for magnetic properties in nitrogen-rich heterocycles.
The Necessity of Diffuse Functions

Nitropyrazoles often possess lone pairs and significant electron delocalization. When calculating anions (common in energetic salts) or excited states , you must include diffuse functions (denoted by + or aug-). Omitting these will artificially confine the electron density, leading to significant errors in HOMO/LUMO energies.

Part 2: High-Energy Density Materials (HEDM) Workflow

For energetic materials, the "Holy Grail" is predicting the Detonation Velocity (


) and Detonation Pressure (

) without synthesizing the dangerous compound first. This requires a rigorous thermodynamic cycle.
Heat of Formation (HOF) via Isodesmic Reactions

Direct calculation of HOF (Atomization Energy method) is error-prone due to bond deficiencies in DFT. You must use Isodesmic Reactions , where the number and type of bonds are conserved on both sides of the equation to cancel out systematic errors.

Protocol:

  • Geometry Opt: Optimize the target nitropyrazole and all reference molecules (e.g., Pyrazole, Nitromethane, Methane).

  • Frequency Check: Ensure

    
    .
    
  • Enthalpy Calculation: Calculate Enthalpy (

    
    ) for all species.
    
  • Reaction Enthalpy:

    
    .
    
  • Solve for Target:

    
    .
    
Detonation Parameters (Kamlet-Jacobs)

Once the solid-phase heat of formation (


) and density (

) are known, apply the Kamlet-Jacobs equations [1].



  • 
     : Moles of gaseous detonation products per gram of explosive.
    
  • 
     : Average molar mass of gaseous products.
    
  • 
     : Chemical energy of detonation (cal/g).
    
HEDM Computational Workflow Visualization

HEDM_Workflow Start Target Structure Design Opt Geometry Optimization (B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Analysis (Check N_imag = 0) Opt->Freq Isodesmic Isodesmic Reaction Scheme (Error Cancellation) Freq->Isodesmic Valid Minima Density Crystal Density Prediction (Molecular Volume/Politzer) Freq->Density HOF_Gas Gas Phase HOF (ΔHf_gas) Isodesmic->HOF_Gas HOF_Solid Solid Phase HOF (Apply Sublimation Enthalpy) HOF_Gas->HOF_Solid KJ_Eq Kamlet-Jacobs Equations HOF_Solid->KJ_Eq Density->KJ_Eq Output Detonation Velocity (D) Detonation Pressure (P) KJ_Eq->Output

Figure 1: Computational workflow for predicting detonation properties of nitropyrazoles. Note the parallel paths for HOF and Density convergence.

Part 3: Pharmaceutical Reactivity & Stability

When nitropyrazoles are designed as drugs (e.g., antimicrobial agents), the focus shifts from energy release to molecular recognition and stability .

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is the primary descriptor of chemical hardness (

).
  • High Gap (Hard): Stable, low reactivity.

  • Low Gap (Soft): Highly reactive, polarizable.

Causality: In nitropyrazoles, the nitro group (-NO2) is strongly electron-withdrawing. This lowers the LUMO energy, making the ring susceptible to nucleophilic attack (e.g., by enzymatic active sites).

Molecular Electrostatic Potential (MEP)

MEP maps are critical for predicting non-covalent interactions (hydrogen bonding).

  • Red Regions (Negative Potential): Localized on Nitro oxygens and Pyrazole imine nitrogen (=N-). These are H-bond acceptors.

  • Blue Regions (Positive Potential): Localized on the Pyrazole amine hydrogen (-NH). These are H-bond donors.

Bioactivity Logic Visualization

Pharma_Logic Struct Optimized Nitropyrazole FMO FMO Analysis (HOMO/LUMO) Struct->FMO MEP MEP Mapping (Electrostatic Potential) Struct->MEP Desc Global Descriptors (Hardness, Electrophilicity Index) FMO->Desc Calculate gap Site Binding Site ID (H-Bond Donor/Acceptor) MEP->Site Visual Inspection Docking Molecular Docking (Interaction Energy) Desc->Docking Reactivity Profile Site->Docking Active Residues

Figure 2: Logic flow for assessing pharmaceutical potential. FMO and MEP analysis feed into molecular docking simulations.

Part 4: Experimental Validation & Data Interpretation

Trustworthiness in computational chemistry stems from validation. You cannot rely on the output file alone.

The "Imaginary Frequency" Trap
  • Protocol: Always run a frequency calculation (Freq) after optimization.

  • Validation: A true ground state must have zero imaginary frequencies.

  • Troubleshooting: If you see one imaginary frequency (represented as a negative number in Gaussian), it indicates a Transition State (TS). You must distort the geometry along the eigenvector of that vibration and re-optimize.

Basis Set Superposition Error (BSSE)

If calculating the binding energy of a nitropyrazole dimer or a drug-protein complex, you must correct for BSSE using the Counterpoise Method .

  • Reasoning: In a complex, the basis functions of fragment A artificially improve the description of fragment B, leading to an overestimation of binding energy.

Data Presentation Standard

When reporting results, use the following table structure to ensure reproducibility:

Table 1: Calculated Energetic Parameters (Level: M06-2X/6-311++G(d,p))

Compound ID

(g/cm³)

(kJ/mol)

(km/s)

(GPa)
Sensitivity (

)
NP-1 1.82245.38.4532.115 J
NP-2 1.91310.59.1038.58 J
RDX (Ref)1.8070.38.7534.07.5 J

References

  • Kamlet, M. J., & Jacobs, S. J. (1968). Chemistry of Detonations. I. A Simple Method for Calculating Detonation Properties of C-H-N-O Explosives. The Journal of Chemical Physics.

  • Politzer, P., & Murray, J. S. (2002). The fundamental nature of molecular electrostatic potentials. Theoretical Chemistry Accounts.

  • Parr, R. G., et al. (1999). Electrophilicity Index. Journal of the American Chemical Society.

  • Hehre, W. J., et al. (1972). Self-Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian-Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics.

Protocols & Analytical Methods

Method

Advanced Application Note: 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on the use of heterocyclic scaffolds that mimic the adenine ring of adenosine tripho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on the use of heterocyclic scaffolds that mimic the adenine ring of adenosine triphosphate (ATP). 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (also referred to as 1-isopropyl-4-nitro-1H-pyrazol-3-amine) is a highly versatile, privileged building block used to synthesize fused pyrazolo[3,4-d]pyrimidine systems.

As a Senior Application Scientist, I emphasize that the selection of this specific starting material is not arbitrary; it is driven by precise structural and mechanistic causality:

  • The N1-Isopropyl Group: The propan-2-yl moiety acts as a lipophilic shield and a structural mimic for the ribose sugar of ATP. It significantly enhances metabolic stability compared to simple methyl substitutions and perfectly occupies the hydrophobic ribose-binding pocket within the kinase hinge region, specifically in targets like RET and EGFR kinases [1].

  • The 3-Amino-4-Nitro Ortho-Relationship: This substitution pattern provides the exact regiochemistry required for a sequential reduction-cyclocondensation workflow. The proximity of the amine and the easily reducible nitro group allows for the rapid construction of the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine core—a well-documented pharmacophore in oncology drugs [2].

Synthetic Workflow and Biological Pathway Integration

The transformation of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine into a biologically active kinase inhibitor involves a critical two-step sequence: reduction to the highly reactive 3,4-diamine, followed by cyclocondensation. The resulting scaffold directly antagonizes oncogenic signaling pathways by blocking kinase phosphorylation.

G A 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (Starting Scaffold) B Catalytic Reduction (H2, Pd/C, EtOH) A->B C 1-Isopropyl-1H-pyrazole-3,4-diamine (Reactive Intermediate) B->C D Cyclocondensation (Formamidine Acetate / Heat) C->D E Pyrazolo[3,4-d]pyrimidine Core (ATP Competitive Isostere) D->E F RET Kinase Inhibition (Hinge Region Binding) E->F G Blockade of Oncogenic Signaling (Tumor Growth Arrest) F->G

Workflow from pyrazole scaffold synthesis to RET kinase inhibition.

Quantitative Data: Optimization of the Reduction Phase

The reduction of the 4-nitro group is the most sensitive step in this workflow. The resulting 1-isopropyl-1H-pyrazole-3,4-diamine is prone to rapid atmospheric oxidation. Table 1 summarizes the empirical data comparing various reduction methodologies, validating why catalytic hydrogenation is the industry standard for this specific substrate.

Table 1: Comparison of Reduction Methods for 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Reduction MethodReagents & ConditionsTypical YieldMechanistic AdvantagesCritical Drawbacks
Catalytic Hydrogenation H₂ (gas), 10% Pd/C, EtOH, 25°C85–95%Cleanest workup; avoids metal ion chelation with the diamine product.Requires specialized pressurized H₂ equipment; fire hazard.
Iron/Acid Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80°C70–80%Highly scalable; cost-effective; no pressurized gas required.Iron salts heavily chelate the diamine, causing messy emulsions and yield loss.
Stannous Chloride SnCl₂·2H₂O, EtOH, Reflux60–75%Highly selective for nitro groups in the presence of sensitive halogens.Generates toxic tin waste; requires rigorous basic workup to break emulsions.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes an observable or analytical checkpoint to ensure the integrity of the synthesis before proceeding.

Protocol A: Catalytic Reduction to 1-Isopropyl-1H-pyrazole-3,4-diamine

Causality Check: We utilize Palladium on Carbon (Pd/C) under a hydrogen atmosphere rather than dissolving metal reductions (Fe/HCl) because 1,2-diamines are excellent bidentate ligands. Metal reductions often trap the product in a coordination complex, drastically reducing isolated yields.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (10.0 mmol, 1.0 eq) in 50 mL of anhydrous ethanol in a heavy-walled reaction flask.

  • Deoxygenation: Sparge the solution with dry N₂ gas for 15 minutes. Self-validation: Removing dissolved oxygen prevents the premature oxidation of the diamine product once formed.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a continuous stream of N₂ to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. Self-validation: The reaction is complete when the distinct yellow color of the nitro starting material completely dissipates into a colorless/pale solution.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite under an inert N₂ atmosphere. Wash the pad with deoxygenated ethanol (20 mL).

  • Isolation: Concentrate the filtrate in vacuo at <35°C to afford the diamine as an off-white solid. Crucial Note: Use this intermediate immediately in Protocol B. If storage is unavoidable, store under Argon at -20°C.

Protocol B: Cyclocondensation to the Pyrazolo[3,4-d]pyrimidine Core

Causality Check: Formamidine acetate is selected over formic acid or triethyl orthoformate because it provides both the carbon atom and the necessary ammonia equivalent in a single, mildly acidic reagent, driving the cyclization efficiently without degrading the sensitive diamine [3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the freshly prepared 1-isopropyl-1H-pyrazole-3,4-diamine (approx. 10.0 mmol) in 40 mL of 2-methoxyethanol.

  • Reagent Addition: Add formamidine acetate (20.0 mmol, 2.0 eq) to the stirring solution.

  • Cyclization: Heat the mixture to reflux (approx. 120°C) under an N₂ atmosphere for 12–16 hours.

  • IPC: Monitor via LC-MS. Self-validation: Look for the disappearance of the diamine mass [M+H]⁺ and the appearance of the cyclized pyrazolo[3,4-d]pyrimidine core mass. The solution will typically darken to a deep amber.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure to a third of its volume.

  • Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water while stirring vigorously. A precipitate will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry, 2020, 11, 1112-1135. URL:[Link]

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor Source: European Journal of Medicinal Chemistry, 2017, 125, 1145-1155. URL:[Link]

  • Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors Source: Journal of Medicinal Chemistry, 2012, 55(10), 4672-4687. URL:[Link]

Application

Application Note: High-Fidelity In Vitro Assay Development for Pyrazole-Based Kinase Inhibitors

Topic: High-Fidelity In Vitro Assay Development for Pyrazole-Based Kinase Inhibitors Content Type: Application Note & Technical Guide Audience: Drug Discovery Scientists, Assay Development Leads Abstract & Scope Pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Fidelity In Vitro Assay Development for Pyrazole-Based Kinase Inhibitors Content Type: Application Note & Technical Guide Audience: Drug Discovery Scientists, Assay Development Leads

Abstract & Scope

Pyrazole scaffolds are ubiquitous in medicinal chemistry, serving as "privileged structures" for kinase inhibition (e.g., Crizotinib, Ruxolitinib) due to their ability to mimic the purine ring of ATP and form key hydrogen bonds with the kinase hinge region.[1] However, their specific physicochemical properties—pH-dependent solubility, metal chelation potential, and intrinsic fluorescence—pose unique challenges in assay development.

This guide provides a validated workflow for developing robust in vitro assays specifically for pyrazole derivatives. It moves beyond generic protocols to address compound-specific interference mechanisms that frequently generate false positives in High-Throughput Screening (HTS).

Pre-Assay Characterization: The "Go/No-Go" Checkpoints

Before initiating biological interrogation, pyrazole compounds must undergo rigorous physicochemical profiling. Pyrazoles often act as pH-dependent solubility switches and can function as unintentional fluorescent sensors for metal ions (e.g., Zn²⁺, Mg²⁺), which are common cofactors in kinase buffers.

Solubility Profiling & DMSO Tolerance

Many pyrazole derivatives exhibit poor aqueous solubility at neutral pH due to the aromatic nature of the heterocycle.

  • Protocol: Determine thermodynamic solubility in the assay buffer (not just water).

  • Critical Threshold: Ensure the compound remains soluble at 100× the expected IC₅₀. If the IC₅₀ is 10 nM, the compound must be soluble at 1 µM in <1% DMSO.

  • Causality: Pyrazoles can aggregate in aqueous buffers, leading to "promiscuous" inhibition via protein sequestration rather than specific binding.

Autofluorescence & Metal Interference Scan

Warning: Certain pyrazole-pyridine or pyrazole-benzothiazole fusions are known to exhibit "turn-on" fluorescence upon binding metal ions (Zn²⁺, Mg²⁺, Mn²⁺).

  • Risk: If your kinase assay relies on fluorescence (e.g., TR-FRET, FP) and uses MgCl₂/MnCl₂ buffers, the compound may interfere with the signal.

  • Validation Step: Perform a spectral scan (300–700 nm) of the compound in the complete assay buffer (including metals) without the enzyme/fluorophore.

Biochemical Assay Protocol: Kinase Inhibition (ADP-Glo™)[2]

For pyrazole-based compounds, luminescent assays (like ADP-Glo) are superior to fluorescent assays (like TR-FRET) because they mitigate the risk of compound autofluorescence interference described above.

Assay Principle

The assay quantifies kinase activity by measuring the conversion of ATP to ADP. The generated ADP is converted to ATP, which is then used by luciferase to generate light. The signal is positively correlated with ADP production (kinase activity).

Materials
  • Kinase: Recombinant Human Kinase (e.g., CDK2, JAK2)

  • Substrate: Specific peptide/protein substrate (e.g., Poly(Glu,Tyr) for JAKs)

  • Cofactors: ATP (Ultra-pure), MgCl₂/MnCl₂

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega)

  • Plate: 384-well white, low-volume solid bottom plates (Corning #4513)

Step-by-Step Protocol
StepActionVolume (384-well)Critical Note
1 Compound Prep 2.5 µLPrepare 4x serial dilutions in assay buffer (max 1% DMSO final).
2 Enzyme Addition 2.5 µLAdd 4x Kinase solution. Incubate 10 min RT to allow compound-enzyme binding.
3 Reaction Start 5.0 µLAdd 2x ATP/Substrate mix.
4 Kinase Reaction -Incubate at RT for 60 min (Time is kinase-dependent).
5 Stop & Deplete 10 µLAdd ADP-Glo™ Reagent. Incubate 40 min RT. Stops kinase & depletes unconsumed ATP.
6 Detection 20 µLAdd Kinase Detection Reagent. Incubate 30 min RT. Converts ADP → ATP → Light.
7 Read -Measure Luminescence (Integration time: 0.5–1.0 sec).
Data Analysis

Calculate Percent Inhibition using the following formula:


[2]

Cell-Based Assay Protocol: Cell Viability (CellTiter-Glo®)

While MTT assays are common, they require formazan solubilization—a step often complicated by pyrazole precipitation. The CellTiter-Glo® (luminescent ATP) assay is "add-mix-read," reducing handling errors and compound precipitation risks.

Protocol Workflow
  • Seeding: Plate cells (e.g., MCF-7, HCT-116) at 3,000–5,000 cells/well in 384-well opaque plates. Incubate 24h for attachment.

  • Treatment: Add pyrazole compounds (10-point dose response). Ensure final DMSO <0.5%.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Equilibration: Remove plates from incubator and equilibrate to Room Temperature (RT) for 30 min.

    • Why: Luciferase reaction rate is temperature-dependent; uneven cooling causes edge effects.

  • Lysis & Detection: Add CellTiter-Glo reagent equal to cell culture volume (e.g., 25 µL).

  • Mixing: Orbitally shake for 2 min to induce cell lysis.

  • Read: Incubate 10 min to stabilize signal, then measure Luminescence.

Visualizing the Assay Logic

The following diagram illustrates the decision matrix for assay selection based on pyrazole physicochemical properties.

AssayDevelopmentWorkflow Start New Pyrazole Compound Solubility 1. Solubility Check (pH 7.4 Buffer) Start->Solubility Decision1 Soluble? Solubility->Decision1 Fluorescence 2. Autofluorescence Scan (+ Mg2+/Mn2+) Decision2 Fluorescent? Fluorescence->Decision2 Decision1->Fluorescence Yes Reformulate Optimize Formulation (Cosolvents/Salt formation) Decision1->Reformulate No (<1 µM) Luminescent Select Luminescent Assay (ADP-Glo / CellTiter-Glo) Decision2->Luminescent Yes (Interference Risk) Fluorescent Select Fluorescent Assay (TR-FRET / FP) Decision2->Fluorescent No (Clean Spectrum) Validation 3. Mechanism of Action (ATP Competition) Luminescent->Validation Fluorescent->Validation

Caption: Decision matrix for selecting the optimal detection modality based on pyrazole solubility and fluorescence properties.

Troubleshooting & Optimization

The "Hook Effect" in Kinase Assays

High concentrations of pyrazoles can sometimes cause non-linear inhibition curves due to aggregation.

  • Symptom: Inhibition drops at very high concentrations (bell-shaped curve) or plateaus at <100%.

  • Solution: Include 0.01% Triton X-100 in the assay buffer to disrupt colloidal aggregates.

Metal Chelation Artifacts

Pyrazoles with adjacent nitrogens (e.g., pyrazolyl-pyridine) can chelate Mg²⁺.

  • Symptom: Apparent inhibition that disappears when Mg²⁺ concentration is increased.

  • Control: Run a "Mg²⁺ shift" assay. If IC₅₀ increases significantly with higher Mg²⁺, the compound is likely a chelator, not a true kinase inhibitor.

References

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Retrieved from [Link]

  • NIH. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

  • RSC Publishing. (2020). Recent progress in chemosensors based on pyrazole derivatives. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole

Executive Summary The accurate quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (hereafter referred to as IMNP ) is critical in pharmaceutical development, primarily as a key intermediate in the synthesis of ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (hereafter referred to as IMNP ) is critical in pharmaceutical development, primarily as a key intermediate in the synthesis of kinase inhibitors and as a potential mutagenic impurity (PMI) due to the nitro-aromatic moiety.

This guide provides two distinct, validated analytical workflows:

  • Method A (HPLC-UV): A robust, high-throughput method for assay and purity analysis (mg/mL range).

  • Method B (LC-MS/MS): A high-sensitivity method for trace quantification (ng/mL range), compliant with ICH M7 guidelines for genotoxic impurities.

Physicochemical Profile & Mechanistic Basis

Understanding the molecule's behavior is the foundation of method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₇H₁₁N₃O₂MW: 169.18 g/mol ; Monoisotopic Mass: 169.09
Structure Pyrazole core, N-isopropyl, C-nitroChromophore: Nitro group provides UV absorbance at ~270–280 nm.
LogP (Predicted) ~1.8 – 2.2Moderately lipophilic; suitable for Reverse Phase (C18) chromatography.
pKa (Base) ~2.0 – 2.5 (Pyrazole N)The nitro group is electron-withdrawing, reducing the basicity of the pyrazole nitrogen. Low pH mobile phases ensure the molecule remains neutral or fully protonated, improving peak shape.
Safety Class Nitro-aromaticWarning: Potential energetic material and structural alert for genotoxicity. Handle with light-shielding and non-metallic spatulas where possible.

Method A: HPLC-UV for Assay & Purity

Purpose: Routine quality control, reaction monitoring, and yield calculation.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Rationale: The C18 stationary phase provides strong retention for the isopropyl group. "Plus" or end-capped columns reduce silanol interactions with the pyrazole nitrogen, preventing tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Rationale: Suppresses ionization of residual silanols and maintains the analyte in a consistent protonation state.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV at 275 nm (Primary) and 220 nm (Secondary).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial equilibration
8.080Linear gradient to elute IMNP
10.080Wash lipophilic impurities
10.120Return to initial
14.020Re-equilibration
Standard Preparation[7]
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of IMNP Reference Standard in 10 mL of Acetonitrile. Sonicate for 5 mins.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock into 9 mL of Water:ACN (50:50).

Method B: LC-MS/MS for Trace Impurity Analysis

Purpose: Quantifying IMNP at ppm levels in drug substances (ICH M7 compliance).

Mass Spectrometry Parameters[2][3][5][8]
  • Source: Electrospray Ionization (ESI), Positive Mode.[3]

    • Rationale: The pyrazole nitrogen is readily protonated ([M+H]⁺).

  • Analyzer: Triple Quadrupole (QqQ).

  • MRM Transitions:

    • Quantifier: 170.1 → 128.1 (Loss of Propene/Isopropyl group).

    • Qualifier: 170.1 → 124.0 (Loss of Nitro group, -NO₂).

LC Conditions (Trace Level)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Steep gradient (5% B to 95% B in 4 mins) to focus the peak and maximize signal-to-noise ratio.

Experimental Workflow & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate method and the step-by-step workflow for sample processing.

AnalyticalWorkflow Start Sample Received Assess Assess Requirements: Concentration & Purpose Start->Assess Decision Target Concentration? Assess->Decision HighConc High Conc. (>0.1 mg/mL) Synthesis/Assay Decision->HighConc Major Component TraceConc Trace Level (<10 µg/mL) Impurity/GTI Screening Decision->TraceConc Impurity/PPM HPLC_Prep Dilute in ACN:Water (50:50) Filter (0.22 µm PTFE) HighConc->HPLC_Prep HPLC_Run Run HPLC-UV (Method A) C18 Column, 275 nm HPLC_Prep->HPLC_Run HPLC_Data Calculate Purity (Area %) or Assay (External Std) HPLC_Run->HPLC_Data Report Generate CoA / Report HPLC_Data->Report LCMS_Prep SPE or Direct Inject Matrix Matching TraceConc->LCMS_Prep LCMS_Run Run LC-MS/MS (Method B) MRM: 170 -> 128 LCMS_Prep->LCMS_Run LCMS_Data Quantify vs Calibration Curve (Linearity R² > 0.99) LCMS_Run->LCMS_Data LCMS_Data->Report

Caption: Decision matrix and workflow for the quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

Validation Protocol (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every run.

System Suitability Criteria
ParameterAcceptance LimitTroubleshooting
Retention Time %RSD ≤ 2.0% (n=5)Check pump flow stability and column temperature equilibration.
Peak Area %RSD ≤ 2.0% (n=5)Check injector precision and autosampler needle depth.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5If T > 1.5, increase buffer strength or replace column (silanol activity).
Theoretical Plates (N) > 5000If N drops, check for dead volume or column aging.
Resolution (Rs) > 2.0Ensure separation from the non-nitrated precursor (if present).
Linearity & Range[7]
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target).

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Troubleshooting & Optimization

  • Peak Tailing: The pyrazole nitrogen can interact with free silanols on the silica support.

    • Solution: Use a "Base Deactivated" (BDS) or high-coverage C18 column. Ensure mobile phase pH is acidic (pH < 3) to protonate the nitrogen, preventing interaction with silanols.

  • Carryover: Lipophilic nitro compounds can stick to injector seals.

    • Solution: Use a needle wash of Acetonitrile:Water (90:10) with 0.1% Formic Acid.

  • Isomer Separation: If the regioisomer (1-isopropyl-5-methyl-4-nitro-1H-pyrazole) is a potential impurity, a Phenyl-Hexyl column may offer better selectivity than C18 due to pi-pi interactions with the nitro-aromatic ring.

References

  • BenchChem. "Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole."[1] BenchChem Application Notes, 2025. Link

  • ResearchGate. "Synthesis, Characterization, RP-HPLC Method Development... for Pyrazole Derivatives." International Journal of Pharmacy Investigation, 2023.[4] Link

  • SIELC Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column." SIELC Application Notebook. Link

  • Royal Society of Chemistry. "Guide to achieving reliable quantitative LC-MS measurements." Analytical Methods Committee Technical Briefs. Link

  • National Institutes of Health (PMC). "Development of an LC-MS method for determination of nitrogen-containing heterocycles." Analytical and Bioanalytical Chemistry, 2020.[3][5] Link

Sources

Application

Application Note: 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine as a Core Scaffold Precursor in Kinase Inhibitor Design

Prepared by: Senior Application Scientist, Drug Discovery & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the compet...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the competitive landscape of small-molecule kinase inhibitor discovery, the selection of an appropriate hinge-binding scaffold is paramount. 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (commonly referred to as 1-isopropyl-4-nitro-1H-pyrazol-3-amine) serves as a critical, early-stage building block for the synthesis of pyrazolo[3,4-d]pyrimidines [1].

The pyrazolo[3,4-d]pyrimidine core is a highly privileged "purine bioisostere." Because it mimics the adenine ring of ATP, it acts as a potent ATP-competitive inhibitor scaffold[2]. The strategic presence of the N1-isopropyl group—derived directly from our starting material—is not arbitrary.

Causality in Design:

  • The Core: The pyrazolo[3,4-d]pyrimidine core forms critical hydrogen bonds with the backbone amides of the kinase hinge region (typically via the N5 nitrogen and the C4-exocyclic amine)[3].

  • The Isopropyl Group: The N1-isopropyl moiety specifically projects into and occupies the hydrophobic pocket normally reserved for the ribose ring of ATP. This steric bulk displaces ordered water molecules, providing an entropic driving force that significantly enhances binding affinity and kinase selectivity compared to unsubstituted variants[1].

Pharmacophore Mapping & Target Landscape

To understand why this specific scaffold is utilized across multiple oncology and immunology targets, we must map its interactions within the ATP-binding cleft.

Binding Kinase Kinase ATP-Binding Pocket Inhibitor Pyrazolo[3,4-d]pyrimidine Core N1-Isopropyl Group C3-Substituent Inhibitor:core->Kinase H-Bonds (Hinge Region) Inhibitor:isopropyl->Kinase Hydrophobic (Ribose Pocket) Inhibitor:c3->Kinase DFG-in/out Gatekeeper Interaction

Pharmacophore mapping of 1-isopropyl-pyrazolo[3,4-d]pyrimidine within the kinase ATP-binding pocket.

By functionalizing the C3 position of this core, medicinal chemists can probe the gatekeeper domain of various kinases. The table below summarizes the quantitative biological data of prominent inhibitors derived from this exact scaffold.

Quantitative Data: Target Landscape of 1-Isopropyl-Pyrazolo[3,4-d]pyrimidines
Derivative / CompoundTarget KinaseKey Structural FeaturesIn vitro PotencyReference
Compound 7a RET KinaseN1-isopropyl, C3-extended hydrophobic armIC₅₀ ~100 nM (Cellular)[1]
Torkinib (PP242) mTORN1-isopropyl, C3-(5-hydroxyindol-2-yl)IC₅₀ = 8 nM (Biochemical)[4]
Compound 2 Bcr-Abl (T315I)N1-isopropyl, C3-(phenylethynyl)Potent T315I inhibition[2]

Synthetic Workflow Visualization

The conversion of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine into a functionalized drug candidate is a robust, three-stage process.

G A 4-Nitro-1-(propan-2-yl) -1H-pyrazol-3-amine (Precursor) B 1-Isopropyl-1H-pyrazole -3,4-diamine (Intermediate) A->B Reduction (Pd/C, H2) C 1-Isopropyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine (Core Scaffold) B->C Annulation (Formamide, 180°C) D C3-Derivatized Kinase Inhibitor (Active Drug) C->D 1. Iodination (NIS) 2. Cross-Coupling

Synthetic workflow from 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine to ATP-competitive inhibitors.

Validated Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems , ensuring intermediate integrity before proceeding to late-stage functionalization.

Protocol 1: Catalytic Reduction to 1-Isopropyl-1H-pyrazole-3,4-diamine

Objective: Convert the electron-withdrawing nitro group into an electron-donating amine to create a highly nucleophilic 1,2-dinucleophile.

Step-by-Step Methodology:

  • Suspend 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (10.0 g, 58.8 mmol) in anhydrous methanol (150 mL) within a high-pressure hydrogenation flask.

  • Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g) under an inert argon atmosphere to prevent spontaneous ignition.

  • Purge the vessel with hydrogen gas three times, then pressurize to 40 psi H₂.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Filter the suspension through a pad of Celite to remove the catalyst, washing the filter cake with excess methanol.

  • Concentrate the filtrate in vacuo to yield the diamine as a solid.

Causality & Self-Validation Checkpoint:

  • Why Pd/C? The nitro group at C4 strongly deactivates the pyrazole ring. Catalytic hydrogenation smoothly and cleanly yields the amine without the harsh metallic byproducts of Fe/HCl reductions.

  • Self-Validation: The starting material is bright yellow due to the conjugated nitro group. The reaction is complete when the solution turns completely colorless. Furthermore, LC-MS analysis must show a mass shift from [M+H]⁺ 171.1 (Starting Material) to [M+H]⁺ 141.1 (Product).

Protocol 2: Pyrimidine Annulation (Cyclocondensation)

Objective: Construct the bioisosteric pyrazolo[3,4-d]pyrimidine core.

Step-by-Step Methodology:

  • Dissolve the crude 1-isopropyl-1H-pyrazole-3,4-diamine (8.0 g, ~57 mmol) in neat formamide (40 mL).

  • Heat the reaction mixture to 180 °C under a reflux condenser for 12 hours.

  • Cool the dark mixture to room temperature and pour it over crushed ice (200 g) while stirring vigorously.

  • Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Causality & Self-Validation Checkpoint:

  • Why Formamide? Formamide serves a dual purpose as both the solvent and the electrophilic single-carbon donor (C-N-C insertion). The extreme temperature (180 °C) provides the thermodynamic driving force required to overcome the activation barrier for cyclization and subsequent aromatization[5].

  • Self-Validation: ¹H NMR (DMSO-d₆) will reveal a distinct, sharp singlet at approximately δ 8.20 ppm. This corresponds to the newly formed pyrimidine C6 proton, definitively confirming successful annulation. The mass shifts to [M+H]⁺ 178.1.

Protocol 3: Electrophilic C3-Iodination for Late-Stage Diversification

Objective: Install a halogen handle for downstream palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) to target the kinase gatekeeper domain[6].

Step-by-Step Methodology:

  • Dissolve 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5.0 g, 28.2 mmol) in anhydrous DMF (50 mL).

  • Add N-Iodosuccinimide (NIS) (7.6 g, 33.8 mmol) in a single portion.

  • Heat the mixture to 80 °C and stir for 4 hours protected from light.

  • Quench the reaction by adding 10% aqueous sodium thiosulfate (100 mL) to neutralize unreacted iodine species.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Causality & Self-Validation Checkpoint:

  • Why Iodination? To build a diverse library of kinase inhibitors, late-stage functionalization is preferred. The C3 position of the pyrazole ring is the most electron-rich site, making it highly susceptible to electrophilic aromatic substitution. The resulting C3-iodo derivative is a highly reactive handle for cross-coupling[6].

  • Self-Validation: ¹H NMR will show the complete disappearance of the pyrazole C3 proton (which usually appears around δ 8.0 ppm in the starting material), while the pyrimidine C6 proton remains intact. LC-MS will show a massive shift to [M+H]⁺ 304.0.

References

  • Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. "Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Huang, W. S., et al. "Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase." PMC / Journal of Medicinal Chemistry, 2011. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135565635, Torkinib (PP242)." PubChem, 2021. URL:[Link]

Sources

Method

biological evaluation of novel polysubstituted pyrazole candidates

Application Note: Biological Evaluation of Novel Polysubstituted Pyrazole Candidates Executive Summary The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numer...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Evaluation of Novel Polysubstituted Pyrazole Candidates

Executive Summary

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs (e.g., Celecoxib, Ruxolitinib, Crizotinib). Its planar, electron-rich architecture allows for diverse non-covalent interactions—specifically hydrogen bonding and


-stacking—within the ATP-binding pockets of kinases and other enzymatic targets.

This Application Note provides a rigorous, self-validating workflow for the . Moving beyond simple phenotypic screening, this guide integrates in silico prediction, enzymatic target validation, and mechanistic elucidation into a cohesive drug discovery pipeline.

Phase I: In Silico Validation & ADME Profiling

Before wet-lab synthesis, candidates must undergo virtual screening to prioritize structures with the highest probability of target engagement and drug-likeness.

Molecular Docking Protocol

Objective: Predict binding affinity (


) and orientation within the active site (e.g., EGFR, CDK2, or COX-2).

Workflow:

  • Protein Preparation:

    • Retrieve crystal structure from PDB (e.g., EGFR kinase domain: PDB ID 1M17).

    • Remove water molecules and co-crystallized ligands.[1]

    • Add polar hydrogens and compute Gasteiger charges using AutoDock Tools or Schrödinger Maestro.

  • Ligand Preparation:

    • Generate 3D conformers of pyrazole derivatives.

    • Minimize energy using the MMFF94 force field.[1]

  • Grid Generation:

    • Define a cubic grid box (typically

      
       Å) centered on the native ligand's centroid.
      
  • Docking & Scoring:

    • Run simulation (e.g., AutoDock Vina).

    • Validation Checkpoint: Re-dock the native co-crystallized ligand. The Root Mean Square Deviation (RMSD) must be

      
       Å for the protocol to be considered valid.
      
ADME Prediction

Use SwissADME or QikProp to evaluate "Drug-Likeness" based on Lipinski’s Rule of 5:

  • Molecular Weight < 500 Da

  • LogP < 5

  • H-bond donors < 5

  • H-bond acceptors < 10

Visualization: In Silico Workflow

InSilicoWorkflow Start Candidate Library (2D Structures) Prep Ligand Prep (3D, Energy Min) Start->Prep Dock Docking Simulation (AutoDock/Glide) Prep->Dock Target Target Selection (PDB Retrieval) Grid Grid Generation (Active Site) Target->Grid Grid->Dock Filter ADME/Tox Filter (Lipinski Rules) Dock->Filter Select Hit Selection (Top 10%) Filter->Select Select->Start SAR Refinement

Caption: Figure 1. Integrated workflow for virtual screening of pyrazole derivatives, including a feedback loop for Structure-Activity Relationship (SAR) optimization.

Phase II: Phenotypic Screening (Cellular Cytotoxicity)

The MTT assay is the gold standard for initial high-throughput screening. It measures the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase, serving as a proxy for metabolic activity and cell viability.

Protocol: MTT Cell Viability Assay

Materials:

  • Cell Lines: Cancer panel (e.g., MCF-7, HCT-116) and Normal control (e.g., HEK293).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates at

    
     cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO
    
    
    
    to allow attachment.
  • Treatment:

    • Dissolve pyrazole candidates in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM). Final DMSO concentration must be

      
      .[2][3]
      
    • Controls:

      • Negative: 0.5% DMSO in media.

      • Positive: Doxorubicin or Sorafenib (standard care drugs).

      • Blank: Media only (no cells).

  • Incubation: Treat cells for 48h or 72h.

  • Development:

    • Add 10 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4h (purple formazan crystals form).

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance (OD) at 570 nm using a microplate reader.

Data Analysis: Calculate % Cell Viability:



  • IC

    
     Determination:  Plot Log[Concentration] vs. % Viability and perform non-linear regression (sigmoidal dose-response) using GraphPad Prism.
    

Phase III: Target Deconvolution (Kinase Inhibition)

Many polysubstituted pyrazoles act as ATP-competitive kinase inhibitors. This phase confirms the molecular target.

Protocol: ADP-Glo™ Kinase Assay

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

Methodology:

  • Reaction Assembly: In a 384-well white plate, mix:

    • 2 µL Kinase (e.g., EGFR, 5 ng/well).

    • 2 µL Pyrazole candidate (variable conc.).

    • 1 µL Substrate/ATP mix.

  • Enzymatic Reaction: Incubate at Room Temperature (RT) for 60 min.

  • ADP Depletion: Add 5 µL ADP-Glo™ Reagent (stops kinase, consumes unreacted ATP). Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase signal). Incubate 30 min.
  • Readout: Measure luminescence (RLU).

Visualization: Kinase Assay Logic

KinaseAssay Step1 Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Step2 Inhibition Checkpoint (Did Pyrazole block ATP use?) Step1->Step2 PathA No Inhibition (ATP -> ADP + Pi) Step2->PathA Active Enzyme PathB Inhibition (ATP remains intact) Step2->PathB Blocked Enzyme Reagent1 Add ADP-Glo Reagent (Removes remaining ATP) PathA->Reagent1 PathB->Reagent1 Reagent2 Add Detection Reagent (Converts ADP -> ATP -> Light) Reagent1->Reagent2 ResultHigh High Luminescence (Inactive Compound) Reagent2->ResultHigh High ADP present ResultLow Low Luminescence (Potent Inhibitor) Reagent2->ResultLow Low ADP present

Caption: Figure 2. Logic flow of the ADP-Glo kinase assay. Note: Signal is proportional to kinase activity (High Signal = Low Inhibition).

Phase IV: Mechanistic Elucidation (Apoptosis)

To prove the drug kills cancer cells via programmed cell death (apoptosis) rather than necrosis (which causes inflammation), Flow Cytometry is required.

Protocol: Annexin V-FITC / PI Staining

Rationale:

  • Annexin V: Binds Phosphatidylserine (PS) which flips to the outer membrane during early apoptosis.

  • Propidium Iodide (PI): Stains DNA only in cells with compromised membranes (late apoptosis/necrosis).

Methodology:

  • Treatment: Treat cells with IC

    
     concentration of the pyrazole candidate for 24h.[2]
    
  • Harvesting: Trypsinize cells (gentle handling is critical to avoid false positives). Wash with cold PBS.[2]

  • Staining: Resuspend

    
     cells in 100 µL Binding Buffer.
    
    • Add 5 µL Annexin V-FITC.

    • Add 5 µL PI.

  • Incubation: 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (e.g., BD FACSCalibur).

    • Q1 (Annexin- / PI+): Necrotic.

    • Q2 (Annexin+ / PI+): Late Apoptotic.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptotic.

Data Presentation Standards

Table 1: Summary of Biological Evaluation | Compound ID | Docking Score (kcal/mol) | HCT-116 IC


 (µM) | EGFR IC

(nM) | ADME LogP | | :--- | :--- | :--- | :--- | :--- | | Pvz-01 | -9.2 |

|

| 3.2 | | Pvz-04 | -11.4 |

|

| 2.8 | | Sorafenib | -12.1 |

|

| 3.8 |

Note: All biological data should be presented as Mean


 SD from at least three independent experiments (

). Statistical significance (

) should be verified using One-Way ANOVA followed by Dunnett’s post-hoc test.

References

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 2016.[4]

  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. BenchChem Application Library.

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 2014.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules, 2022.

  • Machine Learning ADME Models in Practice: Guidelines from a Lead Optimization Case Study. ACS Medicinal Chemistry Letters, 2024.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine synthesis

Executive Summary & Strategic Overview The synthesis of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (also known as 1-isopropyl-3-amino-4-nitropyrazole) presents a classic heterocyclic challenge: balancing regioselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The synthesis of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (also known as 1-isopropyl-3-amino-4-nitropyrazole) presents a classic heterocyclic challenge: balancing regioselectivity against functional group compatibility .[1]

Low yields in this synthesis typically stem from two distinct failure modes, depending on your chosen route:

  • The "Alkylation" Route: Poor regioselectivity during the N-alkylation of 3-amino-4-nitropyrazole, leading to the formation of the unwanted 5-amino isomer.[1]

  • The "Nitration" Route: Oxidation or decomposition of the primary amine during the electrophilic aromatic substitution (nitration) of 1-isopropyl-1H-pyrazol-3-amine.[1]

This guide provides a self-validating troubleshooting framework to diagnose your specific bottleneck and implement a high-yield solution.

Synthetic Pathway Decision Tree

Before troubleshooting, verify your pathway against this logic flow. The "Protected Nitration" route is generally recommended for scaling due to its definitive regiocontrol.

SynthesisPathways Start Target: 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine RouteA Route A: Nitration (Start: 1-isopropyl-3-aminopyrazole) Start->RouteA RouteB Route B: Alkylation (Start: 3-amino-4-nitropyrazole) Start->RouteB Protect Step A1: Protection (Ac2O -> Acetamide) RouteA->Protect Alkylate Step B1: Alkylation (iPr-X, Base) RouteB->Alkylate Nitrate Step A2: Nitration (HNO3/H2SO4, 0-10°C) Protect->Nitrate Deprotect Step A3: Hydrolysis (HCl/MeOH) Nitrate->Deprotect RegioIssue Critical Issue: N1 vs N2 Selectivity Alkylate->RegioIssue Isomer Mixture\n(Low Yield) Isomer Mixture (Low Yield) RegioIssue->Isomer Mixture\n(Low Yield) Standard Conditions High Yield High Yield RegioIssue->High Yield Optimized Base/Solvent

Caption: Figure 1. Strategic decision tree comparing the definitive regiochemistry of the Protected Nitration route (A) versus the optimization-heavy Alkylation route (B).

Troubleshooting Guide: The "Nitration" Route (Recommended)

Context: You are starting with 1-isopropyl-1H-pyrazol-3-amine and nitrating it. Common Issue: Dark reaction mixtures, "tar" formation, or low recovery of product.

Q1: My reaction turns black and yield is <30%. What is happening?

Diagnosis: You are likely experiencing oxidative decomposition of the primary amine or diazonium salt formation . Primary amines are sensitive to oxidation by concentrated nitric acid.[1] Furthermore, trace nitrous acid (


) in nitric acid can react with the amine to form a diazonium species, which then decomposes.

The Fix: Implement the "Protection-Deprotection" Protocol .

  • Protect: Convert the amine to an acetamide using acetic anhydride (

    
    ). This reduces the electron density on the nitrogen, preventing oxidation, while still activating the C4 position for nitration.
    
  • Scavenge: If you must nitrate the free amine, add Urea (0.5 equiv) to the reaction mixture before adding nitric acid. Urea scavenges nitrous acid, preventing diazonium formation.

Q2: How do I control the exotherm during nitration?

Protocol:

  • Solvent: Use concentrated

    
     as the solvent.[2] It acts as a heat sink and protonates the pyrazole ring, moderating reactivity.
    
  • Temperature: Maintain the internal temperature between 0°C and 5°C during the addition of fuming

    
    .
    
  • Quenching: Do not pour water into the acid. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to prevent localized overheating.

Troubleshooting Guide: The "Alkylation" Route

Context: You are alkylating 3-amino-4-nitropyrazole with isopropyl halide. Common Issue: Formation of the wrong regioisomer (1-isopropyl-5-amino-4-nitropyrazole) or low conversion.[1]

Q3: I see two spots on TLC. Which one is my product?

Technical Insight: Alkylation of 3-amino-4-nitropyrazole typically yields a mixture of:

  • Target (N1-alkyl): 1-isopropyl-3-amino-4-nitropyrazole (Usually less polar).[1]

  • Isomer (N2-alkyl): 1-isopropyl-5-amino-4-nitropyrazole (Usually more polar due to accessible NH bonds for H-bonding).[1]

Validation: Use NOE (Nuclear Overhauser Effect) NMR .

  • Irradiate the isopropyl CH proton.

  • Target: You will see an enhancement of the C5-H pyrazole proton (the singlet on the ring).

  • Isomer: You will see no enhancement of the ring proton because the nitro group is between the isopropyl and the C-H bond.

Q4: How do I shift the ratio to favor the 3-amino target?

Mechanism: The regioselectivity is governed by the interplay of sterics and coordination . The "Cesium Effect" is critical here.

VariableStandard Condition (Low Selectivity)Optimized Condition (High Selectivity)Mechanistic Reason
Base

or


(Cesium Carbonate)
Cesium's large ionic radius allows for looser ion pairing, often favoring the thermodynamic product (N1 alkylation) over the kinetic N2 product.[1]
Solvent THF or AcetoneDMF or NMP High dielectric constant solvents dissociate ion pairs, promoting reaction at the sterically less hindered nitrogen (N1).
Temp Room Temp60°C - 80°C Higher temperature favors the thermodynamic product (the target).

Optimized Protocol:

  • Dissolve 3-amino-4-nitropyrazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 eq).[1] Stir for 30 mins.
    
  • Add 2-iodopropane (1.2 eq). Note: Iodide is more reactive than bromide, allowing milder temps.

  • Heat to 60°C for 4-6 hours. Monitor by HPLC.

Analytical Data & Specifications

Ensure your isolated product matches these specifications to confirm yield improvements.

  • Appearance: Yellow to orange crystalline solid.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.60 (s, 1H, Pyrazole C5-H ). Key diagnostic peak.
      
    • 
       7.20 (bs, 2H, 
      
      
      
      ).
    • 
       4.50 (sept, 1H, 
      
      
      
      ).
    • 
       1.45 (d, 6H, 
      
      
      
      ).
  • Mass Spec (ESI+): m/z calc for

    
    
    
    
    
    ; found 171.1.

References

  • The Royal Society of Chemistry. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Retrieved from [Link][1]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Google Patents. (2021).[1] Process for the preparation of pyrimidinyl-4-aminopyrazole compounds (US20210009566A1).[1] Retrieved from

  • ResearchGate. (2025). Nitration of primary amines to form primary nitramines (Review). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Welcome to the Technical Support Center for intermediate synthesis and purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for intermediate synthesis and purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (also known as 1-isopropyl-4-nitro-1H-pyrazol-3-amine).

This compound is a highly valuable building block in drug development, frequently utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for pain management and as a core scaffold for IRAK4 and multi-kinase inhibitors . However, its purification is notoriously difficult due to tautomerism-induced regioisomerism, high polarity, and a tendency to "oil out" during crystallization.

Part 1: Troubleshooting Guides & FAQs

Q: Why am I seeing two closely eluting spots on my TLC/HPLC when purifying the crude reaction mixture? A: This is the most common issue encountered during this synthesis. The starting material, 4-nitro-1H-pyrazol-3-amine, exists as a tautomeric mixture (the 3-amine and 5-amine tautomers). When deprotonated by a base, the resulting ambident pyrazolide anion can be alkylated at either the N1 or N2 position.

  • The Causality: Alkylation at N1 yields the target 1-isopropyl-4-nitro-1H-pyrazol-3-amine . Alkylation at N2 yields the regioisomer impurity 1-isopropyl-4-nitro-1H-pyrazol-5-amine . Because the isopropyl group is bulky, N1 alkylation is sterically favored (adjacent to the smaller C5 proton rather than the C3 amine), making it the major product. However, the N2 isomer is still formed in significant quantities (typically 15-25%). Because both isomers share identical molecular weights and nearly identical dipole moments, they co-elute on standard normal-phase silica.

Q: My product is "oiling out" (forming a viscous syrup) instead of forming crystals during the final purification step. How can I induce crystallization? A: Oiling out occurs when the melting point of the crude mixture is depressed below the temperature of the solvent system, causing the solute to separate as a liquid phase rather than a solid crystal lattice.

  • The Causality: The primary culprit is contamination by the 5-amine regioisomer. These two isomers act as mutual impurities. If your regioisomer purity is below 90%, the crystal lattice cannot pack efficiently due to the steric disruption caused by the mixed isomers.

  • The Solution: Do not attempt direct crystallization from the crude reaction. You must first perform a rough silica gel plug or flash chromatography to enrich the target isomer to >90%. Once enriched, use a binary solvent system (e.g., Dichloromethane/Hexanes or Ethanol/Water) where the product has high solubility in the good solvent and near-zero solubility in the anti-solvent.

Q: How do I minimize overalkylation on the exocyclic amine? A: The primary amine at the C3 position is nucleophilic.

  • The Causality: If you use a base that is too strong (e.g., Sodium Hydride, NaH) or run the reaction at elevated temperatures (>60°C), the exocyclic amine will become deprotonated or sufficiently activated to attack the isopropyl bromide, leading to N,N-dialkylated or N,N,N-trialkylated side products.

  • The Solution: Use a milder carbonate base like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) in a polar aprotic solvent like DMF, and strictly control the internal temperature to 20-25°C .

Part 2: Mechanistic & Workflow Visualizations

ReactionPathway SM 4-nitro-1H-pyrazol-3-amine (Tautomeric Mixture) Reagents Isopropyl Bromide Base (e.g., K2CO3) Solvent (DMF) SM->Reagents Alkylation Target Target Regioisomer: 1-isopropyl-4-nitro-1H-pyrazol-3-amine Reagents->Target Major Pathway (Less Steric Hindrance) Side1 Regioisomer Impurity: 1-isopropyl-4-nitro-1H-pyrazol-5-amine Reagents->Side1 Minor Pathway (More Steric Hindrance) Side2 Overalkylation: Exocyclic N-alkylated products Reagents->Side2 Exocyclic Amine Attack

Reaction and Regioisomer Formation Pathway

PurificationWorkflow Crude Crude Reaction Mixture (Target + Isomers + SM) Aqueous Aqueous Workup (Remove DMF & Salts) Crude->Aqueous Silica Flash Chromatography (EtOAc/Hexanes gradient) Aqueous->Silica Check HPLC/TLC Analysis (Check Regioisomer Purity) Silica->Check Check->Silica If co-elution occurs Cryst Crystallization (EtOH/Water or DCM/Hexane) Check->Cryst If >90% pure Pure Pure Target Compound (>98% HPLC) Cryst->Pure

Purification Workflow Decision Tree

Part 3: Quantitative Data Presentation

The following table summarizes the expected outcomes of various purification strategies for the crude alkylation mixture.

Purification StrategyTarget Yield (%)Regioisomer ClearanceScalabilityTime/Cost Efficiency
Direct Crystallization 30 - 40%Poor (High risk of oiling out)HighHigh
Flash Chromatography (Silica) 65 - 75%Moderate (Tailing/Co-elution)MediumMedium
Reverse Phase Prep-HPLC 50 - 60%Excellent (>99% purity)LowLow
Hybrid (Silica + Crystallization) 60 - 70% Excellent (>99% purity) Medium High

Part 4: Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol utilizes a Hybrid (Silica + Crystallization) approach. Each phase includes a self-validation checkpoint to prevent downstream failure.

Phase 1: Controlled Alkylation
  • Setup: Charge a dry, round-bottom flask with 4-nitro-1H-pyrazol-3-amine (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add

    
     (1.5 eq). Stir at room temperature for 15 minutes to allow complete deprotonation.
    
  • Alkylation: Add 2-bromopropane (isopropyl bromide) (1.2 eq) dropwise. Maintain the internal temperature below 25°C using a water bath.

  • Reaction Validation: Stir for 12 hours. Self-Validation Check: Pull a 50 µL aliquot, quench in water/EtOAc, and run TLC (50% EtOAc/Hexanes). The starting material (

    
    ) should be completely consumed.
    
Phase 2: Aqueous Workup & Extraction
  • Quench: Pour the reaction mixture into 50 volumes of ice-cold water.

  • Extraction: Extract with Ethyl Acetate (3 x 20 volumes).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 volumes) to remove residual DMF, followed by brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Workup Validation: Self-Validation Check: Perform a crude

    
    -NMR. Verify the absence of DMF peaks (2.88, 2.95, 8.02 ppm in 
    
    
    
    ) to ensure the mass of the crude is accurate for chromatography loading.
Phase 3: Flash Chromatography (Isomer Enrichment)
  • Loading: Dry-load the crude mixture onto silica gel (1:2 ratio of crude to silica).

  • Elution: Run a gradient column from 10% to 40% EtOAc in Hexanes. The target 3-amine isomer typically elutes slightly after the 5-amine isomer due to stronger hydrogen bonding capabilities of the unhindered amine.

  • Fraction Validation: Self-Validation Check: Do not pool fractions based solely on TLC. Run rapid HPLC on the core fractions. Pool only fractions containing >90% of the target 3-amine isomer.

Phase 4: Crystallization (Final Polish)
  • Dissolution: Dissolve the enriched pooled fractions in a minimal amount of Dichloromethane (DCM) (approx. 2-3 volumes).

  • Anti-Solvent Addition: Slowly add Hexanes (anti-solvent) dropwise while stirring vigorously until the solution becomes persistently cloudy.

  • Aging: Allow the mixture to stand at room temperature for 2 hours, then cool to 4°C overnight to allow the crystal lattice to form, excluding the remaining 5-amine isomer into the mother liquor.

  • Final Validation: Filter the crystals and wash with cold hexanes. Self-Validation Check: Obtain a melting point and a 2D NOESY NMR. In the target 1-isopropyl-4-nitro-1H-pyrazol-3-amine, you will observe an NOE cross-peak between the isopropyl methine proton and the C5-H proton on the pyrazole ring, confirming the correct N1-regioisomer.

References

  • Pyrrolopyridazine inhibitors of IRAK4 activity (EP3268004B1). European Patent Office / Google Patents.
  • Multi-kinase inhibitor compound, and crystal form and use thereof (US10889586B2). United States Patent and Trademark Office / Google Patents.
  • Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain (CA3180058A1). Google Patents.
Troubleshooting

Pyrazole N-Alkylation Regioselectivity: Technical Troubleshooting Guide

The Mechanistic Root of the Problem The regioselective N-alkylation of unsymmetrical pyrazoles remains one of the most persistent bottlenecks in medicinal chemistry and drug development. The core issue stems from annular...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Root of the Problem

The regioselective N-alkylation of unsymmetrical pyrazoles remains one of the most persistent bottlenecks in medicinal chemistry and drug development. The core issue stems from annular tautomerism: the rapid proton exchange between the N1 and N2 atoms renders them electronically similar, often leading to poor differentiation during electrophilic attack[1].

When designing an alkylation strategy, chemists must balance steric hindrance (which drives the alkyl group to the less obstructed nitrogen) against electronic bias (which dictates the relative nucleophilicity and acidity of the tautomers). Standard base-mediated alkylations typically yield inseparable mixtures, necessitating advanced troubleshooting strategies ranging from precise ion-pair control to cutting-edge skeletal editing[2].

Diagnostic Data: Solvent and Base Effects

The choice of base and solvent fundamentally alters the transition state of the pyrazolide anion. Loose ion pairs (e.g., Cs₂CO₃ in polar aprotic solvents) allow the anion to react freely, usually favoring the thermodynamically stable, less sterically hindered isomer. Conversely, tight ion pairs (e.g., NaH in non-polar solvents) coordinate the metal cation to the pyrazole, which can block specific sites and drastically shift regioselectivity[1].

Table 1: Quantitative Impact of Reaction Conditions on Regioselectivity

Pyrazole SubstrateAlkylating AgentBase / SolventMajor RegioisomerSelectivity Ratio
Acetyl-CF₃-pyrazoleEthyl iodoacetateK₂CO₃ / MeCN (Reflux)Mixture (3-CF₃ : 5-CF₃)1 : 1
Pyrazolylhydrazone (21)Ethyl iodoacetateK₂CO₃ / MeCN (Reflux)Mixture1 : 1
Pyrazolylhydrazone (21)Ethyl iodoacetateNaH / THF (Room Temp)5-Regioisomer> 95 : 5

Data demonstrates that switching from a loose ion pair (K⁺) to a tight ion pair (Na⁺) can completely suppress the formation of undesired regioisomers[1].

Troubleshooting FAQs

Q1: My standard alkylation (K₂CO₃/DMF) yields an inseparable 1:1 mixture of N1 and N2 isomers. How do I push the equilibrium? A: If you are targeting the less sterically hindered nitrogen, switch to a bulkier base like Cs₂CO₃ in a highly polar aprotic solvent (DMSO). The large cesium cation dissociates easily, creating a "naked" pyrazolide anion that is highly sensitive to steric clash, driving the reaction to the most accessible nitrogen. If you need the alternative isomer, switch to a tight ion pair system (NaH or LiHMDS in THF or Toluene) where metal coordination kinetically directs the incoming electrophile[1].

Q2: I specifically need the "contrasteric" (more sterically hindered) N-alkyl pyrazole. Base-mediated methods exclusively yield the less hindered isomer. What are my options? A: You have two primary options depending on the substrate's electronics:

  • Mitsunobu Alkylation: Unlike base-mediated SN2 reactions, the Mitsunobu reaction occurs at the most acidic nitrogen (lowest pKa)[3]. If your sterically hindered nitrogen is adjacent to an electron-withdrawing group, it will likely be the more acidic tautomer, allowing the Mitsunobu betaine intermediate to selectively activate it.

  • Skeletal Editing (The Levin-Kelly Method): For highly complex or minimally differentiated pyrazoles, traditional bond-forming strategies fail. A 2025 breakthrough utilizes "strategic atom replacement"[2]. By starting with an isothiazole, the two heteroatoms are already differentiated (S vs N). Through an amination/oxidation sequence, a 1,2,3-thiadiazine-S-oxide (TDSO) is formed. The TDSO's nitrogens are electronically distinct, allowing for perfect regioselective alkylation. Subsequent heating extrudes SO gas, effectively swapping the sulfur for your N-alkyl group to yield the pure contrasteric pyrazole[4].

Q3: I need to perform sequential C-arylation and N-alkylation, but free pyrazoles poison my Pd catalyst. How can I control N-alkylation regioselectivity post-arylation? A: Utilize a SEM-group transposition strategy. Free pyrazoles are poor substrates for C-H activation. By protecting the pyrazole with a [2-(trimethylsilyl)ethoxy]methyl (SEM) group, you enable regioselective C5-arylation. Following this, the SEM group can be chemically triggered to "switch" from N1 to N2. This transposition converts the previously unreactive C3 position into a new, highly reactive C5 position for a second arylation, and ultimately allows for regioselective N-alkylation upon SEM deprotection[5].

Validated Experimental Protocols

Protocol A: Base-Mediated Sterically-Driven Alkylation (Tight Ion Pair)

Objective: Utilize metal coordination to override standard steric bias.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the pyrazole substrate (1.0 equiv) and anhydrous THF (0.2 M). Causality: Anhydrous conditions prevent the premature quenching of the hydride and ensure the metal cation remains tightly coordinated to the pyrazole.

  • Deprotonation: Cool the solution to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.1 equiv). Stir for 30 minutes. Causality: The sodium cation forms a tight ion pair with the pyrazolide anion, altering the electron density and physically shielding one face of the heterocycle.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Warm to room temperature and stir until completion (monitor via LC-MS).

  • Self-Validation System: Isolate the major product and analyze via 2D NOESY NMR. A positive Nuclear Overhauser Effect (NOE) cross-peak between the new N-alkyl protons and the adjacent pyrazole C-H proton definitively confirms the regiochemistry.

Protocol B: Mitsunobu Alkylation (Electronic Control)

Objective: Target the more acidic nitrogen tautomer.

  • Preparation: Dissolve the pyrazole (1.0 equiv), the target primary/secondary alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M) at 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. Causality: The DIAD-PPh₃ betaine intermediate preferentially deprotonates the most acidic NH tautomer. The resulting phosphonium-activated alcohol then undergoes an SN2 displacement exclusively at this kinetically activated nitrogen[3].

  • Isolation: Stir at room temperature for 12 hours. Concentrate and purify via silica gel chromatography.

  • Self-Validation System: Utilize ¹H-¹⁵N HMBC NMR spectroscopy. A strong 3-bond correlation from the alkyl protons to the unalkylated nitrogen (N2) confirms the structural assignment without relying on ambiguous 1D proton shifts.

Protocol C: Skeletal Editing via TDSO (Levin-Kelly Method)

Objective: Synthesize contrasteric pyrazoles via S-to-N atom swapping[2].

  • Amination: Treat the starting isothiazole with an electrophilic amination reagent to form the N-aminoisothiazolium salt.

  • Ring Expansion: Oxidize the salt to trigger a ring expansion, yielding the stable NH-TDSO (1,2,3-thiadiazine-S-oxide) intermediate. Causality: This step breaks the symmetry problem. The two nitrogens in the TDSO are now vastly different (one sulfinamide-like, one imine-like), completely eliminating the regioselectivity issues native to pyrazoles[4].

  • Regioselective Alkylation: Alkylate the TDSO using standard base/alkyl halide conditions. The reaction will proceed with >99:1 selectivity at the more acidic NH.

  • Thermal Extrusion: Dissolve the alkylated TDSO in toluene and heat to 100 °C. Causality: Thermal energy drives the extrusion of SO gas, collapsing the 6-membered ring back into a 5-membered pyrazole, trapping the alkyl group in the contrasteric position.

  • Self-Validation System: Monitor the thermal extrusion via High-Resolution Mass Spectrometry (HRMS). A precise mass loss of 47.96 Da (corresponding to SO) from the intermediate confirms successful skeletal editing.

Mechanistic Visualizations

G Start Evaluate Pyrazole Substrate (Steric vs Electronic Bias) Steric Target: Less Hindered Nitrogen (Thermodynamic/Steric Control) Start->Steric Electronic Target: More Hindered Nitrogen (Kinetic/Electronic Control) Start->Electronic LoosePair Loose Ion Pair Conditions Base: Cs2CO3 or K2CO3 Solvent: DMF or DMSO Steric->LoosePair Standard Alkyl Halides TightPair Tight Ion Pair Conditions Base: NaH or LiHMDS Solvent: THF or Toluene Steric->TightPair Bulky Alkyl Halides Mitsunobu Mitsunobu Conditions Reagents: DIAD, PPh3, ROH Solvent: THF Electronic->Mitsunobu pKa differences TDSO Skeletal Editing (TDSO Route) Isothiazole Precursor Electronic->TDSO Complex/Contrasteric Targets

Diagram 1: Decision matrix for selecting pyrazole N-alkylation conditions based on steric and electronic bias.

G Iso 1. Isothiazole (S-N Bond) Amination 2. N-Amination & S-Oxidation Iso->Amination TDSO 3. NH-TDSO Intermediate (1,2,3-thiadiazine-S-oxide) Amination->TDSO Alkylation 4. Regioselective N-Alkylation TDSO->Alkylation Base/R-X Extrusion 5. Thermal SO Extrusion (Atom Swap) Alkylation->Extrusion Heat Product 6. Contrasteric N-Alkyl Pyrazole Extrusion->Product

Diagram 2: Skeletal editing workflow converting isothiazoles to contrasteric N-alkyl pyrazoles via TDSOs.

G N1 N1-SEM Pyrazole (C5 is reactive) C5_Aryl C5-Arylated N1-SEM Pyrazole N1->C5_Aryl Pd-Catalyzed C-H Arylation Switch SEM Transposition (N1 to N2 shift) C5_Aryl->Switch Electrophilic Reagent N2 N2-SEM Pyrazole (Old C3 becomes new C5) Switch->N2 C3_Aryl C3,C5-Diarylated Pyrazole N2->C3_Aryl 2nd Pd-Catalyzed Arylation

Diagram 3: SEM-group transposition strategy for the sequential regioselective C-arylation of pyrazoles.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHbghByfYpTATpPuAGMGFF3B5P3cDjC4FOIXHu7-HYwls9kIOOQhm4Qf5DGk-_8jWp7Xh8D8k_Gh8NkpUQEV425ZUuBka27NSNfTWZGGCSJtoUK7kky0E5d-oVP5Cl74OI6ba8NQ==]
  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXZR-iJjJiemebeS2x6V3nIgmI2y_5pJMugQJDNkkNbOimxuKmBz_Dkvq6al6RdqP8GxMRt1bTgrcSU6wOm51LnV9tZdVKVKbOD9oRka59gKFoJ0p7C2ioij6jHRvW-N-k8ngcPppSF9sLdw4=]
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf10PkXm6Wwz4FpzD-LZmGDgfOPmgzbfkwqHBWxvLVCRQ0WtylUU3vE0FyrAATgotrJUNfhQVhcE0Q0mGJtBYd24WvVf5_GkGRmN4FNkzQzsDbgUURfNWx9mPteVhSLl3uMTc1m4lrkuNT-Z4=]
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMABNbygbUQ6koycovOW2OOSurYr2M0Y8-XfahS0KHqL6BmYdXsPxmDSHgIAujmARKI4nnu8AX7w_NeNe2lmOT69N9tyBLRvEe8wWKZIQcSrW0zo8FS85NOG01gqmsxxj7Yul8jlhKztmyw8iY]
  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWf7TXl6-qg0FBe8Wf6sHGEjqd23piQUy4Pw8_bZfBVqpgrKX3AoBcKhYGAM8JWWqD54leDkOMLwZLBcrj1Aju7YrhGI0NB4FaxTf7yGQgd6sLzgSCwV3awVv_YGK4Pu447heu]

Sources

Optimization

Technical Support Center: Pyrazole Nitration Optimization

Welcome to the Process Chemistry Support Center. Nitrating pyrazole rings presents unique regioselective and thermodynamic challenges due to the dual nature of the nitrogen atoms (pyrrole-like and pyridine-like) and the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Nitrating pyrazole rings presents unique regioselective and thermodynamic challenges due to the dual nature of the nitrogen atoms (pyrrole-like and pyridine-like) and the electron-deficient nature of the protonated ring. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for researchers and drug development professionals.

Diagnostic Workflow: Regioselectivity & Reagent Selection

The fate of a pyrazole nitration is dictated by the protonation state of the ring. Use the logical workflow below to determine the correct reagent system for your target isomer.

PyrazoleNitration A Unsubstituted Pyrazole B Mixed Acid (HNO3/H2SO4) Strong Electrophile A->B Protonating Conditions C Acetyl Nitrate / N2O5 Mild Conditions A->C Non-Protonating D 4-Nitropyrazole (Thermodynamic/C-Attack) B->D C-4 Substitution E 1-Nitropyrazole (Kinetic/N-Attack) C->E N-1 Substitution F Thermal Rearrangement (H2SO4 or Anisole, Heat) E->F Acid Catalysis G 3-Nitropyrazole or 4-Nitropyrazole F->G Isomerization

Logical workflow for regioselective pyrazole nitration based on reagent selection.

Troubleshooting FAQs

Q1: Why am I observing N-nitration (1-nitropyrazole) instead of the desired C-4 nitration?

Causality & Solution: You are likely using mild, non-protonating conditions (such as acetyl nitrate or dinitrogen pentoxide). Under these conditions, the reaction is under kinetic control. The unprotonated nitrogen atoms possess the highest electron density, leading to rapid N-nitration[1].

To force C-4 nitration, you must switch to a strongly acidic environment (e.g., fuming


 / 

). The sulfuric acid protonates the pyrazole ring, forming a pyrazolium cation. While this deactivates the entire ring toward electrophilic aromatic substitution, the C-4 position is the least deactivated (furthest from the positively charged nitrogens), directing the nitronium ion (

) exclusively to C-4[2].
Q2: How can I synthesize 3,4-dinitropyrazole without causing oxidative ring cleavage?

Causality & Solution: Direct nitration of pyrazole to a dinitro species requires extremely harsh conditions that often destroy the heterocycle. The proven solution is a step-wise migration strategy. First, synthesize 1-nitropyrazole using fuming nitric acid and acetic anhydride. Next, dissolve the 1-nitropyrazole in anisole and apply heat; this triggers a thermal rearrangement to 3-nitropyrazole. Finally, subject the 3-nitropyrazole to a carefully calibrated mixed acid system (


 volume ratio of 1:0.3 to 1.2) to achieve 3,4-dinitropyrazole safely[3].
Q3: My batch scale-up of 4-nitropyrazole is suffering from thermal runaway and low yields. How do I optimize this?

Causality & Solution: Nitration is highly exothermic. In large batch reactors, poor heat dissipation leads to localized hot spots, causing over-oxidation and the generation of hazardous nitrogen oxides (


).

Transitioning to Continuous Flow Chemistry resolves this. Microreactors provide a massive surface-area-to-volume ratio, ensuring near-perfect isothermal conditions. By pumping the pyrazole substrate and the mixed acid through a microreactor, you can safely operate at higher temperatures (e.g., 80–90 °C) while reducing the residence time from hours to mere minutes or seconds, drastically improving the space-time yield and suppressing degradation[4][5].

Quantitative Parameter Guide

Use the following empirically derived parameters to benchmark your nitration reactions.

Target CompoundReagent SystemTemp (°C)Residence/Reaction TimeYield (%)Regioselectivity Mechanism
1-Nitropyrazole Fuming

/

20–252 hours~84%Kinetic control; Direct N-attack
4-Nitropyrazole Fuming

/

60–902–4 hours80–90%Thermodynamic control; C-4 attack on pyrazolium ion
3-Nitropyrazole 1-Nitropyrazole in Anisole130–1503–5 hours70–80%Acid-catalyzed / Thermal rearrangement
Nitrated Pyrazole-5-carboxylic acid

/

(Microreactor)
9035 mins73%Continuous flow electrophilic substitution

Standard Operating Procedures (SOPs)

Protocol A: Regioselective Synthesis of 4-Nitropyrazole via Mixed Acid

This protocol utilizes thermodynamic control to force C-4 substitution.

  • Reactor Preparation: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Chill the system in an ice-salt bath to 0 °C.

  • Acidic Matrix: Slowly add concentrated

    
     (3.0 equiv) to the flask.
    
  • Substrate Addition: Add pyrazole (1.0 equiv) portion-wise. Caution: This protonation step is highly exothermic. Maintain internal temperature below 10 °C.

  • Nitronium Generation: In a separate chilled funnel, prepare the mixed acid by combining fuming

    
     (1.2 equiv) and conc. 
    
    
    
    (1.0 equiv).
  • Dosing: Add the mixed acid dropwise to the pyrazolium solution over 1 hour.

  • Thermodynamic Heating: Remove the ice bath and gradually heat the reactor to 60 °C for 3 hours to drive the C-4 substitution to completion.

  • Quenching & Self-Validation: Pour the reaction mixture over vigorously stirred crushed ice.

    • Self-Validating Check: Protonated unreacted pyrazole is highly water-soluble, whereas neutral 4-nitropyrazole is not. The immediate precipitation of a pale-yellow solid serves as a built-in visual confirmation of successful C-nitration and phase-separation.

  • Isolation: Filter the precipitate, wash with cold deionized water until the filtrate reaches neutral pH, and dry under high vacuum.

Protocol B: Continuous Flow Nitration Setup for Scale-Up

This protocol mitigates thermal runaway using microreactor technology.

  • System Priming: Flush the microreactor system (e.g., PTFE tubing or silicon carbide chip, internal volume 2.0 mL) with the carrier solvent (glacial acetic acid).

  • Feed Preparation:

    • Feed A: 0.5 M Pyrazole derivative in glacial acetic acid.

    • Feed B: Fuming nitric acid /

      
       mixture.
      
  • Flow Rate Calibration: Set the precision syringe pumps to maintain a Feed A to Feed B volumetric ratio of 10:1. Adjust the total flow rate to achieve a precise residence time (e.g., 35 minutes for complex pyrazole carboxylic acids)[4].

  • Thermal Control: Submerge the reactor coil in a thermostatic oil bath set to 90 °C.

  • In-line Quenching: Direct the reactor output stream directly into a continuous stirred-tank reactor (CSTR) containing ice water to immediately halt the reaction.

  • In-line Validation:

    • Self-Validating Check: Integrate an in-line UV-Vis flow cell before the quench tank. A stable absorbance plateau indicates steady-state conversion. Spiking absorbance or erratic readings indicate localized thermal runaway or gas-bubble formation (

      
      ) from oxidative degradation, prompting immediate flow-rate adjustment.
      

References

  • Faujasite catalysis of aromatic nitrations with dinitrogen pentoxide. The effect of aluminium content on catalytic activity and regioselectivity. The nitration of pyrazole. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).1

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC / National Institutes of Health.2

  • Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry. 4

  • CN102250007A - Preparation method of 3,4-binitropyrazole. Google Patents. 3

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development (ACS Publications). 5

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing the thermal hazards associated w...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing the thermal hazards associated with large-scale pyrazole synthesis. Our focus is on providing practical, field-proven insights and troubleshooting strategies to ensure process safety, scalability, and product quality.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Risks

This section addresses fundamental questions regarding the exothermic nature of pyrazole synthesis and the potential consequences of inadequate thermal control.

Q1: Why are large-scale pyrazole syntheses often highly exothermic?

The primary reason lies in the core reaction mechanism: the condensation and cyclization of a hydrazine derivative with a 1,3-dielectrophile, such as a β-ketonitrile or a 1,3-dicarbonyl compound.[1][2] The formation of the stable aromatic pyrazole ring is a thermodynamically favorable process that releases significant energy as heat.[2] On a large scale, the reactor's surface-area-to-volume ratio decreases, which severely limits the efficiency of heat dissipation.[2] This can cause the internal temperature to rise rapidly if the reaction rate is not carefully controlled.

Q2: What are the primary consequences of a poorly controlled exotherm?

Inadequate management of the reaction exotherm can lead to a cascade of negative outcomes, ranging from compromised product quality to catastrophic equipment failure.[3][4] Key consequences include:

  • Decreased Yield and Purity: Elevated temperatures can promote side reactions, such as the formation of regioisomers or degradation of starting materials and the final product.[1][3]

  • Formation of Impurities: Uncontrolled exotherms can open alternative reaction pathways, leading to byproducts that may be difficult to remove during purification.[3][5]

  • Thermal Runaway: This is the most severe consequence. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, causing the reaction to self-accelerate.[4][6] This can lead to a rapid increase in temperature and pressure, potentially resulting in the violent release of energy, boiling of solvents, and reactor failure.[3][4]

Q3: What key process parameters must be monitored and controlled to prevent a thermal runaway?

A robust Process Safety Management (PSM) system is critical.[4][7] The following parameters require stringent control:

  • Reagent Addition Rate: This is the most critical control measure for managing heat generation. A slow, controlled addition of the limiting reagent (often the hydrazine) allows the cooling system to dissipate heat as it is generated.[3][8]

  • Internal Reactor Temperature: Continuous monitoring is essential to ensure the temperature stays within the established safe operating limits.[4][9]

  • Cooling System Performance: The temperature of the cooling medium (e.g., glycol, brine) and its flow rate must be monitored to ensure efficient heat removal.[10][11]

  • Agitation (Stirring) Speed: Vigorous and consistent stirring is crucial to ensure homogeneous mixing, facilitate heat transfer to the cooling jacket, and prevent the formation of localized hot spots.[3]

  • Reactor Pressure: A sudden increase in pressure can indicate solvent boiling or the evolution of gaseous byproducts, which is a key sign of a potential runaway reaction.[4]

Section 2: Troubleshooting Guide - Real-Time Exotherm Management

This guide provides a question-and-answer format to address specific issues that may arise during a large-scale synthesis.

Issue: The internal reaction temperature is rising rapidly and approaching the upper safety limit, even though the cooling system is active.

  • Potential Cause: The rate of heat generation from the reaction is exceeding the heat removal capacity of the cooling system. This is often due to an excessive reagent addition rate.

  • Immediate Corrective Actions:

    • Immediately STOP the addition of all reagents. [3] This is the most critical first step to halt further heat generation.

    • Increase Cooling Efficiency: If possible, lower the setpoint of the cooling system to its minimum safe temperature to maximize the temperature differential (ΔT) and enhance heat removal.[3]

    • Ensure Maximum Agitation: Verify that the stirrer is operating at an effective speed to maximize heat transfer to the reactor walls.

    • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably after stopping reagent addition, a runaway reaction may be imminent. Be prepared to execute an emergency quenching procedure (see Section 3).[3]

    • Resume with Caution: Only after the temperature is stable and well within the desired range should you consider resuming the reagent addition, and at a significantly slower rate (e.g., 50% of the previous rate).[3]

Issue: I'm observing a low product yield and the presence of significant, unexpected byproducts in my final analysis.

  • Potential Cause: This is a classic sign that the reaction temperature was not adequately controlled. Even minor temperature excursions can favor alternative, undesired reaction pathways or cause product degradation.[3][5]

  • Troubleshooting & Prevention:

    • Review Temperature Data: Analyze the batch record's temperature log. Look for any spikes or deviations from the target temperature range, especially during the exothermic addition phase.

    • Implement Stricter Temperature Control: For future batches, tighten the acceptable temperature range. Utilize a slower addition rate to prevent even small temperature overshoots.[3]

    • Analyze Byproducts: Identify the structure of the main byproducts. This can provide valuable mechanistic insight into the side reactions that occurred at elevated temperatures and help you adjust conditions to avoid them.[3]

    • Consider a Different Solvent: A higher-boiling-point solvent can provide a larger safety margin, but the primary focus should be on controlling the heat generation itself. Diluting the reaction mixture can also help dissipate heat more effectively.[3]

Issue: The pressure inside the reactor is increasing unexpectedly.

  • Potential Cause: An uncontrolled rise in pressure is a critical safety concern. It can be caused by:

    • The reaction temperature exceeding the boiling point of the solvent.

    • Decomposition of thermally unstable reagents or intermediates, leading to the rapid release of gas (e.g., N₂ from diazonium species).[12]

  • Immediate Corrective Actions:

    • Follow Runaway Reaction Protocol: Treat this as a potential runaway situation. Immediately stop all reagent feeds and apply maximum cooling.[3][4]

    • Alert Personnel: Inform all personnel in the area and follow established laboratory or plant safety protocols for runaway reactions.[3]

    • Do Not Vent Directly (If Flammable/Toxic): If the generated gas is flammable or toxic, it must be routed through a properly designed emergency relief system to a scrubber or flare.

    • Post-Incident Investigation: A thorough investigation is required to determine the root cause of the pressure increase before any further experiments are conducted.

Section 3: Key Experimental Protocols & Workflows

Adherence to validated protocols is paramount for safety and reproducibility.

Protocol 1: Controlled Large-Scale Synthesis of a Generic 3,5-Disubstituted Pyrazole

This protocol outlines a general procedure emphasizing exotherm management. Warning: This procedure involves hazardous chemicals and should only be performed by trained personnel with appropriate safety measures in place.[13]

Materials & Equipment:

  • Jacketed reactor with an efficient cooling system (e.g., glycol chiller).[10]

  • Overhead mechanical stirrer.

  • Calibrated temperature probe for internal reaction monitoring.

  • Syringe pump or calibrated dropping funnel for controlled reagent addition.

  • Emergency quench solution (e.g., cold, inert solvent).

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure all safety features, including the emergency relief system, are functional.

  • Initial Charge: Charge the jacketed reactor with the 1,3-dicarbonyl compound (1.0 equivalent) and the chosen solvent.

  • Cooling: Begin stirring and cool the reactor contents to the initial setpoint (e.g., 0-5 °C).

  • Controlled Hydrazine Addition: Begin the slow, subsurface addition of the hydrazine derivative (1.0-1.1 equivalents) via the syringe pump at a pre-determined rate. This is the critical exothermic step. [2]

  • Temperature Monitoring: Continuously monitor the internal temperature. The addition rate should be adjusted to ensure the temperature does not exceed the defined upper limit (e.g., 10 °C). A typical addition profile is shown in the table below.

  • Reaction Completion: After the addition is complete, maintain the reaction at the specified temperature and monitor for completion using an appropriate analytical technique (e.g., HPLC, TLC).[2]

  • Workup: Once the reaction is complete, proceed with the established workup and purification protocol. Promptly cooling the mixture down can prevent product degradation.[3]

Table 1: Example Reagent Addition & Temperature Profile

Batch ProgressReagent Addition RateInternal Temp. (Target)Internal Temp. (Max Limit)
0-25%0.5 mL/min5 °C10 °C
25-75%1.0 mL/min5 °C10 °C
75-100%0.5 mL/min5 °C10 °C
Post-Addition0 mL/min5 °C10 °C
Visualization: Troubleshooting Workflow for Temperature Excursion

G start Temperature Exceeds Upper Control Limit stop_addition IMMEDIATELY STOP Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_stirring Verify Agitation is at Maximum Safe Speed max_cooling->check_stirring temp_stabilizes Does Temperature Begin to Decrease? check_stirring->temp_stabilizes monitor Continue to Monitor Until Stable in Safe Range temp_stabilizes->monitor Yes runaway RUNAWAY IMMINENT Execute Emergency Quench/Evacuation Protocol temp_stabilizes->runaway No yes Yes no No resume_slow Resume Addition at <50% of Previous Rate monitor->resume_slow investigate Post-Batch Investigation: - Review Addition Rate - Check Cooling System - Perform Hazard Analysis resume_slow->investigate

Caption: Decision tree for immediate actions during a temperature excursion.

Alternative Strategy: Flow Chemistry

For highly exothermic or hazardous reactions, transitioning from batch to continuous flow chemistry offers significant safety and efficiency advantages.[14]

Table 2: Comparison of Batch vs. Flow Chemistry for Exothermic Reactions

FeatureBatch ProcessingFlow Chemistry
Heat Transfer Poor (low surface-area-to-volume ratio)Excellent (high surface-area-to-volume ratio)
Safety High risk of thermal runaway due to large reactant volumeInherently safer due to small reaction volume at any given time[14]
Temperature Control Difficult, potential for hot spotsPrecise and rapid temperature control[14]
Scalability Complex, requires re-evaluation of thermal safetySimpler, by running the reactor for longer periods ("scaling out")[14]
Reaction Time Often long to allow for slow additionSignificantly reduced, from hours to minutes[14]
Visualization: Conceptual Workflow for Process Safety Management

G cluster_0 Pre-Synthesis Hazard Assessment cluster_1 Scale-Up & Engineering Controls cluster_2 Operational Safety lab Lab-Scale Synthesis cal Reaction Calorimetry (Heat Flow, ΔTad) lab->cal hazop HAZOP Analysis cal->hazop reactor Select Appropriate Jacketed Reactor hazop->reactor cooling Design Cooling System for Max Heat Load reactor->cooling control Implement Automated Control System cooling->control ers Install Emergency Relief System control->ers sop Develop Detailed SOPs ers->sop training Conduct Operator Training sop->training batch Execute Batch with Strict Parameter Control training->batch

Caption: Workflow for implementing Process Safety Management in scale-up.

Section 4: References
  • BenchChem Technical Support. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem.

  • BenchChem Technical Support. (2025). Troubleshooting low conversion rates in pyrazole synthesis. Benchchem.

  • BenchChem Technical Support. (n.d.). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. Benchchem. Retrieved March 3, 2026.

  • BenchChem Technical Support. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Benchchem. Retrieved March 3, 2026.

  • ARO Journal. (2019). Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. ARO Journal, 7(2).

  • BenchChem Technical Support. (2025). Technical Support Center: Managing Exothermic Reactions in Aminopyrazole Synthesis. Benchchem.

  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved March 3, 2026.

  • PMC. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC.

  • BenchChem Technical Support. (2025). Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Benchchem.

  • Liuminex. (2025). Heating and Cooling Systems in Chemical reactor. Liuminex.

  • ResearchGate. (2025). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate.

  • TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. TSM.

  • Reactor Cooling System. (n.d.). Ensuring Safe and Efficient Operation. Retrieved March 3, 2026.

  • AK Scientific, Inc. (n.d.). Pyrazole Safety Data Sheet. AK Scientific, Inc. Retrieved March 3, 2026.

  • Mirai Intex. (2024). Chemical industry cooling equipment: factory cooling system. Mirai Intex.

  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet. ChemicalBook. Retrieved March 3, 2026.

  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD. Retrieved March 3, 2026.

  • ResearchGate. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. ResearchGate. Retrieved March 3, 2026.

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.

  • PubMed. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed.

  • DOE Technical Standards Program. (1996). Process Safety Management for Highly Hazardous Chemicals. DOE.

  • BOC. (n.d.). Reactor Cooling. BOC. Retrieved March 3, 2026.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved March 3, 2026.

  • PMC. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. Retrieved March 3, 2026.

  • BenchChem. (2025). Best Practices for Working with Chemical Reactions in the Lab. BenchChem.

  • Sigma-HSE. (2023). Process Safety Management (PSM): OSHA Standards & Safety. Sigma-HSE.

  • Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS) - Pyrazole. Chemical Bull. Retrieved March 3, 2026.

  • Linde Gas. (n.d.). Reactor Cooling. Linde Gas. Retrieved March 3, 2026.

  • MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.

  • Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of Pyrazoles. Organic Syntheses. Retrieved March 3, 2026.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Retrieved March 3, 2026.

  • BenchChem Technical Support. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Benchchem.

  • ResearchGate. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate.

  • ACS Publications. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters.

Sources

Optimization

overcoming solubility issues of nitropyrazole compounds in biological assays

The following guide is designed as a specialized Technical Support Center resource for researchers working with nitropyrazole derivatives. It synthesizes physicochemical principles with practical, field-proven troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with nitropyrazole derivatives. It synthesizes physicochemical principles with practical, field-proven troubleshooting workflows.

Topic: Overcoming Solubility & Aggregation Issues in Biological Assays Target Audience: Medicinal Chemists, HTS Screeners, Lead Optimization Scientists Status: Operational

Executive Summary: The Nitropyrazole Challenge

Nitropyrazoles (e.g., 3-nitropyrazole, 4-nitropyrazole derivatives) are valuable scaffolds in high-energy materials and pharmaceutical chemistry (e.g., antibacterial, anticancer agents). However, they present a distinct "solubility paradox":

  • High Crystallinity: The nitro group induces strong intermolecular dipole-dipole interactions and planar stacking, leading to high melting points and poor aqueous solubility.

  • Lipophilicity: While soluble in polar aprotic solvents (DMSO, DMF), they are prone to rapid "crash-out" (precipitation) upon dilution into aqueous buffers.

  • Promiscuous Aggregation: Their planar, hydrophobic nature makes them frequent offenders as Colloidal Aggregators , leading to false-positive inhibition in enzymatic assays.

This guide addresses these issues through a structured Q&A format, focusing on solubilization, dilution strategies, and false-positive elimination.

Troubleshooting Guide (Q&A)

Category A: Stock Preparation & Initial Solubilization

Q: My nitropyrazole compound dissolves in DMSO but precipitates after freezing and thawing. Is it stable? Technical Insight: Nitropyrazoles are generally chemically stable, but they are hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO. Since water is a potent anti-solvent for these compounds, even 1-2% water content in DMSO can induce micro-precipitation. Solution:

  • Aliquot immediately: Store stocks in single-use aliquots to avoid freeze-thaw cycles.

  • Use Anhydrous DMSO: Ensure initial dissolution is in anhydrous DMSO (<0.1% water).

  • Visual Check: Always centrifuge thawed stocks (5 min at 10,000 x g) before use. If a pellet forms, re-determine concentration or discard.

Q: What is the solubility ranking for nitropyrazoles if I need an alternative to DMSO? Technical Insight: Solubility data indicates that polar protic solvents often outperform non-polar solvents due to hydrogen bonding with the nitro group, but water remains the poorest solvent. Solvent Hierarchy (High to Low Solubility):

  • DMSO / DMF (Best for stock)

  • Methanol (Good for intermediate dilution)

  • Ethanol

  • Acetone

  • Water / PBS (Poor)

Category B: Assay Dilution & "Crash-Out"

Q: I see a drop in potency when I dilute my compound directly from 10 mM DMSO stock to the assay buffer. Why? Technical Insight: This is the "Crash-Out Effect." Direct addition of a high-concentration DMSO stock into a buffer creates a localized zone of supersaturation. The nitropyrazole molecules nucleate and precipitate before they can disperse, effectively lowering the active concentration. Solution: The Intermediate Dilution Method Do not dilute 1:1000 in one step. Use a Serial Dilution Protocol :

  • Step 1: Dilute 10 mM DMSO stock into an intermediate solvent (e.g., Ethanol or 50% DMSO/Water) to 1 mM.

  • Step 2: Dilute this intermediate 1:10 into the assay buffer. This gradual polarity shift prevents rapid nucleation.

Q: What is the maximum DMSO concentration I can use in cell-based assays without artifacts? Technical Insight: While nitropyrazoles require DMSO, cells do not tolerate it well.

  • Enzymatic Assays: Up to 5% is often tolerated (check enzyme stability).

  • Cell Assays: Keep DMSO <0.5% (v/v) . Above 0.5%, DMSO induces membrane porosity and oxidative stress, which can synergize with nitropyrazole cytotoxicity, producing false toxicity data.

Category C: False Positives (Aggregation)

Q: My compound inhibits the enzyme with an IC50 of 5 µM, but the curve is very steep (Hill slope > 2). Is this real? Technical Insight: A steep Hill slope is a classic hallmark of Colloidal Aggregation . Nitropyrazoles can form sub-micron particles (50–500 nm) that sequester enzymes non-specifically. This is not drug-target binding; it is a physical artifact. Diagnostic Test: Perform the Detergent Counter-Screen .

  • Add 0.01% Triton X-100 (or freshly prepared Tween-80) to the assay buffer.

  • Result A: If IC50 remains ~5 µM → True Binder.

  • Result B: If inhibition disappears (IC50 > 100 µM) → False Positive (Aggregator).

  • Mechanism:[1][2][3] The detergent disrupts the colloid, releasing the sequestered enzyme.

Experimental Protocols

Protocol 1: Kinetic Solubility Screen (Nephelometry)

Use this to determine the "Safe Assay Concentration" limit.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)

  • 96-well clear plate

  • Plate Reader (Absorbance at 600 nm or Nephelometer)

Steps:

  • Prepare Dilutions: Create a concentration range (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM) in the assay buffer. Ensure final DMSO is constant (e.g., 1%).

  • Incubate: Shake at room temperature for 90 minutes.

  • Read: Measure OD600 (turbidity).

  • Analysis: A baseline shift >0.005 OD units indicates precipitation.

    • Note: Nitropyrazoles are often yellow. Ensure you subtract the absorbance of a filtered control to distinguish color from turbidity.

Protocol 2: Cyclodextrin Complexation (For In Vivo/High-Conc Assays)

If simple solvents fail, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline. Filter sterilize (0.22 µm).

  • Add Compound: Add nitropyrazole powder (or DMSO stock) to the vehicle.

  • Sonication: Sonicate in a water bath for 30–60 minutes at 37°C.

  • Equilibration: Shake overnight at room temperature.

  • Clarification: Centrifuge/filter to remove undissolved solid. Result: The hydrophobic nitropyrazole is encapsulated in the CD cavity, significantly increasing apparent aqueous solubility.

Visualizations

Diagram 1: Solubilization Decision Tree

This workflow guides the user from stock preparation to assay execution, minimizing precipitation risks.

SolubilityWorkflow Start Start: Nitropyrazole Solid Stock Dissolve in Anhydrous DMSO (10-20 mM) Start->Stock Check Check Solubility Limit (Protocol 1: Nephelometry) Stock->Check Precip Precipitation Observed? Check->Precip Direct Direct Dilution (Risk of Crash-out) Precip->Direct No (Low Conc) Stepwise Step-wise Dilution (Intermediate Solvent: EtOH/MeOH) Precip->Stepwise Yes (Mid Conc) Complex Formulation Required (Use 20% HP-β-CD) Precip->Complex Yes (High Conc) Assay Proceed to Biological Assay Direct->Assay Stepwise->Assay Complex->Assay

Caption: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and observed precipitation.

Diagram 2: The Aggregation False Positive Mechanism

Understanding why nitropyrazoles cause false positives is critical for data integrity.

AggregationMechanism Monomer Monomer (True Drug) Colloid Colloidal Aggregate (Particle 50-500nm) Monomer->Colloid High Conc / Low Solubility Colloid->Monomer Dilution Sequestered Enzyme Adsorbed on Colloid (Inhibited - Artifact) Colloid->Sequestered Enzyme Target Enzyme (Active) Enzyme->Sequestered Adsorption Detergent Add Detergent (Triton X-100) Detergent->Colloid Disrupts Detergent->Sequestered Releases Enzyme

Caption: Mechanism of colloidal aggregation. Nitropyrazoles can form particles that sequester enzymes. Detergents disrupt these particles, restoring enzyme activity.

Summary Data Tables

Table 1: Solvent Compatibility Matrix for Nitropyrazoles

SolventSolubility RatingAssay CompatibilityRecommended Use
DMSO ExcellentLow (<0.5% Cell, <5% Enz)Primary Stock Solution
Methanol GoodLow (Toxic to cells)Intermediate dilution step
Ethanol ModerateModerateCo-solvent for buffers
Acetone ModerateVery Low (Volatile/Toxic)Not recommended for bio-assays
PBS/Water PoorHighFinal assay buffer only

Table 2: Troubleshooting "Red Flags"

ObservationProbable CauseCorrective Action
Steep Hill Slope (>2.0) Colloidal AggregationAdd 0.01% Triton X-100 to buffer.
Turbidity at >50 µM Solubility Limit ExceededUse Nephelometry to find max soluble conc.
Inconsistent Replicates Micro-precipitationUse "Step-wise Dilution" method.
High Cell Toxicity DMSO IntoleranceLower DMSO <0.5% or use Cyclodextrin.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Shoichet, B. K. (2006). Screening in a spirit of problem-solving: Colloidal aggregation as a common artifact in early drug discovery. Drug Discovery Today.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Liu, W. D., et al. (2021).[4] Solubility determination and correlation for 3-nitropyrazole in four binary solvents. Journal of Molecular Liquids.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Troubleshooting

stability of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine under acidic/basic conditions

Welcome to the technical support center for 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine.

Q1: What are the primary stability concerns when working with 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine?

A1: The main stability concerns for this molecule revolve around its susceptibility to degradation under strong acidic and basic conditions. The key functional groups influencing its stability are the nitro group (-NO2) and the amino group (-NH2) on the pyrazole ring. The pyrazole ring itself is generally aromatic and relatively stable, but the substituents can undergo chemical transformations under pH stress.[1][2]

Q2: How does the nitro group affect the stability of the pyrazole ring?

A2: The nitro group is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the pyrazole ring and the adjacent amino group. While nitropyrazoles are noted for their thermal stability in some contexts, the electron-withdrawing nature of the nitro group can activate the ring towards certain nucleophilic attacks, particularly under basic conditions.[2][3]

Q3: What is the likely degradation pathway under acidic conditions?

A3: Under strongly acidic conditions, the primary concern is the potential for protonation of the amino group and the nitrogen atoms of the pyrazole ring. While the pyrazole ring is generally stable to acid, prolonged exposure to harsh acidic conditions and elevated temperatures could potentially lead to hydrolysis of the amino group or, less likely, ring-opening reactions. However, many pyrazole derivatives are synthesized and exist as stable salts in acidic media.[4][5] The stability of the N-isopropyl group is generally high under these conditions.

Q4: What is the expected degradation pathway under basic conditions?

A4: Basic conditions pose a more significant threat to the stability of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine. The primary degradation pathway is likely nucleophilic aromatic substitution (SNAr) where the nitro group is displaced by a hydroxide ion or another nucleophile. The presence of the strongly electron-withdrawing nitro group makes the carbon atom to which it is attached electrophilic and susceptible to nucleophilic attack. Additionally, the amino group's acidity is increased, and deprotonation under strong basic conditions could lead to further reactions.

Q5: Are there any recommended storage conditions to ensure long-term stability?

A5: For optimal long-term stability, 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine should be stored as a solid in a cool, dry, and dark place. When in solution, it is advisable to use aprotic solvents or buffered aqueous solutions at a neutral pH. Avoid prolonged storage in strongly acidic or basic solutions, especially at elevated temperatures.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine.

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis after reaction in acidic media. Degradation of the starting material.Confirm the identity of the new peaks using LC-MS. If degradation is confirmed, reduce the reaction temperature and/or the concentration of the acid. Consider using a milder acid or a shorter reaction time.
Low yield or recovery of the compound from a basic reaction mixture. Decomposition of the product during workup.Neutralize the reaction mixture to a pH of ~7 before extraction. Use a milder base if the reaction conditions permit. Minimize the time the compound is exposed to basic conditions.
Discoloration of the compound upon storage in solution. Potential decomposition, possibly due to light or air exposure.Prepare solutions fresh whenever possible. If storage is necessary, use amber vials and purge with an inert gas (e.g., nitrogen or argon) before sealing. Store solutions at low temperatures (e.g., 4°C).
Inconsistent analytical results between batches. Variability in the stability of prepared stock solutions.Standardize the preparation and storage of stock solutions. Always use freshly prepared solutions for critical experiments or re-qualify stored solutions before use.

Section 3: Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7][8][9][10]

Protocol 1: Forced Degradation under Acidic Conditions

This protocol outlines a systematic approach to evaluate the stability of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine in an acidic environment.

Materials:

  • 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector (e.g., C18 column)[11]

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Sample Preparation:

    • Acidic Stress: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Prepare a parallel sample using 1 M HCl.

    • Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water to the same final concentration.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C or 60°C).

  • Time-Point Analysis: Withdraw aliquots from each sample at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Immediately neutralize the acidic samples by adding an equimolar amount of NaOH.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Protocol 2: Forced Degradation under Basic Conditions

This protocol details the procedure for assessing the stability of the compound in a basic environment.

Materials:

  • Same as in Protocol 1, but with NaOH (0.1 M and 1 M) for stress and HCl (0.1 M and 1 M) for neutralization.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Sample Preparation:

    • Basic Stress: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. Prepare a parallel sample using 1 M NaOH.

    • Control Sample: Prepare a control sample as described in Protocol 1.

  • Incubation: Incubate all samples at a controlled temperature (e.g., room temperature or 40°C). Basic degradation is often faster than acidic degradation.

  • Time-Point Analysis: Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the basic samples by adding an equimolar amount of HCl.

  • HPLC Analysis: Analyze all samples by HPLC as described in Protocol 1.

Data Presentation

Summarize the percentage of the remaining parent compound at each time point in a table for easy comparison.

Table 1: Illustrative Stability Data for 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine at 60°C

Time (hours)% Remaining (Control)% Remaining (0.1 M HCl)% Remaining (0.1 M NaOH)
0100100100
299.898.585.2
499.697.172.3
899.595.055.1
2499.290.320.7
4899.085.65.4

Note: This data is illustrative and should be determined experimentally.

Section 4: Visualizations

Potential Degradation Pathways

The following diagrams illustrate the likely degradation mechanisms under acidic and basic conditions.

Acidic_Degradation cluster_0 Acidic Conditions (H+) Compound 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine Protonated_Amine Protonated Amine Species Compound->Protonated_Amine Fast, Reversible Protonated_Ring Protonated Pyrazole Ring Compound->Protonated_Ring Fast, Reversible Stable Largely Stable Protonated_Amine->Stable Hydrolysis_Product Potential Minor Hydrolysis Products (e.g., 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-ol) Protonated_Ring->Hydrolysis_Product Slow, High Temp

Caption: Potential protonation and minor degradation under acidic conditions.

Basic_Degradation cluster_1 Basic Conditions (OH-) Compound 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine Meisenheimer Meisenheimer-like Intermediate Compound->Meisenheimer OH- attack at C4 Deprotonated_Amine Deprotonated Amine Compound->Deprotonated_Amine Deprotonation SNAr_Product 4-hydroxy-1-(propan-2-yl)-1H-pyrazol-3-amine (SNAr Product) Meisenheimer->SNAr_Product Loss of NO2- Other_Products Other Degradation Products Deprotonated_Amine->Other_Products Rearrangement/ Further Reactions

Caption: Likely nucleophilic aromatic substitution (SNAr) pathway under basic conditions.

Experimental Workflow

The following diagram outlines the general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Study Workflow Prep_Stock Prepare Stock Solution (1 mg/mL in MeOH) Prep_Samples Prepare Stress Samples (Acid, Base, Control) Prep_Stock->Prep_Samples Incubate Incubate at Controlled Temperature Prep_Samples->Incubate Sample_Timepoints Withdraw Aliquots at Time Intervals Incubate->Sample_Timepoints Neutralize Neutralize Stressed Samples Sample_Timepoints->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize->HPLC_Analysis Data_Analysis Quantify Parent Compound and Degradation Products HPLC_Analysis->Data_Analysis Report Report Findings and Propose Degradation Pathway Data_Analysis->Report

Caption: General workflow for conducting forced degradation studies.

References

  • ResearchGate. (2025). Nitropyrazoles. [Link]

  • Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. US20210009566A1.
  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Rao, C. J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(23), 7298. [Link]

  • Lone, M. Y., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical Reviews, 3(3), 209-231. [Link]

  • Wang, Y., et al. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Scientific Reports, 12(1), 19353. [Link]

  • Asian Journal of Research in Chemistry. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • SlidePlayer. (2018). HYDROLYSIS REACTIONS. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • Fischer, D., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1530. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(36), 16476-16487. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Schmitt, R. J., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]

  • E-Journal of Chemistry. (2009). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • ResearchGate. (2023). Stability of 4H-pyrazoles in physiological environments. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & medicinal chemistry, 16(12), 5858-5862. [Link]

  • SciSpace. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • Angewandte Chemie International Edition. (2008). Selective Preparation of 3,4,5-Trinitro-1 H- Pyrazole: A Stable All-Carbon-Nitrated Arene. [Link]

  • J-STAGE. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. [Link]

  • YouTube. (2024). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. [Link]

  • PubMed. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • Bentham Science. (2012). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Separation of N-Alkylated Pyrazole Regioisomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most notorious bottlenecks in heterocyclic chemistry: the separation of N-alkylated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most notorious bottlenecks in heterocyclic chemistry: the separation of N-alkylated pyrazole regioisomers.

Due to their nearly identical physicochemical properties, standard purification workflows often fail. This guide breaks down the mechanistic causes of co-elution, provides field-proven troubleshooting strategies, and outlines self-validating experimental protocols to ensure your target compounds are isolated with high purity.

Section 1: Understanding the Root Cause (The "Why")

Q1: Why do my N-alkylation reactions of unsymmetrical pyrazoles always yield a mixture of two regioisomers? A1: The core issue stems from annular tautomerism . In solution, the N-H proton of an unsubstituted pyrazole migrates rapidly between the two adjacent nitrogen atoms, creating an equilibrium between two tautomeric forms. When you introduce an alkylating agent, it indiscriminately traps both forms. The resulting ratio of N1- to N2-alkylated products (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles) is dictated by a delicate balance of steric hindrance and the electronic effects of the existing ring substituents. Because these isomers have identical molecular weights and highly similar dipole moments, they behave almost identically in standard separation matrices.

Q2: My pyrazole isomers are co-eluting on standard normal-phase silica gel. How can I improve the separation? A2: Co-elution on normal-phase silica is the most common failure point. If your isomers show a retention factor difference (ΔRf) of less than 0.1 on a TLC plate, liquid loading will almost certainly result in overlapping bands.

  • The Causality of Failure: Loading your crude mixture as a liquid requires a strong solvent (like Dichloromethane or Methanol) to ensure solubility. This strong solvent pushes the sample down the column before the actual mobile phase gradient begins, causing severe band broadening.

  • The Solution: Dry Loading . By dissolving your crude mixture in a strong solvent, adding a small amount of silica gel, and evaporating it to a free-flowing powder, you eliminate the strong solvent entirely. When this powder is added to the top of the packed column, the sample starts as an infinitely narrow band, drastically improving peak resolution 1.

Section 2: Advanced Chromatographic & Non-Chromatographic Strategies

Q3: Can Supercritical Fluid Chromatography (SFC) or Reverse-Phase HPLC resolve these isomers when normal phase fails? A3: Yes. When normal-phase chromatography fails, Preparative SFC with a chiral stationary phase is the gold standard. SFC separates compounds based on exposed polarity rather than absolute polarity. This is critical for pyrazoles because one regioisomer may form an Intramolecular Hydrogen Bond (IMHB) between the alkyl substituent and the adjacent pyrazole nitrogen. This IMHB "shields" the molecule's polarity, causing it to elute significantly faster than its non-hydrogen-bonded counterpart 2. This exact SFC strategy was pivotal in separating N1- and N2-alkylated pyrazole regioisomers during the scale-up of HPK1 inhibitors 3.

Q4: How can I isolate these isomers on a multi-gram scale without relying on preparative chromatography? A4: For large-scale manufacturing, chromatography is often cost-prohibitive. The most authoritative approach is selective crystallization via salt formation . By treating the regioisomer mixture with an acid (e.g., sulfuric acid), you form hydrogen sulfate salts. Due to subtle differences in the crystal lattice energy and solubility of the two isomeric salts, one will selectively precipitate from a chosen solvent system (like ethanol/water), allowing for scalable, chromatography-free separation 4.

Section 3: Data Presentation & Workflows

Table 1: Quantitative Comparison of Separation Parameters for Pyrazole Isomers
Separation TechniqueStationary PhaseTypical Mobile PhaseResolution CapabilityScalability / Loading Capacity
Normal-Phase Flash Silica Gel (230-400 mesh)Hexane / EtOAcLow to ModerateHigh (Gram scale)
Reverse-Phase HPLC C18 (5 µm particle size)Water / MeCN + 0.1% TFAHighLow (Milligram scale)
Preparative SFC Chiral Stationary PhaseCO₂ / MethanolVery HighModerate (Hundreds of mg)
Crystallization N/A (Hydrogen Sulfate Salt)Ethanol / WaterN/A (Binary separation)Very High (Multi-kilogram)
Visualizing the Logic

PurificationWorkflow Start Crude N-alkylated Pyrazole Mixture TLC Evaluate TLC (Normal Phase) Start->TLC Decision ΔRf > 0.1? TLC->Decision Flash Silica Gel Flash Chromatography (Dry Loading) Decision->Flash Yes HPLC Evaluate RP-HPLC or SFC Decision->HPLC No SFC Chiral SFC Separation (Exploits IMHB) HPLC->SFC Analytical Scale / Difficult Cryst Selective Crystallization (Salt Formation) HPLC->Cryst Multi-gram / Scalable

Decision tree for optimizing the purification workflow of N-alkylated pyrazole regioisomers.

IMHB_Mechanism Mixture Regioisomer Mixture (Identical Mass/Polarity) Isomer1 Isomer 1 (Forms IMHB) Shielded Polarity Mixture->Isomer1 Isomer2 Isomer 2 (No IMHB) Exposed Polarity Mixture->Isomer2 Elute1 Early Elution (Low Retention Time) Isomer1->Elute1 SFC / RP-HPLC Elute2 Late Elution (High Retention Time) Isomer2->Elute2 SFC / RP-HPLC

Separation mechanism exploiting Intramolecular Hydrogen Bonding (IMHB) in chromatography.

Section 4: Standardized Experimental Protocols

Protocol 1: Dry-Loaded Flash Chromatography for Isomer Separation

This protocol is designed to eliminate band broadening caused by sample solvent effects.

  • Sample Preparation: Dissolve the crude pyrazole mixture in the absolute minimum amount of Dichloromethane (DCM) or Methanol.

  • Silica Adsorption: Add dry silica gel (230-400 mesh) to the solution. The mass of silica should be approximately 2 to 3 times the mass of the crude mixture.

  • Solvent Evaporation: Place the flask on a rotary evaporator and carefully remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. Caution: Ensure no residual DCM remains, as it will disrupt the normal-phase gradient.

  • Column Loading: Pack the flash column with a slurry of silica gel in the initial mobile phase (e.g., 100% Hexanes). Carefully pour the dry-loaded powder evenly onto the top of the packed silica bed.

  • Elution: Run a shallow gradient (e.g., 0% to 20% Ethyl Acetate in Hexanes over 20 column volumes).

  • Self-Validation Check: Spot the collected fractions on a TLC plate. The protocol is validated if the fractions show a single spot with a distinct Rf value compared to the dual-spot crude standard.

Protocol 2: Preparative SFC Separation of Difficult Regioisomers

This protocol leverages differences in exposed polarity and IMHB.

  • Sample Preparation: Dissolve the crude mixture in HPLC-grade Methanol (typically 50-100 mg/mL, depending on solubility). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Stationary Phase Selection: Equip the SFC system with a Chiralpak AD-H or IA column (or equivalent chiral stationary phase), which offers excellent chiral and isomeric recognition capabilities.

  • Mobile Phase Parameters: Set the supercritical CO₂ flow rate to the column's specified preparative rate (e.g., 50 mL/min). Use Methanol as the co-solvent (modifier).

  • Gradient Optimization: Begin with an isocratic hold at 10% Methanol for 2 minutes, followed by a shallow gradient to 30% Methanol over 10 minutes. Maintain the backpressure regulator at 120 bar and column temperature at 35 °C.

  • Fraction Collection: Trigger fraction collection based on UV absorbance at 220 nm or 254 nm.

  • Self-Validation Check: Re-inject 5 µL of the isolated fraction onto an analytical SFC system. The protocol is validated if the chromatogram yields a single peak with >99% Area Under the Curve (AUC).

References

  • ACS Publications. High Throughput Method for the Indirect Detection of Intramolecular Hydrogen Bonding. Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (NIH). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC. Available at:[Link]

  • ACS Publications. Organic Process Research & Development. ACS. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the biological activity of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine with analogs

An in-depth technical analysis of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (commonly referred to as 1-isopropyl-4-nitro-1H-pyrazol-3-amine) requires evaluating the molecule through a dual-lens framework. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (commonly referred to as 1-isopropyl-4-nitro-1H-pyrazol-3-amine) requires evaluating the molecule through a dual-lens framework. As a Senior Application Scientist, I approach this compound not just as a standalone active pharmaceutical ingredient (API), but as a highly privileged scaffold. Its biological activity profile is bifurcated into two distinct axes:

  • Intrinsic Activity: The nitro-pyrazole core acts as a bioreductive prodrug with inherent antimicrobial and antitumor properties[1].

  • Extrinsic Activity (Pharmacophore Precursor): It is a foundational building block for synthesizing pyrazolo[3,4-d]pyrimidine-based ATP-competitive kinase inhibitors (e.g., targeting IRAK4[2], JAK2[3], and multi-kinase cancer pathways[4]), as well as Aryl Hydrocarbon Receptor (AhR) antagonists[5].

This guide objectively compares the performance, physicochemical properties, and downstream utility of the 1-isopropyl analog against its N1-unsubstituted, methyl, and ethyl counterparts.

Structural & Physicochemical Profiling

The substitution at the N1 position of the pyrazole ring fundamentally alters both the lipophilicity (LogP) and the steric volume of the molecule. These physicochemical shifts dictate both the intrinsic membrane permeability of the prodrug and the extrinsic binding affinity of the downstream kinase inhibitor.

Table 1: Physicochemical Properties of 4-Nitro-1H-pyrazol-3-amine Analogs

CompoundR-Group at N1Molecular WeightEstimated LogPSteric Volume Impact
4-Nitro-1H-pyrazol-3-amine-H128.09 g/mol -0.12Minimal; poor kinase pocket fit
1-Methyl-4-nitro-1H-pyrazol-3-amine-CH3142.12 g/mol 0.35Small; weak van der Waals
1-Ethyl-4-nitro-1H-pyrazol-3-amine-CH2CH3156.14 g/mol 0.81Moderate; flexible
4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine -CH(CH3)2 170.17 g/mol 1.25 Optimal; rigid hydrophobic fit

Intrinsic Biological Activity: The Bioreductive Prodrug Axis

The intrinsic antimicrobial and antiparasitic activity of nitro-pyrazoles relies on the enzymatic reduction of the 4-nitro group by pathogen-specific nitroreductases[1]. The N1-isopropyl group significantly enhances lipophilicity (LogP = 1.25) compared to the N1-methyl or unsubstituted analogs. This causality directly translates to superior membrane permeability, allowing higher intracellular accumulation of the prodrug before it is bioreduced into toxic nitroso and hydroxylamine radicals.

G N1 4-Nitro-1-(propan-2-yl) -1H-pyrazol-3-amine N2 Pathogen Nitroreductases N1->N2 Cellular Uptake N3 Reactive Nitroso Radicals N2->N3 Enzymatic Reduction N4 DNA/Protein Crosslinking N3->N4 Oxidative Stress

Mechanism of action for intrinsic nitro-pyrazole antimicrobial activity via nitroreductases.

Extrinsic Biological Activity: The Kinase Pharmacophore Axis

In modern drug development, 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is rarely the final drug. Instead, it is catalytically reduced to a 3,4-diamine and cyclized to form the pyrazolo[3,4-d]pyrimidine core.

The causality behind selecting the isopropyl analog over the methyl analog lies in the precise architecture of the kinase ATP-binding pocket. The branched isopropyl group perfectly occupies the hydrophobic sub-pocket adjacent to the gatekeeper residue. This rigid steric bulk maximizes van der Waals interactions, exponentially enhancing binding affinity and target selectivity for kinases like IRAK4[2] and JAK2[3], as well as AhR targets[5].

Workflow A 1-Isopropyl-4-nitro -1H-pyrazol-3-amine B Catalytic Hydrogenation (Pd/C, H2) A->B C 1-Isopropyl-1H-pyrazole -3,4-diamine B->C Self-validated by H2 uptake plateau D Cyclocondensation C->D E Pyrazolo[3,4-d]pyrimidine Scaffold D->E Scaffold Generation F ATP-Competitive Kinase Inhibition E->F N1-Isopropyl directs Hydrophobic Pocket Binding

Synthetic workflow from the 4-nitro-pyrazol-3-amine intermediate to active kinase inhibitors.

Table 2: Comparative Biological Activity (Intrinsic Prodrug vs. Downstream Kinase Inhibition)

Precursor ScaffoldIRAK4 IC50 (nM)JAK2 IC50 (nM)Intrinsic Antimicrobial MIC (µg/mL)**
N1-Unsubstituted> 1000> 5000> 100
N1-Methyl Analog15032050
N1-Ethyl Analog458525
N1-Isopropyl Analog 8 12 12.5

*Representative data for final pyrazolo[3,4-d]pyrimidine derivatives synthesized from the respective precursors[2][3]. **Representative data for intrinsic nitro-pyrazole prodrug activity[1].

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Resazurin-Assisted Broth Microdilution (Intrinsic Activity)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the nitro-pyrazole analogs.

  • Compound Preparation: Dissolve analogs in DMSO to create a 10 mg/mL stock. Causality: DMSO ensures complete solubilization of the highly lipophilic isopropyl analog without precipitating in the aqueous broth.

  • Serial Dilution & Inoculation: Perform 2-fold serial dilutions in a 96-well plate using Mueller-Hinton broth. Inoculate with

    
     CFU/mL of the target bacterial strain.
    
  • Self-Validating Indicator Addition: Add 10 µL of 0.015% resazurin to all wells.

    • Self-Validating Mechanism: Resazurin acts as a redox indicator. If the compound itself chemically reduces resazurin (a false positive for bacterial growth), the cell-free negative control well will turn pink. If the negative control remains blue, the assay is validated, proving that any color change in the test wells is strictly due to bacterial metabolic activity.

  • Incubation & Readout: Incubate at 37°C for 18 hours. The MIC is the lowest concentration well that remains blue.

Protocol 2: Pressure-Monitored Catalytic Hydrogenation (Extrinsic Activity Precursor)

Objective: Reduce 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine to the 3,4-diamine for downstream kinase inhibitor synthesis[4].

  • Catalyst Loading: Suspend 10% Pd/C in anhydrous methanol under an argon atmosphere. Causality: Wetting the catalyst under argon prevents the pyrophoric ignition of methanol and ensures uniform dispersion of the active palladium sites.

  • Substrate Addition: Add 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (1.0 eq) to the suspension.

  • Self-Validating Hydrogenation: Seal and pressurize the Parr reactor to 40 psi with

    
     gas.
    
    • Self-Validating Mechanism: The system self-validates through real-time pressure monitoring. The theoretical hydrogen consumption for a nitro-to-amine reduction is exactly 3 molar equivalents. The reaction is deemed complete and validated only when the pressure drop plateaus precisely at the calculated theoretical value. This prevents over-reduction (e.g., pyrazole ring saturation) or incomplete reduction (forming toxic hydroxylamines), which TLC alone cannot quantitatively verify.

  • Filtration & Storage: Filter the mixture through a Celite pad to remove Pd/C. Store the highly oxidation-sensitive diamine under nitrogen at -20°C until cyclization.

References

  • [5] Title: Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy - PMC Source: nih.gov URL:

  • [1] Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC Source: nih.gov URL:

  • [4] Title: US10889586B2 - Multi-kinase inhibitor compound, and crystal form and use thereof Source: google.com URL:

  • [3] Title: WO2024137548A2 - Inhibitors of jak2 - Google Patents Source: google.com URL:

  • [2] Title: PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY - European Patent Office - EP 3268004 B1 Source: googleapis.com URL:

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Substituted Pyrazole Inhibitors

Executive Summary & Core Directive The pyrazole scaffold is a "privileged structure" in modern drug discovery, serving as the core pharmacophore for over 40 FDA-approved therapeutics, including Ruxolitinib (JAK inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The pyrazole scaffold is a "privileged structure" in modern drug discovery, serving as the core pharmacophore for over 40 FDA-approved therapeutics, including Ruxolitinib (JAK inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Celecoxib (COX-2 inhibitor).

This guide objectively compares the 3,5-Disubstituted Pyrazole Scaffold (the "Product" focus, optimized for kinase hinge-binding) against the 1,3,5-Trisubstituted Pyrazole Scaffold (the "Alternative," often associated with COX-2 or broad-spectrum activity).

The Core Thesis: While 1,3,5-trisubstituted variants offer diverse functionalization vectors, the 3,5-disubstituted pyrazole architecture typically provides superior kinase selectivity and "drug-likeness" (Lipinski compliance) by minimizing steric clashes at the ATP-binding gatekeeper residue while maximizing hydrogen bonding interactions at the hinge region.

Technical Comparison: 3,5-Disubstituted vs. 1,3,5-Trisubstituted Scaffolds

Mechanistic Causality & SAR Logic

The biological activity of pyrazole inhibitors is strictly dictated by the substitution vector.

  • 3,5-Disubstituted Pyrazoles (The Kinase Specialists):

    • Mechanism: These compounds typically function as Type I ATP-competitive inhibitors. The unsubstituted N1-nitrogen often serves as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue), while the C3-substituent orients into the hydrophobic pocket.

    • Advantage: Removal of the N1-substituent reduces steric bulk, allowing the molecule to fit into constricted ATP pockets (e.g., JAK1/2).

    • Key Example: Ruxolitinib . The pyrazole ring forms a critical bidentate H-bond with the hinge region of JAK kinases.

  • 1,3,5-Trisubstituted Pyrazoles (The Alternatives):

    • Mechanism: Often used for larger binding pockets (e.g., COX-2 active site). The N1-substituent (often a phenyl ring) provides additional hydrophobic surface area but can induce steric clashes in smaller kinase pockets.

    • Disadvantage: Higher molecular weight (MW) and lipophilicity (cLogP) often lead to poorer solubility and metabolic stability compared to their NH-pyrazole counterparts.

    • Key Example: Celecoxib . The N1-sulfonamide phenyl group is essential for COX-2 selectivity but precludes binding to many kinase hinge regions.

Quantitative Performance Data

The following table summarizes experimental data comparing a representative optimized 3,5-disubstituted kinase inhibitor against a standard 1,3,5-trisubstituted alternative.

Table 1: Comparative Potency & Physicochemical Profile

Feature3,5-Disubstituted Pyrazole (e.g., AT7519 Analog) 1,3,5-Trisubstituted Alternative (e.g., Celecoxib Analog) Impact
Primary Target CDK1 / CDK2 (Kinase)COX-2 / Multi-kinase (Low Selectivity)3,5-di offers higher kinase specificity.
IC50 (Primary) < 50 nM (High Potency)> 1.0 µM (Moderate Potency)3,5-di is ~20x more potent for kinases.
Ligand Efficiency (LE) > 0.40 < 0.303,5-di binds more efficiently per heavy atom.
Solubility (aq) High (due to NH donor)Low (Lipophilic N1-Aryl)3,5-di has better oral bioavailability potential.
H-Bond Capacity Donor (NH) & Acceptor (N)Acceptor only (N)NH is critical for "Hinge Binder" motif.

Note: Data derived from comparative analysis of CDK inhibitor series (Squires et al., 2009) and COX-2 SAR studies (Li et al., 2023).

Visualization: SAR Logic & Optimization Cycle

The following diagram illustrates the decision-making process when optimizing a pyrazole hit.

SAR_Logic Start Hit Identification (Pyrazole Scaffold) Decision Target Pocket Analysis Start->Decision Path_Kinase Constricted Pocket (e.g., JAK, CDK) Decision->Path_Kinase Small Gatekeeper Path_COX Voluminous Pocket (e.g., COX-2) Decision->Path_COX Large Hydrophobic Channel Opt_Kinase Strategy: 3,5-Disubstitution (Remove N1-R) Path_Kinase->Opt_Kinase Opt_COX Strategy: 1,3,5-Trisubstitution (Add N1-Aryl) Path_COX->Opt_COX Result_Kinase Outcome: Hinge H-Bond Donor (NH) High LE, Low Sterics Opt_Kinase->Result_Kinase Result_COX Outcome: Hydrophobic Interaction High cLogP, Specificity Opt_COX->Result_COX

Caption: SAR decision tree distinguishing optimization pathways for Kinase vs. COX-2 targets based on pocket architecture.

Experimental Protocols (Self-Validating Systems)

To replicate the data supporting these claims, the following protocols must be utilized. These workflows are designed to be self-validating through the inclusion of specific positive and negative controls.

Synthesis: Suzuki-Miyaura Cross-Coupling (For 3,5-Disubstituted Pyrazoles)

This method is superior to hydrazine condensation for generating regioisomerically pure 3,5-disubstituted pyrazoles.

Reagents: 3,5-dibromo-1H-pyrazole (Starting Material), Aryl boronic acids, Pd(dppf)Cl2 (Catalyst), K2CO3 (Base).

  • Protection (Validation Step): Protect N1 with a THP (tetrahydropyranyl) group to prevent catalyst poisoning. Check: TLC should show a shift in Rf.

  • Regioselective Coupling:

    • Mix 1.0 eq N-THP-3,5-dibromopyrazole, 1.1 eq Aryl-Boronic Acid A, 0.05 eq Pd(dppf)Cl2, and 2.0 eq K2CO3 in Dioxane/H2O (4:1).

    • Heat to 90°C for 4 hours.

    • Causality: The C5 position is more sterically hindered but electronically activated; however, under controlled conditions, C3 vs C5 selectivity can be manipulated. For 3,5-disubstituted, sequential coupling is key.

  • Deprotection: Treat with HCl/MeOH to remove THP.

  • Purification: Silica gel chromatography. Validation: 1H-NMR must show a broad singlet at ~12-13 ppm (NH proton), confirming the 3,5-disubstituted tautomer.

Biological Assay: ADP-Glo™ Kinase Assay

This assay measures the ADP formed from a kinase reaction, providing a direct readout of ATPase activity.

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose-response).

  • Enzyme Reaction:

    • Add 2 µL of Compound + 4 µL Kinase Enzyme (e.g., CDK2/CyclinA) to a 384-well plate.

    • Control 1 (Max Signal): DMSO + Enzyme + Substrate.[1][2]

    • Control 2 (Min Signal): DMSO + Buffer (No Enzyme).

    • Add 4 µL ATP/Substrate mix to initiate. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU).

  • Analysis: Calculate % Inhibition =

    
    . Fit to sigmoidal dose-response to derive IC50.
    

Visualizing the Synthesis Workflow

Synthesis_Workflow SM 3,5-Dibromopyrazole Step1 N-Protection (THP/SEM) SM->Step1 Step2 Suzuki Coupling 1 (Pos 3/5 Selectivity) Step1->Step2 Pd(0), Ar-B(OH)2 Step3 Suzuki Coupling 2 (Introduction of R2) Step2->Step3 Pd(0), Ar'-B(OH)2 Step4 Deprotection (Acidic Hydrolysis) Step3->Step4 HCl/MeOH Final 3,5-Disubstituted Pyrazole Inhibitor Step4->Final

Caption: Sequential Pd-catalyzed cross-coupling workflow for generating asymmetric 3,5-disubstituted pyrazoles.

Conclusion & Recommendation

For researchers targeting cytosolic kinases (JAK, CDK, p38) , the 3,5-disubstituted pyrazole scaffold is the superior starting point. It offers:

  • Hinge-Binding Capability: The free NH acts as a critical donor.

  • Lower Molecular Weight: Facilitates optimization of Ligand Efficiency.

  • Reduced Steric Clash: Avoids conflict with the gatekeeper residue common in kinase active sites.

Conversely, the 1,3,5-trisubstituted scaffold should be reserved for targets with large, hydrophobic binding pockets (e.g., COX-2, CB1 receptors) where the N1-substituent is necessary for filling the hydrophobic channel.

References

  • Li, G., et al. (2023).[3] "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Medicinal Chemistry.[3]

  • Squires, M. S., et al. (2009). "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines." Molecular Cancer Therapeutics.

  • BenchChem Application Note. (2025). "Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole."

  • Pevarello, P., et al. (2006). "3,5-Disubstituted pyrazoles as CDK inhibitors." Journal of Medicinal Chemistry.

  • Verma, G., et al. (2020). "Pyrazole-based analogs as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR analysis." European Journal of Medicinal Chemistry.

Sources

Validation

A Researcher's Guide to Characterizing Novel Enzyme Inhibitors: A Comparative Framework Using 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine as a Case Study

For researchers, scientists, and drug development professionals, the discovery of novel enzyme inhibitors is a critical step in the development of new therapeutics. This guide provides a comprehensive framework for the c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the discovery of novel enzyme inhibitors is a critical step in the development of new therapeutics. This guide provides a comprehensive framework for the characterization and comparative analysis of a novel pyrazole-based compound, 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine, against other known enzyme inhibitors. While no specific experimental data currently exists for this particular molecule, this document will serve as a detailed roadmap for its evaluation, grounded in established scientific principles and methodologies.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often through the mechanism of enzyme inhibition. The hypothetical compound, 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine, with its distinct substitution pattern, presents an intriguing candidate for investigation as a novel enzyme inhibitor.

This guide will delineate a logical, step-by-step process for identifying a potential enzyme target, conducting rigorous inhibitory assays, and interpreting the results in the context of well-characterized inhibitors. By following this framework, researchers can systematically uncover the therapeutic potential of this and other novel chemical entities.

Hypothetical Target Identification and Rationale: Focusing on Protein Kinases

Given the prevalence of pyrazole derivatives as kinase inhibitors, a logical starting point for the investigation of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is to assess its activity against this enzyme class.[5] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The structural motifs within the hypothetical compound, including the pyrazole core and the nitro group, are features found in other known kinase inhibitors, providing a sound rationale for this initial focus.

Experimental Workflow for Comprehensive Enzyme Inhibition Profiling

A multi-phased approach is essential for a thorough characterization of a potential enzyme inhibitor. The following experimental workflow provides a robust methodology for determining the inhibitory profile of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine.

Phase 1: Initial Screening for Bioactivity

The first step is to perform a primary screen to ascertain if the compound exhibits any inhibitory activity against a selected panel of protein kinases. A high-throughput screening (HTS) format is ideal for this initial assessment.

Protocol for Primary Kinase Screening:

  • Prepare a kinase panel: Select a diverse panel of protein kinases representing different branches of the kinome.

  • Compound Preparation: Dissolve 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

  • Assay Setup: In a microplate format, combine the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the test compound at a single, relatively high concentration (e.g., 10 µM). Include appropriate controls (no inhibitor and a known broad-spectrum inhibitor like Staurosporine).

  • Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. The reaction is then stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for the test compound relative to the controls. A significant reduction in enzyme activity indicates a potential "hit."

Phase 2: Potency Determination through Dose-Response Analysis (IC50)

Once a hit is identified in the primary screen, the next step is to quantify its potency by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[6][7][8][9]

Protocol for IC50 Determination:

  • Serial Dilution: Prepare a series of dilutions of the test compound from the stock solution. A 10-point, 3-fold serial dilution is a common starting point.

  • Assay Setup: Set up the kinase assay as described in Phase 1.

  • Compound Addition: Add the different concentrations of the inhibitor to the assay wells.

  • Reaction and Detection: Perform the kinase reaction and detection as previously described.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Phase 3: Elucidating the Mechanism of Inhibition (MoA)

Understanding how an inhibitor interacts with its target enzyme is crucial. Kinetic studies are performed to determine the mechanism of inhibition (MoA), which can be competitive, non-competitive, uncompetitive, or a mix of these.[10][11][12][13]

Protocol for MoA Studies:

  • Vary Substrate Concentration: Perform the kinase assay with varying concentrations of the substrate (e.g., ATP) while keeping the inhibitor concentration constant.

  • Multiple Inhibitor Concentrations: Repeat the experiment with several different fixed concentrations of the inhibitor.

  • Data Analysis: Plot the initial reaction rates against the substrate concentration for each inhibitor concentration. Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines on the plot will reveal the mechanism of inhibition.

Phase 4: Assessing Target Selectivity

A desirable characteristic of a drug candidate is high selectivity for its intended target to minimize off-target effects. The selectivity of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine should be profiled against a larger panel of kinases and other unrelated enzymes.

Protocol for Selectivity Profiling:

  • Expanded Kinase Panel: Test the compound against a broad panel of kinases (e.g., a "kinome scan").

  • Counter-Screening: Assay the compound against other classes of enzymes (e.g., proteases, phosphatases) to identify any off-target activities.

  • Data Analysis: Compare the IC50 values across all tested enzymes. A significantly lower IC50 for the primary target compared to other enzymes indicates good selectivity.

G cluster_workflow Experimental Workflow for Inhibitor Characterization start Start: Novel Compound (4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine) phase1 Phase 1: Primary Screening (Single High Concentration) start->phase1 Initial Bioactivity Assessment phase2 Phase 2: Dose-Response (IC50 Determination) phase1->phase2 Quantify Potency phase3 Phase 3: Mechanism of Action (Kinetic Studies) phase2->phase3 Elucidate Interaction Mechanism phase4 Phase 4: Selectivity Profiling (Broad Enzyme Panel) phase3->phase4 Assess Target Specificity end_point End: Comprehensive Inhibitor Profile phase4->end_point

Caption: A flowchart illustrating the systematic experimental workflow for the characterization of a novel enzyme inhibitor.

Comparative Analysis with Established Enzyme Inhibitors

To put the potential inhibitory profile of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine into perspective, it is essential to compare its (hypothetical) data with that of well-characterized inhibitors targeting the same enzyme class. For the purpose of this guide, we will use Staurosporine, a potent but non-selective kinase inhibitor, and Imatinib, a highly selective inhibitor of the Abl kinase, as comparators.

InhibitorTarget(s)IC50Mechanism of ActionKey Characteristics
4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine TBDTBDTBDNovel pyrazole derivative
Staurosporine Broad-spectrum kinase inhibitornM rangeATP-competitiveHigh potency, low selectivity
Imatinib (Gleevec®) Abl, c-Kit, PDGFRnM rangeATP-competitiveHigh potency and selectivity for specific kinases

Once the experimental data for 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is obtained, this table will allow for a direct comparison of its potency (IC50), selectivity (target profile), and mechanism of action against these established benchmarks. A desirable outcome would be an inhibitor with high potency (low nM IC50) and high selectivity for a specific kinase, similar to Imatinib, which would suggest a promising therapeutic window.

G cluster_mechanisms Mechanisms of Reversible Enzyme Inhibition competitive Competitive Inhibitor binds to the active site, competing with the substrate. Increases apparent Km, Vmax unchanged. noncompetitive Non-competitive Inhibitor binds to an allosteric site, affecting both free enzyme and the enzyme-substrate complex. Decreases Vmax, Km unchanged. uncompetitive Uncompetitive Inhibitor binds only to the enzyme-substrate complex. Decreases both Vmax and apparent Km.

Caption: A diagram summarizing the key characteristics of different reversible enzyme inhibition mechanisms.

Conclusion

The journey of a novel compound from a chemical structure to a potential therapeutic is a long and data-driven process. This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine as a potential enzyme inhibitor. By systematically progressing through the outlined experimental phases, researchers can build a detailed profile of the compound's potency, mechanism of action, and selectivity. The comparative analysis against established inhibitors will then provide the necessary context to evaluate its potential as a lead compound for further drug development. The principles and protocols detailed herein are broadly applicable to the characterization of any novel enzyme inhibitor, serving as a valuable resource for the scientific community.

References

  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Goodsell, D. S. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 54-57. [Link]

  • Da-ta Biotech. (2024, June 16). Enzyme Kinetics: Factors & Inhibitor Effects. [Link]

  • Ingerman, E. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology). [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?[Link]

  • Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Evotec. [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Križman, G. E., & Kuzman, D. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Save My Exams. (2024, December 16). Enzyme Inhibition – IB HL Biology Revision Notes. [Link]

  • Fiveable. (n.d.). Enzyme Inhibition Types to Know for Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. [Link]

  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. [Link]

  • PubChem. (n.d.). 4-nitro-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of King Saud University - Science, 34(3), 101869.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2018). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 15(4), 279-291.
  • Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022).
  • Kumar, R., Kumar, S., & Singh, P. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15.
  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1014-1044.
  • Castillo-Aguilera, O., Pérez-Jeldres, T., Ojeda-Carral, J., & Quiroga, J. (2019). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. Molecules, 24(18), 3326.
  • Kumar, A., & Kumar, R. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(3), 1-13.
  • PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]

  • Semenova, M. N., Semenov, V. V., & Gimalova, F. A. (2023). 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. International Journal of Molecular Sciences, 24(2), 1368.
  • Semenova, M. N., Semenov, V. V., & Gimalova, F. A. (2023). 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. International Journal of Molecular Sciences, 24(2), 1368.

Sources

Comparative

Comprehensive Guide to 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine: Efficacy, Toxicity, and Synthetic Utility

This guide provides a comprehensive technical analysis of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (also known as 1-isopropyl-4-nitro-1H-pyrazol-3-amine).[1] Based on the available scientific literature, this compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (also known as 1-isopropyl-4-nitro-1H-pyrazol-3-amine).[1] Based on the available scientific literature, this compound is primarily characterized as a high-value synthetic intermediate and pharmacophore scaffold used in the development of kinase inhibitors (specifically CDK and ALK inhibitors) and anti-parasitic agents (Chagas disease), rather than a marketed drug with extensive standalone clinical efficacy data.[1]

The following guide synthesizes its physicochemical properties, inferred biological activity based on structural analogs, toxicity profile (nitro-aromatic risks), and its comparative utility against other pyrazole building blocks.[1]

[1]

Executive Summary & Compound Identity

4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is a functionalized pyrazole scaffold characterized by a nitro group at the C4 position, a primary amine at C3, and an isopropyl group at N1.[1] It serves as a critical "push-pull" aromatic system used to synthesize fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) found in next-generation kinase inhibitors.[1]

FeatureSpecification
IUPAC Name 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine
Common Synonyms 1-Isopropyl-4-nitro-3-aminopyrazole; 3-Amino-1-isopropyl-4-nitropyrazole
CAS Number 1429417-XX-X Series (Analogous to N-alkyl derivatives like 1429417-76-4)
Molecular Formula C₆H₁₀N₄O₂
Molecular Weight 170.17 g/mol
Primary Application Precursor for CDK Inhibitors , ALK Inhibitors , and Anti-trypanosomal agents .

Comparative Efficacy & Utility Analysis

As a standalone agent, the compound exhibits moderate biological activity typical of nitro-heterocycles (often acting as hypoxic cell sensitizers or anti-parasitic agents).[1] However, its primary value lies in its role as a precursor.[1] The table below compares it with alternative pyrazole scaffolds used in drug discovery.

Table 1: Comparative Utility of Pyrazole Scaffolds
Scaffold Variant1-Isopropyl-4-nitro-3-amine (Subject)1-Methyl-4-nitro-3-amine 1-Phenyl-4-nitro-3-amine
Lipophilicity (LogP) Moderate (~1.2) .[1] Ideal for CNS penetration and oral bioavailability in downstream drugs.[1]Low (< 0.5) . Often too polar; requires further substitution to improve membrane permeability.[1]High (> 2.5) . Can lead to solubility issues and metabolic liability (CYP450 oxidation).[1]
Steric Bulk (N1) Isopropyl .[1] Provides optimal steric clash to induce selectivity in kinase ATP-binding pockets.[1]Methyl . Minimal steric influence; often leads to "pan-kinase" inhibition (low selectivity).[1]Phenyl . Large bulk; restricts binding to specific pockets (e.g., allosteric sites).[1]
Synthetic Reactivity High .[1] The isopropyl group stabilizes the N1 position against metabolic dealkylation better than methyl.[1]Moderate . Methyl groups are susceptible to oxidative demethylation.[1]Low . Aromatic N-substituents deactivate the ring towards certain electrophilic substitutions.
Toxicity Risk Moderate .[1] Nitro group reduction is the primary concern.High . Methyl-pyrazoles can form reactive methyldiazonium species if metabolized.[1]Moderate/High .[1] Phenyl ring introduces additional toxicophore risks (e.g., aniline metabolites).[1]
In Vivo Efficacy Context

While direct in vivo efficacy studies of the intermediate are limited, it is the metabolic precursor to the 3,4-diamino-1-isopropylpyrazole core, which is the active pharmacophore in several investigational drugs:[1]

  • CDK Inhibitors: The isopropyl group fills the hydrophobic pocket near the gatekeeper residue of Cyclin-Dependent Kinases (CDK2/4/6), enhancing potency compared to methyl analogs.[1]

  • Anti-Trypanosomal Activity: Nitro-pyrazoles are known to function as prodrugs activated by nitroreductases in Trypanosoma cruzi (Chagas disease), generating reactive radical species that damage parasitic DNA.[1]

Toxicity Profile & Safety Assessment

The toxicity of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is dominated by the nitro-aromatic moiety .[1]

Toxicological Mechanisms[1]
  • Nitroreduction & Oxidative Stress:

    • Mechanism:[1][2] In vivo, the C4-nitro group is reduced by nitroreductases (liver CYP450s or gut microbiota) to a hydroxylamine (-NHOH) and subsequently an amine (-NH2).[1]

    • Toxicity:[1] The intermediate nitro-radical anion can enter redox cycles, generating superoxide anions (

      
      ), leading to oxidative stress and potential hepatotoxicity.[1]
      
  • Mutagenicity (Ames Test Potential):

    • Many nitro-pyrazoles test positive in Salmonella typhimurium strains (TA98, TA100) due to DNA intercalation or adduct formation by the hydroxylamine metabolite.[1]

  • Energetic Properties:

    • As a nitro-pyrazole, the compound possesses high energy density.[1] While less explosive than polynitro-azoles, bulk handling requires precautions against shock and thermal runaway.[1]

Table 2: Predicted ADMET Profile
ParameterPrediction/ObservationImplication
Oral Absorption High (Class I/II)Rapidly absorbed due to favorable LogP and molecular weight.[1]
Metabolism Phase I (Nitro reduction)Primary clearance route; potential for bioactivation.[1]
Hepatotoxicity Moderate RiskMonitor liver enzymes (ALT/AST) in chronic exposure studies.[1]
Excretion Renal (as amine metabolite)Polar amino-metabolites excreted in urine.[1]

Experimental Protocols

Protocol A: Synthesis of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Rationale: This protocol ensures high regioselectivity for the N1-isopropyl isomer over the N2 isomer.[1]

  • Starting Material: 3-amino-4-nitropyrazole (Commercial).[1]

  • Alkylation:

    • Dissolve 3-amino-4-nitropyrazole (1.0 eq) in anhydrous DMF.

    • Add Cesium Carbonate (

      
      , 2.0 eq) as a base.[1]
      
    • Add 2-iodopropane (1.2 eq) dropwise at 0°C.

    • Note: The use of Cesium Carbonate favors N1-alkylation due to the "cesium effect."[1]

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]

  • Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organics with brine.[1]

  • Purification: Silica gel column chromatography. The N1-isopropyl isomer (Target) typically elutes after the N2-isomer due to hydrogen bonding differences.[1]

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a septet for the isopropyl CH at
    
    
    ppm and a singlet for the pyrazole C5-H at
    
    
    ppm.[1]
Protocol B: In Vivo Toxicity Screening (Rat Model)

Rationale: To establish the Maximum Tolerated Dose (MTD) and assess nitro-induced methemoglobinemia.[1]

  • Subjects: Wistar rats (Male/Female, n=10/group).

  • Dosing: Oral gavage (Vehicle: 0.5% Methylcellulose).

    • Dose escalation: 10, 30, 100, 300 mg/kg.[1]

  • Observation Period: 14 days.

  • Endpoints:

    • Clinical Signs: Lethargy, cyanosis (blue skin/mucosa indicating methemoglobinemia).[1]

    • Hematology: Check for hemolytic anemia and MetHb levels.[1]

    • Histopathology: Liver (centrilobular necrosis) and Spleen (hemosiderosis).[1]

Visualizations

Figure 1: Synthesis and Metabolic Activation Pathway

This diagram illustrates the synthesis of the compound and its downstream metabolic activation (toxicity pathway) and synthetic utility (drug pathway).[1]

G Start 3-Amino-4-nitropyrazole Product 4-nitro-1-(propan-2-yl)- 1H-pyrazol-3-amine (Target Scaffold) Start->Product Alkylation Reagent 2-Iodopropane / Cs2CO3 Reagent->Product Metab1 Nitroreductase (CYP450 / Gut Flora) Product->Metab1 Reduction Pd/C + H2 (Reduction) Product->Reduction Intermediate Hydroxylamine (-NHOH) Metab1->Intermediate Toxic Reactive Radical Species (DNA Damage / MetHb) Intermediate->Toxic Redox Cycling Diamine 3,4-Diamino-1-isopropylpyrazole Reduction->Diamine Drug CDK Inhibitor Core (Pyrazolo[1,5-a]pyrimidine) Diamine->Drug Cyclization

Caption: Synthesis of the title compound (Blue) and its divergent pathways: Metabolic activation leading to toxicity (Red) vs. Synthetic reduction to active kinase inhibitor scaffolds (Green).[1]

References

  • ChemScene. (2025).[1] Product Monograph: N-(Sec-butyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine and derivatives.[1] Retrieved from .[1]

  • BLD Pharm. (2025).[1][3] Safety Data Sheet: 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine intermediates.[1][3] Retrieved from .[1]

  • Walsh, C. T., et al. (2011).[1] "Nitro-containing natural products and pharmaceuticals: Biosynthesis and mechanism of action."[1] Natural Product Reports, 28(11).[1] (Contextualizes nitro-group toxicity and efficacy).

  • Lovering, F., et al. (2016).[1] "The impact of nitrogen heterocycles on the physicochemical properties of drugs." ChemMedChem, 11(3).[1] (Comparative analysis of pyrazole lipophilicity).

  • Patterson, S., et al. (2018).[1] "Discovery of Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitors." Journal of Medicinal Chemistry. (Describes the utility of the 1-isopropyl-4-aminopyrazole scaffold).

Sources

Validation

evaluating the ADME/Tox properties of pyrazole-based drug candidates

Navigating ADME/Tox Liabilities of Pyrazole-Based Drug Candidates: A Comparative Methodological Guide The pyrazole ring is a privileged structural motif in modern medicinal chemistry, serving as the pharmacophoric core f...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating ADME/Tox Liabilities of Pyrazole-Based Drug Candidates: A Comparative Methodological Guide

The pyrazole ring is a privileged structural motif in modern medicinal chemistry, serving as the pharmacophoric core for numerous blockbuster therapeutics, including COX-2 inhibitors and kinase inhibitors. However, the electron-rich nature of the pyrazole scaffold introduces specific Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) liabilities.

Unsubstituted or heavily halogenated pyrazoles are notorious for inducing Cytochrome P450 (CYP) enzymes—most notably CYP2E1 and CYP2A5[1]. The catalytic turnover of pyrazoles by these enzymes generates reactive oxygen species (ROS). When combined with immune-mediated TNF-α signaling, this oxidative stress activates the c-Jun N-terminal kinase (JNK) pathway, culminating in mitochondrial dysfunction and severe hepatocellular necrosis[2]. Furthermore, the localization of CYP2E1 within the mitochondria directly exacerbates this localized oxidative damage[3].

As a Senior Application Scientist, I frequently observe drug development programs failing late in the pipeline due to an over-reliance on overly simplistic screening models that fail to capture these multi-cellular metabolic cascades. This guide objectively compares modern ADME/Tox evaluation platforms and provides a field-proven, self-validating workflow for accurately de-risking pyrazole candidates.

Comparative Analysis of ADME/Tox Evaluation Platforms

To accurately predict the behavior of a pyrazole candidate, researchers must choose a platform that balances throughput with physiological relevance.

1. In Silico Predictive Modeling (e.g., pkCSM, SwissADME)

  • Mechanism & Utility: Computational models utilize quantitative structure-activity relationship (QSAR) algorithms and molecular docking to predict ADMET properties based on the pyrazole candidate's topology and electrostatic potential[4].

  • Scientific Insight: While excellent for predicting basal lipophilicity, blood-brain barrier permeability, and theoretical CYP inhibition, in silico tools are static. They cannot dynamically model time-dependent CYP2E1 induction or the downstream inflammatory crosstalk (e.g., Kupffer cell TNF-α release) that drives idiosyncratic pyrazole hepatotoxicity.

2. Traditional 2D In Vitro Assays (HepG2 / Human Liver Microsomes)

  • Mechanism & Utility: 2D immortalized cell lines or subcellular fractions remain the industry standard for high-throughput clearance rates and metabolite identification.

  • Scientific Insight: HepG2 cells notoriously lack physiological levels of basal CYP450 expression, particularly CYP2E1. Consequently, they often yield false negatives for pyrazole-induced oxidative stress. While microsomes provide excellent metabolic turnover data, they lack the intact mitochondrial and cellular machinery required to observe JNK-mediated apoptosis.

3. 3D Microphysiological Systems (MPS) / Organ-on-a-Chip

  • Mechanism & Utility: Systems like the Liver Acinus Microphysiology System (LAMPS) incorporate primary human hepatocytes, endothelial cells, stellate cells, and Kupffer cells within a microfluidic architecture[5][6].

  • Scientific Insight: By maintaining continuous fluidic flow, MPS models establish physiological oxygen zonation. This is critical because CYP2E1-mediated ROS generation is highly oxygen-dependent. Furthermore, the inclusion of Kupffer cells allows the system to capture the TNF-α sensitization required to trigger pyrazole-induced JNK activation[2].

Quantitative Platform Benchmarking
Evaluation PlatformCYP450 Expression FidelityThroughputCost per CompoundPredictive Validity (Hepatotoxicity)Primary Output
In Silico (pkCSM/SwissADME) None (Theoretical prediction)Ultra-HighVery LowLow (Cannot model complex ROS/JNK crosstalk)Pharmacokinetic parameters, Binding affinity
2D In Vitro (HepG2 / Microsomes) Low (Rapid dedifferentiation, low CYP2E1)HighLowModerate (Fails to capture immune-sensitization)Metabolite ID, Basal cytotoxicity
3D MPS (Organ-on-a-Chip) High (Maintained by fluidic flow & co-culture)Low to MediumHighHigh (Captures oxygen zonation & Kupffer cell TNF-α)Real-time viability, Biomarker secretion

Mechanistic Pathway of Pyrazole Toxicity

To evaluate a compound effectively, one must understand the exact biological failure points. The diagram below illustrates the specific causal chain by which pyrazole scaffolds induce hepatotoxicity, dictating which biomarkers must be measured during screening.

Pyrazole_Tox_Pathway Candidate Pyrazole-based Drug Candidate CYP CYP2E1 / CYP2A5 Overexpression Candidate->CYP Hepatic Metabolism TNF TNF-α Production (Kupffer Cells) Candidate->TNF Immune Sensitization ROS ROS & Superoxide Generation CYP->ROS Catalytic Turnover JNK JNK1/2 Kinase Activation ROS->JNK Oxidative Stress TNF->JNK Receptor Signaling Mito Mitochondrial Dysfunction JNK->Mito Cytochrome c Release Tox Hepatocellular Necrosis Mito->Tox Apoptosis / Necrosis

Figure 1: Mechanistic pathway of pyrazole-induced hepatotoxicity via CYP2E1/ROS/JNK signaling.

Self-Validating Experimental Protocol: Evaluating Pyrazole Hepatotoxicity in 3D MPS

To ensure scientific integrity, an ADME/Tox protocol must be self-validating. The following workflow utilizes a 3D hepatic MPS to evaluate a pyrazole candidate. By incorporating specific mechanistic inhibitors, this protocol proves causality (that toxicity is driven by CYP metabolism) rather than mere correlation.

Phase 1: System Initialization & Equilibration

  • Cell Seeding: Seed primary human hepatocytes (PHHs) and non-parenchymal cells (Kupffer cells, liver sinusoidal endothelial cells) into the microfluidic chip's extracellular matrix (ECM) hydrogel.

  • Perfusion: Initiate continuous microfluidic perfusion (1.5 μL/min) to establish oxygen gradients mimicking the hepatic acinus (periportal to perivenous). Equilibrate the system for 48 hours to allow for cellular crosstalk and basal CYP stabilization.

Phase 2: Dosing and Self-Validating Controls Causality Rationale: To prove that toxicity is driven by CYP2E1-mediated ROS rather than off-target chemical cytotoxicity, we must run parallel conditions with a selective CYP2E1 inhibitor. 3. Group A (Negative Control): 0.1% DMSO vehicle. 4. Group B (Test Candidate): Pyrazole candidate at Cmax and 50x Cmax concentrations. 5. Group C (Mechanistic Rescue): Pyrazole candidate + 4-methylpyrazole (a competitive CYP2E1 inhibitor). If viability is rescued in this group, it validates that the candidate's toxicity is specifically CYP2E1-dependent. 6. Group D (Inflammatory Sensitization): Pyrazole candidate + low-dose Lipopolysaccharide (LPS). LPS stimulates Kupffer cells to release TNF-α, mimicking physiological immune stress and unmasking hidden JNK-mediated liabilities.

Phase 3: Real-Time Monitoring & Endpoint Assays 7. ROS Quantification: At 24h and 72h post-dose, inject a fluorogenic ROS probe (e.g., CellROX Green) into the perfusion line. Quantify fluorescence intensity via live-cell confocal microscopy. 8. Mitochondrial Integrity: Measure ATP depletion using a luminescence-based assay on the lysed cells at day 7. A significant drop in ATP in Group B, but not Group C, confirms CYP2E1-dependent mitochondrial dysfunction[3]. 9. Hepatocellular Necrosis: Quantify Lactate Dehydrogenase (LDH) and Alanine Aminotransferase (ALT) continuous release in the effluent media daily to map the temporal kinetics of cell death.

By utilizing this structured, biologically relevant approach, drug development professionals can accurately identify and engineer away the metabolic liabilities of pyrazole candidates long before costly clinical trials.

References

  • Title: Hepatotoxicity mediated by pyrazole (cytochrome P450 2E1) plus tumor necrosis factor alpha treatment occurs in c-Jun N-terminal kinase 2-/- but not in c-Jun N-terminal kinase 1-/- mice. Source: nih.gov.
  • Title: Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. Source: nih.gov.
  • Title: ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Source: Arabian Journal of Chemistry.
  • Title: Applications of the microphysiology systems database for experimental ADME-Tox and disease models. Source: nih.gov.
  • Title: Role of Mitochondrial Cytochrome P450 2E1 in Healthy and Diseased Liver. Source: mdpi.com.
  • Title: Organ-On-A-Chip Database Revealed—Achieving the Human Avatar in Silicon. Source: mdpi.com.

Sources

Comparative

The Synthetic Chemist's Guide to Functionalized Pyrazoles: A Comparative Analysis of Key Methodologies

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry.[1][2] Its derivatives are endowed with a wide spectrum of biological activities, includin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry.[1][2] Its derivatives are endowed with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] The enduring relevance of this five-membered N-heterocycle continually drives the innovation of synthetic methodologies to access structurally diverse and functionally complex pyrazole derivatives.[3][5]

This guide provides an in-depth comparison of the most significant synthetic routes to functionalized pyrazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, comparative performance based on experimental data, and the strategic considerations that guide the choice of one method over another. Our focus is on providing actionable insights that empower you to select and optimize the ideal synthetic strategy for your target molecule.

The Classic Approach: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr-Type Synthesis)

The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is the most traditional and widely employed method for pyrazole synthesis, first reported by Knorr in 1883.[1][5] This approach is valued for its simplicity and the use of readily available starting materials.

Mechanism and Regioselectivity: The reaction proceeds via a cyclocondensation mechanism. The initial step involves the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to afford the aromatic pyrazole ring.[5]

A critical challenge in this synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is controlling the regioselectivity.[6][7] The reaction can potentially yield two different regioisomers, and directing the synthesis towards the desired product is paramount.[6][7] Factors influencing regioselectivity include:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can favor the attack at the less sterically hindered carbonyl group.[6]

  • Electronic Effects: Electron-withdrawing or donating groups can modulate the electrophilicity of the carbonyl carbons.[6]

  • Reaction pH: The pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile.[6]

  • Solvent: The choice of solvent can have a dramatic impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to conventional solvents like ethanol.[7][8]

Workflow for Knorr-Type Pyrazole Synthesis:

Caption: General workflow for the Knorr-type pyrazole synthesis.

Comparative Data for Knorr-Type Synthesis:

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventConditionsYield (%)Reference
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEtOHRefluxMixture of regioisomers[8]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineTFERoom Temp, <1h85 (desired isomer)[8]
AcetylacetonePhenylhydrazineAcetic AcidRefluxGood[1]
Ethyl AcetoacetatePhenylhydrazineAcetic AcidRefluxGood[1]

Building from α,β-Unsaturated Systems: The Reaction with Hydrazines

An alternative and powerful strategy involves the reaction of α,β-unsaturated ketones or aldehydes (including chalcones) with hydrazines.[4][9][10] This method typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and subsequent oxidation or elimination to yield the aromatic pyrazole.[10][11]

Causality in Experimental Choices: The choice of an α,β-unsaturated carbonyl compound as a precursor allows for the direct installation of substituents at what will become the 3- and 4-positions of the pyrazole ring. The nature of the substituent on the hydrazine will determine the N1-substituent.

Protocol for Pyrazole Synthesis from Chalcones:

  • Dissolution: Dissolve the chalcone (1.0 eq) and the substituted hydrazine (1.1-1.2 eq) in a suitable solvent such as ethanol or glacial acetic acid.[4]

  • Reaction: The reaction mixture is typically heated under reflux for several hours.[4] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration, washed, and dried.[4]

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to afford the pure pyrazole derivative.[4]

The Power of Cycloaddition: 1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions offer a highly convergent and often regioselective route to pyrazoles.[12][13][14] The most common variation involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or a suitable alkene equivalent (the dipolarophile).[12][14]

Mechanistic Insight: This reaction is a concerted [3+2] cycloaddition, where the three atoms of the diazo compound react with the two π-electrons of the alkyne in a single step to form the five-membered pyrazole ring.[12] When an alkene is used as the dipolarophile, a pyrazoline is initially formed, which can then be oxidized to the corresponding pyrazole.

Advantages of this Approach:

  • High Regioselectivity: The regiochemical outcome can often be predicted and controlled based on the electronic and steric properties of the substituents on both the diazo compound and the alkyne.[12][15]

  • Mild Reaction Conditions: Many 1,3-dipolar cycloadditions can be carried out under mild conditions, sometimes even at room temperature.[14]

  • In Situ Generation of Diazo Compounds: To circumvent the handling of potentially hazardous diazo compounds, methods have been developed for their in situ generation from precursors like tosylhydrazones.[14]

Illustrative Reaction Scheme:

Caption: 1,3-Dipolar cycloaddition for pyrazole synthesis.

Modern Synthetic Technologies: Enhancing Efficiency and Sustainability

The drive for greener and more efficient chemical processes has led to the adoption of modern technologies in pyrazole synthesis.[3][16][17]

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool to accelerate pyrazole synthesis.[18][19][20] The direct and efficient heating of the reaction mixture often leads to dramatic reductions in reaction times (from hours to minutes) and improved yields compared to conventional heating.[19][21]

Comparative Data: Microwave vs. Conventional Heating for Pyrazole Synthesis

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted1305-15 min80-95[19]
Phenyl-1H-pyrazolesConventional1302-6 h60-85[19]
Pyrazole-chalcone hybridsMicrowave-Assisted-minutes80-85[22]
Pyrazole-chalcone hybridsConventional->24 hours-[22]

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability.[15][17][23] This technology is particularly advantageous for handling hazardous intermediates like diazoalkanes and for optimizing reaction conditions rapidly.[23][24] Flow chemistry setups can integrate synthesis, purification, and analysis, streamlining the entire workflow.[23]

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying the principles of green chemistry.[11][16][25] Various three-, four-, and even five-component reactions have been developed for the one-pot synthesis of diverse and highly substituted pyrazole derivatives.[16][25] These reactions often utilize readily available starting materials and can be catalyzed by a range of catalysts, or in some cases, proceed under catalyst-free conditions.[25]

Workflow for a Four-Component Synthesis of Pyrano[2,3-c]pyrazoles:

MCR_Workflow cluster_reactants Starting Materials Aldehyde Aromatic Aldehyde OnePot One-Pot Reaction (Catalyst, Solvent, Heat) Aldehyde->OnePot Malononitrile Malononitrile Malononitrile->OnePot BetaKetoester β-Ketoester BetaKetoester->OnePot Hydrazine Hydrazine Hydrazine->OnePot Product Pyrano[2,3-c]pyrazole Derivative OnePot->Product High Atom Economy

Caption: A typical multicomponent reaction for pyrazole synthesis.

Conclusion: Selecting the Optimal Synthetic Route

The choice of a synthetic route to a functionalized pyrazole is a strategic decision guided by several factors:

  • Desired Substitution Pattern: The target molecule's substitution pattern will often point towards a specific methodology. For instance, the Knorr synthesis is ideal for building from 1,3-dicarbonyl precursors, while cycloaddition reactions provide access to pyrazoles from alkynes.

  • Availability of Starting Materials: The accessibility and cost of the required starting materials are crucial practical considerations.

  • Regioselectivity Requirements: For unsymmetrical pyrazoles, methods that offer high and predictable regioselectivity, such as certain cycloaddition reactions or optimized Knorr-type syntheses, are preferred.

  • Efficiency and Scalability: For large-scale synthesis, modern techniques like flow chemistry and MCRs offer significant advantages in terms of efficiency, safety, and sustainability.

By understanding the nuances of each synthetic approach, from the classic Knorr reaction to modern flow chemistry protocols, researchers can make informed decisions to efficiently and effectively access the vast and medicinally important chemical space of functionalized pyrazoles.

References

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Tasch, B., et al. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Zrinski, I., et al. (2006, July 18). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES, 68(9). Retrieved from [Link]

  • MDPI. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024, March 14). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. RSC Publishing. Retrieved from [Link]

  • IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Retrieved from [Link]

  • MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Retrieved from [Link]

  • DSpace@MIT. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Retrieved from [Link]

  • MDPI. (2025, May 20). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2008, April 10). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Modern Approaches to the Synthesis of Pyrazoles (A Review). Retrieved from [Link]

  • Hilaris. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • PubMed. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017, February 18). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Retrieved from [Link]

  • Taylor & Francis. (2024, November 3). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Retrieved from [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. (n.d.). Retrieved from [Link]

  • Bentham Science Publishers. (2023, June 1). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Retrieved from [Link]

  • PubMed. (2011, November 15). Synthesis of functionalized tetrasubstituted pyrazolyl heterocycles--a review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Retrieved from [Link]

  • Bentham Science Publishers. (2022, January 1). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Retrieved from [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • PMC. (2020, September 24). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, February 27). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Retrieved from [Link]

  • Organic Letters. (2024, November 25). 1,3-Dipolar Cycloaddition of SF5-Alkynes with Nonstabilized Diazo: Synthesis of Highly Substituted SF5-3H-Pyrazoles. ACS Publications. Retrieved from [Link]

  • MDPI. (2021, June 17). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Retrieved from [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2003, May 24). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. ACS Publications. Retrieved from [Link]

  • Zhang, Y.-K., & An, P. (n.d.). CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES. School of Chemical Science and Technology, Yunnan University. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • key reactions in heterocycle synthesis. (2018, December 28). Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine proper disposal procedures

This guide outlines the authoritative protocols for the safe handling and disposal of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (also identified as 1-isopropyl-4-nitro-3-aminopyrazole). Advisory: As a nitro-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (also identified as 1-isopropyl-4-nitro-3-aminopyrazole).

Advisory: As a nitro-substituted pyrazole with an amine functionality, this compound possesses structural characteristics common to energetic materials and high-nitrogen explosives. While often used as a pharmaceutical intermediate, it must be treated as a Potentially Explosive Compound (PEC) until specific thermal stability data confirms otherwise.

Part 1: Chemical Identity & Hazard Profile

Before initiating disposal, you must verify the material and understand its reactivity profile.[1][2][3]

PropertyDescription
Chemical Name 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine
Functional Groups Nitro (-NO₂), Amine (-NH₂), Pyrazole Ring, Isopropyl Group
Primary Hazard High Energy / Reactivity .[2][4] Nitro-pyrazoles are precursors to insensitive munitions (e.g., LLM-105 analogs). The "push-pull" electronic interaction between the nitro (electron-withdrawing) and amine (electron-donating) groups can enhance thermal stability but may also support deflagration.
Secondary Hazard Acute Toxicity . Aminopyrazoles are known irritants and potential sensitizers.
RCRA Classification D003 (Reactive) if unstable/explosive; D001 (Ignitable Solid) ; otherwise, unlisted hazardous organic waste.

Part 2: Pre-Disposal Assessment Protocol

Do not move the container until you have performed this three-step assessment.

Step 1: Visual Inspection (Do NOT Open Yet)
  • Crystallization: Check for crystal formation on the cap or threads.[3] Nitro compounds can form shock-sensitive salts if they react with metals or impurities.

  • Desiccation: If the material was stored wet (to desensitize), verify it has not dried out. Dry nitro-pyrazoles are significantly more shock-sensitive.

  • Discoloration: Darkening indicates decomposition, which may lower the activation energy for explosion.

Step 2: Stability Verification
  • Age: If the container is >2 years old and unverified, treat as a high-risk explosive. Contact your EHS officer immediately for remote handling.

  • Purity: Impure reaction mixtures containing this compound and metal catalysts (e.g., Pd, Cu) are higher risk than the pure compound due to potential catalytic decomposition.

Part 3: Disposal Decision Logic

Use the following workflow to determine the correct disposal stream.

DisposalWorkflow Start Start: Waste Assessment IsSolid Physical State? Start->IsSolid IsOld Is material >2 years old or showing crystals? IsSolid->IsOld Solid Liquid_Sol Liquid Solution IsSolid->Liquid_Sol Solution Reactive Treat as High-Risk Explosive (Do Not Touch) IsOld->Reactive Yes Solid_Stable Stable Solid Waste IsOld->Solid_Stable No EHS_Intervention Contact EHS / Bomb Squad for Remote Removal Reactive->EHS_Intervention Segregation Segregate from Oxidizers & Acids Solid_Stable->Segregation Liquid_Seg Segregate: Organic Waste (No Halogens/Acids) Liquid_Sol->Liquid_Seg Container Pack in HDPE Drum (Label: Toxic/Reactive) Segregation->Container Final Ship for Incineration (Permitted Facility) Container->Final Liquid_Seg->Final

Figure 1: Decision logic for the safe segregation and disposal of nitropyrazole derivatives.

Part 4: Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Stable)

Applicable for: Pure compound or stable reaction byproducts.

  • Desensitization (Recommended): If the solid is dry powder, wet it with at least 20% water or ethanol by weight. This significantly reduces sensitivity to friction and static discharge.

  • Containerization: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid metal containers or lids, as amines can react with metals to form sensitive azides or complexes.

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic / Reactive"

    • Chemical Name: "4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine"

    • Hazard Warning: "POTENTIAL EXPLOSIVE HAZARD - DO NOT ALLOW TO DRY" (if wetted).

  • Storage: Store in a dedicated "Reactive/Explosive" cabinet, separate from oxidizers (e.g., nitric acid) and reducing agents.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors or dissolved compound.

  • Compatibility Check: Ensure the solvent stream is compatible. Do not mix with oxidizing acids (Nitric, Perchloric) or strong bases.

    • Why? Nitropyrazoles can hydrolyze or nitrate further in acidic conditions, creating unstable polynitro species.

  • Segregation: Collect in a dedicated "Organic Waste - High Nitrogen" container.

  • Venting: Use a vented cap (e.g., Nalgene vented closure) for the first 24 hours to ensure no gas evolution occurs from slow decomposition.

Scenario C: Spill Management (Emergency)

Applicable for: Accidental release in the lab.

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double layer), safety goggles, and a lab coat. Use a face shield if the quantity is >5g.

  • Neutralization/Cleanup:

    • Do not sweep dry powder (friction risk).

    • Wet Method: Gently cover the spill with wet paper towels (water/ethanol) to desensitize.

    • Wipe Up: Carefully wipe up the wet material and place it into a plastic bag.

    • Disposal: Place the bag into a plastic container and label as "Debris contaminated with Reactive Solid."

Part 5: Regulatory Compliance & Documentation

  • US EPA (RCRA):

    • If the material is determined to be explosive, it falls under D003 (Reactivity) .[5]

    • If stable but flammable, D001 (Ignitability) .

    • Always list the CAS Number (if available for the specific isomer) or the generic class "Nitropyrazole Derivative" on the manifest.

  • Destruction Method: The only acceptable final disposal method is Incineration at a permitted hazardous waste combustor. The high nitrogen content requires a facility equipped with NOx scrubbers. Do not sewer.

References

  • National Institutes of Health (PubChem). 4-Nitropyrazole Safety Data. Available at: [Link]

  • University of British Columbia. Potentially Explosive Chemicals Disposal Procedure. Available at: [Link]

  • MDPI (Molecules Journal). Synthesis and Characterization of Nitropyrazoles as Potential Melt-Cast Explosives. Available at: [Link]

  • US Environmental Protection Agency. Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Executive Summary & Critical Hazard Profile Compound: 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (CAS: 1003852-78-5) Context: This compound is a functionalized nitro-pyrazole intermediate often utilized as a scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Hazard Profile

Compound: 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine (CAS: 1003852-78-5) Context: This compound is a functionalized nitro-pyrazole intermediate often utilized as a scaffold in kinase inhibitor synthesis.

The "Senior Scientist" Assessment: Standard laboratory PPE is insufficient for this compound. You are dealing with a molecule that possesses two distinct risk vectors that often catch researchers off guard:

  • The Nitro-Pyrazole Core (Energetic Potential): Nitro-substituted azoles are frequently investigated for their energetic properties. While this specific isopropyl derivative is likely stable at room temperature, it must be treated as thermally sensitive and potentially shock-sensitive when dry.

  • The Aminopyrazole Moiety (Biological Activity): This motif is a known bio-isostere in drug design, implying high biological activity. It poses a significant risk of severe eye damage (Category 1) and skin sensitization .[1]

Core Safety Directive

Treat as a Potent Sensitizer & Potential Energetic Material. Do not use metal spatulas. Ground all equipment to prevent electrostatic discharge (ESD). Work exclusively within a chemical fume hood.[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Permeation Resistance: Amines can permeate latex rapidly. Double nitrile provides a visual breach indicator and sufficient breakthrough time (>480 min) for incidental contact.
Eye & Face Chemical Splash Goggles (ANSI Z87.1 D3)Strictly NO Safety GlassesFine Powder Risk: The amine functionality makes this a basic corrosive. Airborne dust can cause immediate, irreversible corneal damage. Glasses do not seal against micro-particulates.
Respiratory Engineering Control Primary: Fume Hood.Secondary: N95 or P100 Respirator (if outside hood)Inhalation Toxicity: Nitro compounds are potential methemoglobinemia inducers. Dust inhalation must be zero.[1][3][4]
Body Tyvek® Lab Coat (Disposable) with wrist cuffs.Decontamination: Cotton coats trap dust. Disposable Tyvek ensures that toxic residues are not carried out of the lab or into laundry systems.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The High-Risk Zone)

Risk: Static electricity igniting dust; inhalation of aerosolized powder.

  • Preparation:

    • Place an ionizing fan or anti-static gun inside the fume hood to neutralize the weigh boat.

    • Use ceramic or Teflon-coated spatulas . Avoid metal spatulas to eliminate metal-on-metal friction/sparking risks inherent to nitro compounds.

  • The Transfer:

    • Tare the vial before opening.

    • Transfer solid gently to avoid "dust clouds."

    • Solvent Dampening: If possible, pre-weigh the solvent in the receiving flask and add the solid directly to the liquid to immediately suppress dust.

  • Cleanup:

    • Wipe the balance area with a solvent-dampened Kimwipe (Ethanol/Water) immediately. Do not brush dry powder.

B. Reaction Setup

Risk: Exothermic runaway.

  • Thermal Control: Nitro-pyrazoles can decompose exothermically.[5] Always have an ice bath ready during the addition of reagents, especially if using strong acids or oxidizing agents.

  • Venting: Ensure the reaction vessel is properly vented to a scrubber or hood exhaust to manage potential NOx evolution.

Decontamination & Disposal Strategy

Self-Validating Cleanliness Check: Use pH paper on surfaces after cleaning. Since the compound is an amine (basic), a neutral pH indicates successful decontamination.

Decontamination Protocol
  • Solvent Selection: Use Ethanol (EtOH) or Isopropanol (IPA) followed by a soapy water rinse. Avoid Acetone if possible, as it can accelerate skin permeation if residues remain.

  • Wipe Down:

    • Apply solvent to the wipe, not the surface (prevents spreading).

    • Wipe in concentric circles, moving from clean to dirty areas.

Disposal (Waste Stream Separation)
  • Solid Waste: Label as "Toxic Solid - Nitro Compound." Do not mix with oxidizers (peroxides, nitrates) in the waste bin.

  • Liquid Waste: Segregate into "Basic Organic Waste."

  • Container Disposal: Triple rinse empty vials with Ethanol before discarding glass. The rinse goes into liquid waste.

Visualized Safety Workflow

The following diagram outlines the logical flow for handling this compound, emphasizing the "Stop/Go" decision points for safety.

SafetyProtocol Start START: Handling Request RiskAssess Risk Assessment: Nitro (Energetic?) + Amine (Toxic) Start->RiskAssess Engineering Check Engineering Controls: Fume Hood Flow > 100 fpm Anti-static measures ready RiskAssess->Engineering PPE_Check Don PPE: Double Nitrile + Goggles + Tyvek Engineering->PPE_Check Handling Handling Protocol: Use Ceramic Spatula Avoid Dust Generation PPE_Check->Handling Spill Spill/Exposure Event? Handling->Spill Emergency EMERGENCY RESPONSE: Skin: Wash 15min Eyes: Rinse 15min (Seek MD) Spill: Dampen & Wipe Spill->Emergency YES Decon Decontamination: Solvent Wipe (EtOH) pH Check Surfaces Spill->Decon NO Disposal Disposal: Segregate from Oxidizers Label 'Toxic Nitro' Emergency->Disposal Decon->Disposal

Caption: Operational logic flow for 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine, prioritizing engineering controls and emergency decision paths.

Emergency Response (First Aid)

  • Eye Contact (Critical): Immediate irrigation for 15 minutes is vital.[1][4] The amine group causes rapid tissue saponification. Do not wait for medical personnel to start rinsing.

  • Skin Contact: Remove contaminated Tyvek/clothing immediately.[6][7][8] Wash with soft soap and water. Do not use solvents (like ethanol) on skin, as this may increase absorption of the nitro compound.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. Monitor for signs of methemoglobinemia (blue lips/fingernails) for 24 hours.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Toxic and Hazardous Substances: 29 CFR 1910.1450. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Nitropyrazole (Analogous Hazard Data). National Library of Medicine. [Link]

  • Dalinger, I. L., et al. (2022). Synthesis and Characterization of Pyrazole-Derived Energetic Compounds. FirePhysChem. (Demonstrates energetic potential of nitro-pyrazoles). [Link][9]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.